4-(Tributylstannyl)thiazole
Description
Structure
2D Structure
Properties
IUPAC Name |
tributyl(1,3-thiazol-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;2-3H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQKQPYPLADFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CSC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376848 | |
| Record name | 4-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173979-01-6 | |
| Record name | 4-(Tributylstannyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Tri-n-butylstannyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 4-(tributylstannyl)thiazole
Abstract
4-(tributylstannyl)thiazole is a pivotal organostannane reagent that serves as a versatile building block in modern organic synthesis. Its primary utility lies in the construction of complex molecules containing the 4-substituted thiazole moiety, a privileged scaffold in medicinal chemistry. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core applications of this compound, with a particular focus on its role in the palladium-catalyzed Stille cross-coupling reaction. Detailed, field-proven protocols are presented to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective application.
Introduction: The Strategic Importance of this compound
The thiazole ring is a fundamental heterocyclic motif present in a multitude of pharmacologically active compounds and natural products.[1][2] Its ability to engage in various non-covalent interactions makes it a cornerstone in the design of therapeutic agents. This compound has emerged as a key intermediate for the precise installation of the thiazole core into diverse molecular architectures.[2]
As an organotin compound, its principal application is in the Stille cross-coupling reaction, a powerful and highly reliable method for forming carbon-carbon bonds under mild conditions with excellent functional group tolerance.[3][4] This reactivity profile makes this compound an indispensable tool for the synthesis of novel drug candidates and complex organic materials.[5]
Synthesis of this compound
The regioselective synthesis of this compound is non-trivial due to the inherent reactivity of the thiazole ring. The proton at the C2 position is the most acidic, meaning direct deprotonation with a strong base like n-butyllithium (n-BuLi) preferentially yields the 2-lithiated species.[1][6] Therefore, to achieve substitution at the C4 position, a more strategic approach is required, typically starting from a pre-functionalized precursor such as 4-bromothiazole.
The most robust and widely accepted method for preparing this compound is via a lithium-halogen exchange reaction.[7][8] This kinetically controlled process allows for the regioselective formation of the 4-lithiothiazole intermediate, which is then trapped in situ with an electrophilic tin species like tributyltin chloride.
Causality in Experimental Design
-
Choice of Precursor: 4-Bromothiazole is the ideal starting material. The carbon-bromine bond is susceptible to cleavage by organolithium reagents, enabling the formation of the desired C4-lithiated intermediate.[9]
-
Reaction Conditions: The reaction is conducted at extremely low temperatures (-78 °C) to prevent side reactions. The highly reactive organolithium intermediates are thermally unstable and can decompose or react with the solvent (THF) at higher temperatures.[8][10]
-
Reagent Selection: n-Butyllithium is a sufficiently strong base to effect the lithium-halogen exchange at a rapid rate, which is often faster than competing proton transfer or addition reactions.[7][11] Tributyltin chloride is a readily available and effective electrophile for quenching the organolithium species.
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Materials:
-
4-Bromothiazole
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe equipment
Procedure:
-
Reaction Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and place it under an inert atmosphere of argon or nitrogen.
-
Initial Charge: Add anhydrous THF to the flask via syringe, followed by 4-bromothiazole (1.0 eq).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the 4-lithiothiazole intermediate occurs during this step.
-
Stannylation: Slowly add tributyltin chloride (1.1 eq) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to stir and slowly warm to room temperature over 2 hours. Once at room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to yield this compound as a colorless to light yellow liquid.
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for identifying and handling this compound.
Data Summary
| Property | Value | Reference(s) |
| CAS Number | 173979-01-6 | [12] |
| Molecular Formula | C₁₅H₂₉NSSn | [12][13] |
| Molecular Weight | 374.17 g/mol | [12][13] |
| Appearance | Colorless to light yellow liquid/solid | [13] |
| Boiling Point | ~378 °C at 760 mmHg (Predicted) | |
| Storage | 2-8°C, under inert atmosphere | |
| Solubility | Not miscible in water; soluble in organic solvents (THF, toluene, ether) |
Spectroscopic Characterization (Predicted)
While a direct experimental spectrum is not provided in the search results, the expected NMR signals can be reliably predicted based on the structure and data for related compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
Thiazole Protons: Two distinct signals in the aromatic region. δ ≈ 8.8 ppm (d, 1H, H-2) and δ ≈ 7.5 ppm (d, 1H, H-5). The coupling constant (J) between these protons would be small (~2.0 Hz).
-
Tributyl Protons: A series of multiplets between δ 0.8 and 1.6 ppm, integrating to 27H, corresponding to the three butyl groups attached to the tin atom.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Thiazole Carbons: Three signals. C4 (the carbon bearing the tin atom) would appear around δ ≈ 160 ppm. C2 and C5 would appear around δ ≈ 150 ppm and δ ≈ 120 ppm, respectively.
-
Tributyl Carbons: Four distinct signals in the aliphatic region (δ ≈ 10-30 ppm) corresponding to the four different carbons of the butyl chains.
-
Core Application: The Stille Cross-Coupling Reaction
The premier application of this compound is its use as a nucleophilic partner in the Stille cross-coupling reaction to form C(sp²)-C(sp²) bonds.[2][3] This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and heteroaryl systems.[14]
The Catalytic Cycle: A Self-Validating System
The Stille reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species.[3][4][15] Each step regenerates a species required for the next, forming a closed, self-sustaining process until the reactants are consumed.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide, R¹-X), forming a Pd(II) complex.[15][16]
-
Transmetalation: This is typically the rate-determining step. The tributylstannyl group on the thiazole transfers the thiazole ring to the palladium center, displacing the halide and forming a new Pd(II) complex. The trialkyltin halide (Bu₃Sn-X) is released as a byproduct.[4][15]
-
Reductive Elimination: The two organic groups (R¹ and the thiazole ring) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-thiazole) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[15]
Visualizing the Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Step-by-Step Experimental Protocol: Stille Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.1 eq)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Potassium fluoride (KF), aqueous solution
-
Ethyl acetate
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.1 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[17]
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[17]
-
Work-up (Crucial Step): Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate.
-
Tin Removal: Transfer the mixture to a separatory funnel and wash vigorously with a saturated aqueous solution of potassium fluoride (KF) for at least 30 minutes.[18][19][20] This step is critical as it converts the soluble tributyltin bromide byproduct into highly insoluble tributyltin fluoride (Bu₃SnF), which precipitates and can be removed.
-
Filtration: Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF precipitate. Wash the pad thoroughly with ethyl acetate.[18][20]
-
Extraction & Drying: Collect the filtrate, separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure 4-arylthiazole product.
Safety, Handling, and Trustworthiness of Protocols
Trustworthiness through Self-Validation: The provided protocols are designed as self-validating systems. For instance, the Stille coupling work-up is not merely a purification step but a validation of byproduct removal. Successful precipitation upon KF washing confirms the reaction's progression and the efficacy of the purification strategy.
Expertise & Experience - The Causality Behind Choices:
-
Toxicity: Organotin compounds are highly toxic and pose significant health and environmental risks.[12][13] They should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Byproduct Removal: The removal of tin residues is paramount, especially in drug development, where even trace amounts of tin are unacceptable.[20] The KF wash is the industry-standard first-line defense.[18][21] For particularly stubborn cases or highly nonpolar products, chromatography on silica gel treated with triethylamine (~2-5% v/v) can be an effective secondary measure to capture residual tin species.[18][19]
Conclusion
This compound stands as a powerful and enabling reagent for the synthesis of 4-substituted thiazoles. Its value is intrinsically linked to the reliability and versatility of the Stille cross-coupling reaction. While the toxicity of organostannanes necessitates careful handling and rigorous purification, the well-established protocols for their use and removal make this compound a superior choice for many complex synthetic challenges. For researchers in medicinal chemistry and materials science, mastering the application of this building block opens a direct and efficient route to a vast chemical space of high-value, thiazole-containing molecules.
References
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- The Mechanisms of the Stille Reaction. Espinet, P. & Echavarren, A. M.
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Maleczka, R. E., Jr., et al.
- Stille reaction. chemeurope.com. [Link]
- Stille Cross-Coupling Mechanism. Organic Chemistry Tutor (YouTube). [Link]
- Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. Cornwall, P., Dell, C. P., & Knight, D. W. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- Supporting Information for Palladium-Catalyzed Oxidative Annulation of Hydrazines and Terminal Alkynes. Royal Society of Chemistry. [Link]
- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
- Thiazole. Wikipedia. [Link]
- Overview of the Chemistry of 2-Thiazolines. D’hooghe, M., & De Kimpe, N. Chemical Reviews. [Link]
- 4-BROMO-2-(TRIBUTYLSTANNYL)-1,3-THIAZOLE. MySkinRecipes. [Link]
- 4-(Tri-n-butylstannyl)thiazole. PubChem. [Link]
- Metal–halogen exchange. Wikipedia. [Link]
- Stille Couplings Catalytic in Tin: The “Sn-O” Approach. Maleczka, R. E., Jr., et al.
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Chen, C. Y., et al. Molecules. [Link]
- Lithium Halogen Exchange. Siegel, D. Organic Chemistry Handouts. [Link]
- Stille Biaryl Cross-Coupling Reaction. Organic Syntheses. [Link]
- Stille Coupling. SynArchive. [Link]
- The Deprotonation of Thiazole and Related Bases. Olofson, R. A., et al. Journal of the American Chemical Society. [Link]
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Holliday, A. E., et al. The Journal of Organic Chemistry. [Link]
- The Lithium–Halogen Exchange Reaction in Process Chemistry. Bailey, W. F., & Longstaff, S. C.
- 2-(Tributylstannyl)
- Li Halogen Exchange? Reddit r/Chempros. [Link]
- 1H and 13C NMR Data for triazole 1. Royal Society of Chemistry. [Link]
- Thiazole synthesis. Organic Chemistry Portal. [Link]
- The ¹H & ¹³C NMR spectra of thiazole derivative 10d.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. Wang, L., et al. Journal of Medicinal Chemistry. [Link]
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An In-Depth Technical Guide to the Characterization of 4-(Tributylstannyl)thiazole by NMR and Mass Spectrometry
Abstract
This technical guide provides a comprehensive examination of the synthesis and detailed spectroscopic characterization of 4-(tributylstannyl)thiazole, a vital organometallic intermediate in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It offers an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, explaining the causal relationships between the molecular structure and the observed spectral features. By grounding the discussion in the fundamental principles of spectroscopy and organotin chemistry, this guide serves as a practical reference for the unambiguous identification and quality assessment of this compound. Detailed, field-proven protocols for synthesis and analysis are provided to ensure methodological robustness and reproducibility.
Introduction: The Synthetic Utility of this compound
The thiazole ring is a privileged heterocyclic scaffold present in a multitude of biologically active compounds and approved pharmaceuticals.[1] The ability to functionalize this core structure is paramount in medicinal chemistry for the generation of novel molecular entities. This compound (C₁₅H₂₉NSSn) has emerged as a key building block, primarily serving as a versatile nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions.[2] This reaction enables the formation of carbon-carbon bonds, allowing for the strategic introduction of the thiazole moiety into complex molecular architectures.
The tributylstannyl group, while activating the C-4 position of the thiazole for transmetalation, introduces characteristic spectroscopic signatures. A thorough understanding of these signatures is not merely academic; it is a critical component of quality control, ensuring the purity and structural integrity of the reagent, which directly impacts the success and reproducibility of subsequent synthetic transformations. This guide provides the foundational knowledge for researchers to confidently synthesize and validate this important chemical entity.
Synthesis of this compound
The preparation of this compound is most commonly achieved via the deprotonation of thiazole followed by quenching with an electrophilic tin species. The following protocol is a robust and scalable method for its synthesis.
Synthetic Workflow
The synthesis follows a two-step logical progression: initial lithiation of the thiazole ring to create a nucleophilic intermediate, followed by reaction with tributyltin chloride.
Caption: Logical workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add thiazole (1.0 equivalent) to the cooled THF.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise to the solution, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is critical, and temperature control is paramount to prevent side reactions.
-
To this solution, add tributyltin chloride (1.1 equivalents) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound as a colorless to pale yellow oil.
Trustworthiness Check: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Successful synthesis is confirmed by the disappearance of the thiazole starting material and the appearance of a new, less polar spot corresponding to the product. The final structure must be validated by the comprehensive spectroscopic methods outlined below.
Spectroscopic Characterization
The unambiguous identification of this compound relies on a combination of NMR spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) and mass spectrometry. Each technique provides unique and complementary information about the molecule's structure.
Molecular Structure and Atom Numbering
The following diagram illustrates the structure and atom numbering scheme used for the assignment of NMR signals.
Sources
An In-depth Technical Guide to 4-(Tributylstannyl)thiazole (CAS: 173979-01-6): Properties, Applications, and Hazards
This technical guide provides a comprehensive overview of 4-(Tributylstannyl)thiazole, a versatile organotin compound with significant applications in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, primary applications, and associated hazards, supported by detailed protocols and safety guidelines.
Introduction and Compound Profile
This compound, identified by the CAS number 173979-01-6, is an organometallic compound featuring a thiazole ring substituted with a tributylstannyl group.[1] The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a common scaffold in many biologically active compounds and approved drugs.[2][3] The tributylstannyl group makes this compound a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.[4][5] This guide will delve into the critical aspects of this compound, providing a holistic understanding for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its handling, storage, and application in chemical reactions. A summary of its key properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 173979-01-6 | [1][6] |
| Molecular Formula | C₁₅H₂₉NSSn | [1][6] |
| Molecular Weight | 374.17 g/mol | [1] |
| Appearance | Colorless to light yellow liquid/solid | [7] |
| Boiling Point | 377.9 ± 34.0 °C (Predicted) | [7][8] |
| Storage Temperature | 2-8°C | [7][8] |
| Solubility | Not miscible in water | [7][8] |
Applications in Organic Synthesis: The Stille Coupling Reaction
The primary application of this compound lies in its role as a key reactant in the Stille cross-coupling reaction.[5] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, including many pharmaceutical intermediates.[4][9]
Mechanism of the Stille Coupling Reaction
The Stille coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The fundamental steps are:
-
Oxidative Addition: The active palladium(0) catalyst reacts with an organic halide (R¹-X), leading to a palladium(II) complex.
-
Transmetalation: The tributylstannyl group from this compound is transferred to the palladium(II) complex, displacing the halide and forming a new organopalladium intermediate. This is often the rate-determining step.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R¹-thiazole), regenerating the palladium(0) catalyst.[4]
Experimental Protocol: Stille Coupling of this compound with an Aryl Halide
The following is a general protocol and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene, THF, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (typically 1-5 mol%).
-
Reagent Addition: Add the anhydrous solvent via syringe, followed by the aryl halide (1.0 equivalent) and this compound (1.0-1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove the tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Biological Activity and Potential Applications
While this compound is primarily a synthetic intermediate, the thiazole core is a well-established pharmacophore with a broad spectrum of biological activities.[2][3] Thiazole derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[10][11][12] The synthesis of novel thiazole-containing compounds using this compound is therefore a key strategy in drug discovery programs.[9]
It is important to note that specific biological activity data for this compound itself is not extensively available in the public domain. Its biological effects are likely dominated by the toxicity of the tributyltin moiety.
Hazards and Safety Precautions
Organotin compounds, particularly triorganotins like the tributyltin group in this molecule, are known for their significant toxicity.[4][7] Therefore, strict adherence to safety protocols is paramount when handling this compound.
GHS Hazard Classification
The compound is classified with the following hazards:
| GHS Pictogram(s) | Hazard Statement(s) |
| H301: Toxic if swallowed.[4][13] H312: Harmful in contact with skin.[4][13] H315: Causes skin irritation.[4][13] H319: Causes serious eye irritation.[4][13] H372: Causes damage to organs through prolonged or repeated exposure.[14] H410: Very toxic to aquatic life with long lasting effects.[14] |
Source: Aggregated GHS information from multiple sources.[4][13][14]
Mechanism of Toxicity
Tributyltin (TBT) compounds are known endocrine disruptors and can cause immunotoxicity.[4][14] They can interfere with the endocrine system by inhibiting enzymes like cytochrome P450, which is involved in hormone metabolism.[14] Exposure can lead to a range of adverse health effects, including skin and eye irritation, and damage to internal organs with prolonged or repeated exposure.[14][15]
Safe Handling and Emergency Procedures
Engineering Controls:
Personal Protective Equipment (PPE):
Handling Procedures:
-
Before use, ensure the work area in the fume hood is clear and free of incompatible materials.[16]
-
Transfer the reagent using a syringe and needle under an inert atmosphere, especially for anhydrous reactions.[16]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[14]
-
Wash hands thoroughly after handling.[17]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[14][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14][18]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[14]
-
Spill: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[18]
Waste Disposal:
-
Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.[17][18]
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, enabling the construction of complex thiazole-containing molecules through the Stille cross-coupling reaction. Its utility in the synthesis of potential pharmaceutical agents is significant. However, its use is accompanied by considerable hazards associated with its organotin nature. A thorough understanding of its properties, applications, and strict adherence to safety protocols are essential for its responsible and effective use in research and development.
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Reactivity profile of 4-(tributylstannyl)thiazole with electrophiles
An In-Depth Technical Guide to the Reactivity Profile of 4-(Tributylstannyl)thiazole with Electrophiles
Introduction: The Thiazole Moiety as a Privileged Scaffold
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in a multitude of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5][6] The strategic functionalization of this ring system is paramount for the development of novel therapeutics. This compound (C₁₅H₂₉NSSn) has emerged as a highly versatile and indispensable building block for this purpose.[6][7] This organostannane reagent provides a powerful platform for forming carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[6][8]
This guide offers a detailed exploration of the reactivity of this compound with a range of electrophiles, focusing on the underlying mechanisms, experimental considerations, and synthetic applications.
The Cornerstone Reaction: Palladium-Catalyzed Stille Cross-Coupling
The most significant application of this compound is its role as a nucleophilic partner in the Stille cross-coupling reaction.[8] This reaction is a robust and widely used method for creating C-C bonds, valued for its tolerance of a broad array of functional groups and its typically mild, neutral reaction conditions.[9][10]
Catalytic Cycle and Mechanism
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[11][12] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with an organic electrophile (typically an aryl, heteroaryl, or vinyl halide/triflate), forming a Pd(II) intermediate.[9][11]
-
Transmetalation : This is the crucial and often rate-determining step where the tributylstannyl group on the thiazole transfers the thiazolyl moiety to the palladium center, displacing the halide or triflate.[8][12] This step involves the formation of a new carbon-palladium bond. The mechanism can be complex, but an associative pathway, where the organostannane coordinates to the palladium complex, is common.[8][11]
-
Reductive Elimination : The final step involves the reductive elimination of the two organic groups (the thiazolyl and the group from the electrophile) from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[9][11]
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An In-depth Technical Guide on the Electronic and Steric Effects on the Reactivity of 4-(Tributylstannyl)thiazole
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric factors governing the reactivity of 4-(tributylstannyl)thiazole, a pivotal building block in modern organic synthesis and medicinal chemistry. As a versatile organostannane, its utility in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, is of paramount importance for the construction of complex molecular architectures. This document delves into the nuanced interplay of electron density within the thiazole ring and the steric demands of the catalytic system, offering field-proven insights for researchers, scientists, and drug development professionals. Through a detailed examination of reaction mechanisms, experimental protocols, and quantitative data, this guide aims to equip the reader with a profound understanding of how to strategically manipulate these effects to achieve optimal synthetic outcomes.
Introduction: The Significance of this compound in Synthesis
The thiazole nucleus is a privileged scaffold, frequently encountered in a wide array of pharmaceuticals and biologically active compounds.[1] Its presence is crucial for the therapeutic activity of numerous drugs, making the development of efficient methods for its incorporation into diverse molecular frameworks a key objective in drug discovery. This compound has emerged as a highly valuable and versatile reagent for this purpose, primarily due to its stability, functional group tolerance, and predictable reactivity in palladium-catalyzed cross-coupling reactions.[2]
The Stille coupling reaction, a cornerstone of modern carbon-carbon bond formation, relies on the transmetalation of an organic group from an organostannane to a palladium(II) complex.[3][4] The efficiency of this process is intricately linked to the electronic and steric environment of both the organostannane and the electrophilic coupling partner. This guide will dissect these influences with a specific focus on the 4-substituted thiazole isomer, providing a robust framework for its strategic application in complex molecule synthesis.
Electronic Landscape of the Thiazole Ring: A Tale of Two Heteroatoms
The reactivity of the thiazole ring is dictated by the presence of two heteroatoms, nitrogen and sulfur, which impart a unique electronic distribution. The nitrogen atom acts as an electron-withdrawing group through inductive effects, while the sulfur atom can act as an electron donor.[5] This push-pull electronic nature results in a distinct pattern of electron density around the ring.
Computational studies and experimental evidence indicate that the C2 position is the most electron-deficient, making it susceptible to nucleophilic attack and deprotonation.[5] The C5 position is generally considered the most electron-rich and is the preferred site for electrophilic substitution.[5] The C4 position, where the tributylstannyl group resides in our compound of interest, possesses a relatively neutral electronic character.[5]
This electronic profile has profound implications for the reactivity of stannylated thiazoles in Stille coupling. The rate-determining step in many Stille reactions is transmetalation, which is influenced by the nucleophilicity of the carbon atom attached to the tin moiety. A more electron-rich carbon will generally transmetalate more rapidly.
A systematic study comparing the cross-coupling capability of the 4- and 5-positions of 2-phenylthiazoles under Stille conditions revealed significant differences in reactivity.[6] This suggests that the electronic differences between these positions directly translate to their performance in cross-coupling reactions.
The Stille Coupling Mechanism: A Catalytic Cycle Dictated by Subtle Forces
The generally accepted mechanism for the Stille coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3][7]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
The electronic nature of the thiazole ring directly impacts the transmetalation step. A more electron-rich thiazole ring will enhance the nucleophilicity of the C4 carbon, facilitating a faster transfer to the palladium center. Conversely, electron-withdrawing substituents on the thiazole ring would be expected to retard this step.
Steric Effects: The Unseen Hand Guiding Reactivity
Steric hindrance plays a critical, albeit often subtle, role in the outcome of Stille coupling reactions. These effects can emanate from the organostannane itself, the electrophilic partner, and, most significantly, the ligands coordinated to the palladium catalyst.
Ligand Effects: A Delicate Balance of Size and Electron Donation
The choice of phosphine ligand is crucial for a successful Stille coupling. The ligand's role is multifaceted: it stabilizes the palladium center, influences its reactivity through electronic donation, and modulates the steric environment around the metal.
Computational studies have shown that there is a delicate balance when it comes to ligand size.[8] Very bulky ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), can hinder the coordination of the organostannane to the palladium complex, thereby slowing down the transmetalation step.[8] Conversely, very small ligands, like trimethylphosphine (PMe₃), can lead to the formation of a highly stable intermediate that is reluctant to proceed through the catalytic cycle.[8]
Triphenylphosphine (PPh₃) often represents a good compromise, providing sufficient steric bulk to promote reductive elimination without impeding the initial coordination of the reactants.[8] The following table summarizes the qualitative effects of different phosphine ligands on the Stille coupling reaction.
| Ligand | Cone Angle (°) | Electronic Properties | Expected Effect on Stille Coupling with this compound |
| P(t-Bu)₃ | 182 | Strongly Electron-Donating | Can hinder transmetalation due to excessive steric bulk. |
| PPh₃ | 145 | Moderately Electron-Donating | Often provides a good balance of steric and electronic properties. |
| P(o-tol)₃ | 194 | Moderately Electron-Donating | Increased steric bulk compared to PPh₃ may be beneficial or detrimental depending on the substrate. |
| AsPh₃ | 145 | Less Electron-Donating than PPh₃ | Can accelerate the reaction by promoting ligand dissociation. |
| PMe₃ | 118 | Strongly Electron-Donating | May form overly stable intermediates, slowing the overall reaction.[8] |
Substrate Steric Hindrance
The steric environment of the electrophilic coupling partner also significantly influences the reaction rate. Highly substituted aryl halides, particularly those with ortho substituents, can present a steric barrier to the oxidative addition step and subsequent reductive elimination. In such cases, the use of bulky, electron-rich phosphine ligands can sometimes overcome this hindrance by promoting the formation of a more reactive, coordinatively unsaturated palladium species.
Experimental Protocols and Methodologies
To provide a practical context for the preceding theoretical discussion, this section outlines a general experimental protocol for the Stille coupling of this compound with an aryl halide.
General Procedure for Stille Coupling
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Additive (e.g., CuI, CsF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst.
-
Add the aryl halide and this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
If using an additive, add it at this stage.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (to remove tin byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for a Stille coupling reaction.
Conclusion and Future Outlook
The reactivity of this compound is a finely tuned interplay of electronic and steric effects. A thorough understanding of the electronic landscape of the thiazole ring allows for the rational prediction of its behavior in Stille coupling reactions. The C4 position, being relatively electronically neutral, offers a versatile handle for the introduction of the thiazole moiety.
The judicious selection of phosphine ligands is paramount to overcoming steric challenges and optimizing reaction efficiency. While general guidelines exist, the optimal ligand often needs to be determined empirically for each specific substrate combination. The continued development of novel phosphine ligands with tailored steric and electronic properties will undoubtedly expand the synthetic utility of this compound and other organostannanes.
For drug development professionals, the ability to predictably and efficiently incorporate the thiazole scaffold is a significant advantage. By leveraging the principles outlined in this guide, researchers can design more effective synthetic routes to novel therapeutic agents, ultimately accelerating the drug discovery process. Future research will likely focus on developing more environmentally benign alternatives to tin reagents and exploring new catalytic systems that operate under even milder conditions.
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An In-Depth Technical Guide to the Stability and Storage of 4-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(tributylstannyl)thiazole is a pivotal organometallic reagent, indispensable in modern organic synthesis. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, enabling the facile formation of carbon-carbon bonds.[1] The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[2][3] Consequently, this compound serves as a critical building block in the synthesis of novel pharmaceuticals and complex organic molecules. However, the efficacy and reproducibility of synthetic routes employing this reagent are intrinsically linked to its purity and stability. This guide, grounded in the principles of organometallics, provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and analytical methodologies for purity assessment, ensuring its optimal performance in research and development.
Physicochemical Properties at a Glance
A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value |
| Molecular Formula | C₁₅H₂₉NSSn |
| Molecular Weight | 374.17 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 377.9±34.0 °C at 760 mmHg |
| Storage Temperature | 2-8°C |
The Stability Profile of this compound: A Mechanistic Perspective
The stability of this compound is governed by the inherent reactivity of the carbon-tin (C-Sn) bond. While generally considered stable to air and moisture, several factors can induce its degradation, compromising sample integrity and reactivity in subsequent synthetic transformations.[4]
Protodestannylation: The Primary Degradation Pathway
The most significant decomposition pathway for this compound is protodestannylation, which involves the cleavage of the C-Sn bond by an acidic proton. This reaction is particularly relevant as trace amounts of acidic impurities in solvents or on glassware can initiate this process over time. The mechanism proceeds via an electrophilic attack on the electron-rich carbon of the thiazole ring attached to the tin moiety.[5]
The thiazole ring, being an electron-deficient heterocycle, can be susceptible to protonation, which can facilitate the cleavage of the C-Sn bond. The presence of moisture can lead to the formation of tributyltin oxide or hydroxide as byproducts.
Caption: Primary degradation pathway of this compound.
Thermal and Photochemical Decomposition
Organotin compounds, in general, exhibit sensitivity to heat and light.[6] While specific data for this compound is not extensively documented, it is prudent to assume that elevated temperatures can promote the homolytic cleavage of the C-Sn bond, leading to the formation of radical species and subsequent decomposition products.
Photodegradation is another critical consideration. Tributyltin compounds are known to degrade upon exposure to UV light. This process involves the cleavage of the carbon-tin bond, leading to a loss of the desired reagent.[7] Therefore, storage in amber vials or in the dark is imperative to mitigate photochemical decomposition.
Oxidative Instability
Contact with strong oxidizing agents should be strictly avoided. Oxidizing agents can lead to the cleavage of the C-Sn bond and the formation of various tin oxides and other degradation products.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:
Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Minimizes thermal degradation and slows down potential decomposition reactions. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen) | Prevents oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly sealed, amber glass vial or bottle | Protects from light to prevent photodegradation and from moisture. |
| Purity | Store as a neat liquid if possible. Solutions are generally less stable. | Solvents can contain impurities (e.g., water, acids) that promote decomposition. |
Handling Procedures:
-
Inert Atmosphere Techniques: Always handle this compound under an inert atmosphere using standard Schlenk line or glovebox techniques. This is crucial to prevent exposure to air and moisture.
-
Solvent Purity: Use anhydrous and deoxygenated solvents when preparing solutions. Solvents should be freshly distilled or obtained from a solvent purification system.
-
Avoid Contaminants: Ensure all glassware is scrupulously dried and free of acidic or basic residues.
-
Avoid Repeated Freeze-Thaw Cycles: If stored as a frozen solution, aliquot into single-use portions to minimize temperature fluctuations.
Analytical Methods for Purity and Stability Assessment
Regular assessment of the purity of this compound is crucial for consistent and reliable experimental outcomes. Several analytical techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹⁹Sn NMR are powerful tools for assessing the purity of this compound.
-
¹H NMR: Can be used to identify the characteristic signals of the thiazole and tributyl groups. The presence of new signals, particularly in the aromatic region, may indicate the formation of thiazole as a degradation product.
-
¹¹⁹Sn NMR: Provides direct information about the tin environment. The appearance of signals corresponding to tributyltin oxide or other tin-containing impurities is a clear indicator of degradation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for detecting volatile impurities. It can be used to identify and quantify the presence of thiazole and other low molecular weight degradation products. Derivatization may be necessary for the analysis of less volatile organotin compounds.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with a mass spectrometer (LC-MS) or an inductively coupled plasma mass spectrometer (ICP-MS), is an excellent method for separating and quantifying this compound from its degradation products.[8][9] This technique is particularly useful for monitoring the stability of the compound over time in solution.
Experimental Protocol: Stability Assessment by HPLC
This protocol outlines a general procedure for monitoring the stability of a this compound solution over time.
Materials:
-
This compound
-
Anhydrous acetonitrile (ACN)
-
Deionized water
-
Formic acid (for mobile phase modification)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Stock Solution Preparation: Under an inert atmosphere, accurately prepare a stock solution of this compound in anhydrous ACN (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC.
-
Mobile Phase: A gradient of ACN and water (with 0.1% formic acid) is typically effective.
-
Detection: Monitor at a wavelength where the thiazole moiety absorbs (e.g., ~254 nm) or use a mass spectrometer for more specific detection.
-
Data Recording: Record the peak area of the this compound peak.
-
-
Storage: Store the stock solution under the desired conditions (e.g., at 4°C in the dark).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8 weeks), withdraw an aliquot of the stock solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of degradation. The appearance of new peaks should also be noted and, if possible, identified.
Caption: Workflow for HPLC-based stability assessment.
Conclusion
This compound is a powerful reagent in organic synthesis, but its utility is contingent upon its stability and purity. The primary degradation pathway is protodestannylation, which can be mitigated by strict adherence to anhydrous and inert handling techniques. Storage at refrigerated temperatures, in the dark, and under an inert atmosphere is crucial for preserving its integrity. Regular analytical monitoring using techniques such as NMR and HPLC is recommended to ensure the quality of the reagent, leading to more reliable and reproducible synthetic outcomes. By understanding the mechanistic basis of its instability and implementing the protocols outlined in this guide, researchers can confidently employ this compound in their pursuit of novel chemical entities.
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- 9. researchgate.net [researchgate.net]
The Synergy of Tin and Thiazole: A Technical Guide to the Biological Activity of Hybrid Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin(IV) compounds, characterized by at least one tin-carbon bond, have garnered significant attention for their broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] The conjugation of these organometallic structures with heterocyclic moieties, particularly the thiazole ring—a known pharmacophore present in numerous clinically approved drugs—offers a compelling strategy for developing novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of organotin compounds containing a thiazole ring. It details the structure-activity relationships that govern their efficacy, presents field-proven protocols for their biological evaluation, and offers insights into future research directions. By elucidating the synergy between the organotin core and the thiazole ligand, this guide serves as a critical resource for scientists engaged in the discovery and development of next-generation metallodrugs.
Introduction: A Tale of Two Moieties
The field of medicinal inorganic chemistry has long recognized the potential of metal-based compounds to address complex diseases. Among these, organotin(IV) complexes have emerged as a versatile class of therapeutic candidates, often exhibiting enhanced biological activity and novel mechanisms of action compared to purely organic drugs.[1][3]
1.1 The Organotin(IV) Core: A Potent Biocidal Agent Organotin compounds (OTCs) have a rich history of application as biocides, PVC stabilizers, and catalysts.[1][2] Their biological potency is fundamentally linked to the number and nature of the organic groups (R) covalently bonded to the central tin (Sn) atom. The general toxicity profile follows the order: R₃SnX > R₂SnX₂ > RSnX₃, where X is an anionic ligand.[4] This variability allows for the fine-tuning of both cytotoxicity and selectivity. While their toxicity has necessitated careful handling and environmental monitoring, it is this very potency that makes them attractive scaffolds for anticancer and antimicrobial drug design, provided that selectivity for target cells can be achieved.[5]
1.2 The Thiazole Ring: A Privileged Pharmacophore The thiazole ring is a cornerstone of medicinal chemistry. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key structural component in a wide array of pharmaceuticals, including anticancer, antifungal, and antibacterial agents.[6][7] Its prevalence stems from its ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with biological targets like enzymes and receptors, effectively modulating their function.[8]
1.3 Rationale for Synergy: Combining the Best of Both Worlds The strategic combination of an organotin(IV) core with a thiazole-containing ligand is based on a compelling hypothesis: the resulting hybrid molecule can leverage the distinct properties of each component for a synergistic effect. The thiazole ligand can serve multiple roles:
-
Modulating Lipophilicity: It can alter the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.[3]
-
Target Recognition: The thiazole moiety can guide the organotin complex to specific biological sites of action.
-
Enhancing Potency: The coordinated ligand itself can contribute to the overall biological activity, resulting in a compound more potent than either component alone.[1]
This guide delves into the scientific evidence supporting this synergy, exploring how these hybrid compounds function at a molecular level and how their activity can be reliably assessed.
Synthesis of Organotin-Thiazole Complexes
The creation of these hybrid molecules typically involves the reaction of a precursor organotin halide or oxide with a synthesized thiazole-containing ligand. A common synthetic strategy is illustrated below.
// Nodes Ligand_Synth [label="Thiazole Ligand Synthesis\n(e.g., Hantzsch synthesis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Organotin_Precursor [label="Organotin(IV) Precursor\n(e.g., R₂SnO, R₃SnCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Reaction\n(Reflux in Solvent)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Organotin-Thiazole Complex", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Characterization\n(NMR, IR, X-ray)", shape=parallelogram, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Ligand_Synth -> Reaction [label="H₂L"]; Organotin_Precursor -> Reaction [label="R₂SnO"]; Reaction -> Product [label="Crude Product"]; Product -> Purification; Purification -> Characterization; }
Caption: General workflow for synthesizing organotin-thiazole complexes.
For example, diorganotin complexes can be synthesized by reacting a diorganotin(IV) oxide (R₂SnO) with a thiazole-appended ligand in refluxing toluene.[9][10] Similarly, mono-organotin complexes can be prepared from mono-organotin(IV) trihalides (e.g., n-BuSnCl₃) and the target ligand in a suitable solvent like acetonitrile.[9][10] The resulting products are then purified, typically by recrystallization, and their structures are confirmed using techniques such as FT-IR, NMR spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and single-crystal X-ray diffraction.[11]
Anticancer Activity: Mechanisms and Insights
Organotin compounds have demonstrated significant in vitro anticancer activity, often exceeding the potency of established drugs like cisplatin.[3] The conjugation with thiazole ligands can enhance this activity and improve selectivity towards cancer cells.[1][9]
3.1 Mechanism of Action: A Multi-Pronged Attack The primary mechanism by which organotin compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[12] This process is often triggered by direct or indirect interactions with DNA and the disruption of mitochondrial function.[3][13]
// Nodes Compound [label="Organotin-Thiazole\nComplex", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; DNA [label="DNA Damage", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nMembrane Potential\nCollapse", fillcolor="#FBBC05", fontcolor="#202124"]; P53 [label="p53 Activation", fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="↑ Bax", fillcolor="#F1F3F4", fontcolor="#202124"]; Bcl2 [label="↓ Bcl-2", fillcolor="#F1F3F4", fontcolor="#202124"]; CytoC [label="Cytochrome c\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> {ROS, DNA, Mito} [color="#EA4335"]; DNA -> P53 [label="activates"]; P53 -> {Bax, Bcl2}; ROS -> Mito; Bax -> Mito [label="promotes"]; Bcl2 -> Mito [style=dashed, label="inhibits"]; Mito -> CytoC; CytoC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; }
Caption: Proposed apoptotic pathway induced by organotin-thiazole compounds.
Key mechanistic steps include:
-
DNA Interaction: The tin center can interact with the phosphate backbone of DNA, while the planar thiazole ligand may intercalate between the DNA bases, causing structural damage that triggers cell death pathways.[3][12]
-
ROS Generation: The compounds can increase the intracellular concentration of reactive oxygen species (ROS), leading to oxidative stress.[9][11]
-
Mitochondrial Disruption: This oxidative stress can cause the collapse of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[12]
-
Caspase Activation: Cytochrome c release initiates a cascade of enzyme activations, starting with caspase-9 and culminating in the activation of effector caspases like caspase-3, which execute the final stages of apoptosis.[1][12]
3.2 Structure-Activity Relationships (SAR) The anticancer potency of these compounds is highly dependent on their molecular structure. Key SAR insights include:
-
Nature of R Groups: The organic groups (R) attached to the tin atom significantly influence cytotoxicity. Generally, cytotoxicity follows the trend: n-butyl > phenyl > ethyl > methyl.[14] Aryl groups are often less toxic than alkyl groups.[4]
-
Number of R Groups: Triorganotin (R₃Sn-) derivatives are typically the most cytotoxic, followed by diorganotin (R₂Sn-) and monoorganotin (RSn-) species.[4]
-
Ligand Structure: Substituents on the thiazole ring and the overall geometry of the complex play a crucial role. For instance, a diphenyltin complex with a thiazole-appended pincer ligand showed the highest anti-proliferative effect among a series of tested compounds against T-47D breast cancer cells.[9][11]
Table 1: Comparative Anticancer Activity (IC₅₀ Values) The following table summarizes the in vitro cytotoxicity (IC₅₀ in µM) of representative diorganotin(IV) complexes derived from thiazole Schiff bases against various human cancer cell lines.
| Compound ID | R Group | A549 (Lung) | PC-3 (Prostate) | MDA-MB-231 (Breast) | MIA PaCa-2 (Pancreas) |
| Cmpd 1 | Me | 1.12 | 1.21 | 1.42 | 1.10 |
| Cmpd 2 | Et | 0.98 | 0.89 | 1.15 | 0.95 |
| Cmpd 3 | n-Bu | 0.01 | 0.02 | 0.02 | 0.01 |
| Cmpd 4 | Ph | 1.25 | 1.35 | 1.50 | 1.18 |
| Doxorubicin | - | 0.01 | 0.01 | 0.02 | 0.01 |
| Data synthesized from representative literature, such as[15]. Values are for illustrative purposes to show trends. |
As the data indicates, the di-n-butyltin derivative (Cmpd 3) exhibited potency nearly equal to the standard chemotherapeutic drug, Doxorubicin, highlighting the profound impact of the alkyl group on cytotoxic activity.[15]
Antimicrobial Activity
The same structural features that confer anticancer properties also make organotin-thiazole compounds potent antimicrobial agents. They have shown significant activity against a range of pathogenic bacteria and fungi.[15][16]
4.1 Antifungal Activity Thiazole derivatives are known to possess antifungal properties, often by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[17] The conjugation with organotin moieties enhances this activity. For example, triorganotin benzo[1][18][19]thiadiazole-7-carboxylates have demonstrated excellent in vitro growth inhibition against fungi like Physalospora piricola and Gibberella zeae, with EC₅₀ values as low as 0.12 µg/mL.[16] The mechanism is believed to involve disruption of the cell membrane and inhibition of key cellular enzymes.[20]
4.2 Antibacterial Activity The antibacterial action is generally attributed to the disruption of bacterial cell wall integrity and interference with essential metabolic processes. The lipophilicity conferred by the organic groups on the tin atom facilitates the compound's passage through the bacterial cell membrane. Diorganotin(IV) complexes of thiazole-derived Schiff bases have been shown to be more effective antimicrobial agents than the Schiff base ligands alone, with some complexes exhibiting potent activity against various bacterial and fungal strains.[15]
Table 2: Comparative Antimicrobial Activity (MIC Values) The table below shows representative Minimum Inhibitory Concentration (MIC in µmol/mL) values for organotin-thiazole Schiff base complexes.
| Organism | Ligand (HL¹) | Me₂SnCl(L¹) | Et₂SnCl(L¹) | n-Bu₂SnCl(L¹) | Ph₂SnCl(L¹) |
| S. aureus (G+) | >50.0 | 12.50 | 6.25 | 3.12 | 1.56 |
| E. coli (G-) | >50.0 | 25.00 | 12.50 | 6.25 | 3.12 |
| A. niger (Fungus) | >50.0 | 12.50 | 6.25 | 3.12 | 1.56 |
| Data synthesized from representative literature, such as[15]. Values demonstrate the enhanced activity of the complexes over the ligand. |
The results clearly show that the organotin complexes are significantly more potent than the parent ligand, and that the nature of the R group influences the activity, with phenyl and n-butyl groups often conferring the highest potency.[15]
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological activity data, standardized protocols are essential. The following sections detail the methodologies for two core assays.
5.1 Protocol: In Vitro Anticancer Activity (MTT Assay) The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[21][22] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[22]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at an optimal density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[23]
-
Compound Treatment: Prepare serial dilutions of the organotin-thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.
-
Controls (Self-Validation):
-
Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any solvent-induced cytotoxicity.
-
Untreated Control: Wells with cells in medium only, representing 100% viability.
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.[21]
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.[21]
-
MTT Addition: Add 10-20 µL of MTT reagent (stock solution of 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[22][24]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[21][22]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[23]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
5.2 Protocol: In Vitro Antimicrobial Assay (Broth Microdilution Method) The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25][26]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) from an 18-24 hour culture on an agar plate. Adjust the turbidity of the suspension in sterile broth or saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Dilute this suspension to the final required concentration (e.g., 5 × 10⁵ CFU/mL).[18]
-
Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in an appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[25] This is typically done by adding 100 µL of broth to all wells, adding 100 µL of the 2x concentrated stock solution to the first column, and then serially transferring 100 µL across the plate.[27]
-
Controls (Self-Validation):
-
Growth Control: Wells containing broth and inoculum but no antimicrobial agent. This well must show turbidity for the test to be valid.[25]
-
Sterility Control: Wells containing broth only to check for contamination of the medium. This well must remain clear.[25]
-
Positive Control: Wells containing a known effective antibiotic/antifungal agent.
-
-
Inoculation: Inoculate each well (except the sterility control) with the standardized microorganism suspension. The final volume in each well is typically 100-200 µL.[19]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[19][26]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18][25]
Future Perspectives and Conclusion
The synergistic combination of organotin(IV) cores with bioactive thiazole ligands represents a highly promising avenue for the development of novel therapeutic agents. The research highlighted in this guide demonstrates their potent anticancer and antimicrobial activities, governed by predictable structure-activity relationships. While the inherent toxicity of organotin compounds remains a challenge, strategies such as encapsulation in nanocarriers or the design of tumor-targeted delivery systems could mitigate off-target effects and improve their therapeutic index.[5]
Future research should focus on:
-
Mechanistic Elucidation: Deeper investigation into the specific molecular targets and pathways affected by these compounds.
-
Rational Design: Synthesis of new derivatives with improved selectivity and reduced toxicity based on established SAR.
-
In Vivo Studies: Moving promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.
References
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A Senior Application Scientist's Guide to 4-(tributylstannyl)thiazole in Modern Medicinal Chemistry
Abstract
The thiazole ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of clinically significant therapeutic agents.[1][2] Its successful incorporation into complex molecular architectures, however, hinges on robust and versatile synthetic methodologies. This technical guide provides an in-depth exploration of 4-(tributylstannyl)thiazole, a pivotal organostannane reagent, and its strategic application in drug discovery and development. We will dissect its primary utility in palladium-catalyzed Stille cross-coupling reactions, present detailed, field-tested protocols for its use and subsequent purification, and contextualize its application through the lens of synthesizing high-value therapeutic targets, such as the epothilone class of anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool while navigating its inherent challenges, namely the management of organotin toxicity.
The Thiazole Motif: A Privileged Structure in Pharmacology
The five-membered heterocyclic thiazole ring is a recurring motif in a diverse array of pharmaceuticals.[3] Its prevalence is not coincidental; the unique electronic properties of the thiazole nucleus, along with its ability to act as a bioisostere and engage in critical hydrogen bonding interactions, make it an invaluable component in drug design.[4] From the antiretroviral protease inhibitor Ritonavir to anticancer agents like Dasatinib, the thiazole scaffold consistently contributes to the desired pharmacological profiles of modern medicines.[1][5] The challenge for the synthetic chemist, therefore, is not one of identifying the utility of the thiazole ring, but rather of developing efficient and reliable methods for its installation into complex, polyfunctional molecules.
This compound: A Key Reagent for C-C Bond Formation
This compound (CAS 173979-01-6) has emerged as a critical building block for precisely this purpose.[6][7] It is an air- and moisture-stable organostannane that serves as a versatile nucleophilic partner in palladium-catalyzed cross-coupling reactions.[8][9] Its primary application lies in the Stille cross-coupling reaction, a powerful method for forging carbon-carbon bonds between sp²-hybridized centers.[6] The tributylstannyl group activates the C4 position of the thiazole ring for facile transmetalation to a palladium center, enabling the coupling with a wide variety of organic electrophiles.[6][8]
The Stille Cross-Coupling: A Mechanistic Overview
The efficacy of this compound is rooted in the predictable and highly efficient catalytic cycle of the Stille reaction. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The cycle comprises three fundamental steps:[6][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The thiazole group is transferred from the tin atom of this compound to the palladium center, displacing the halide and forming a new Pd(II)-thiazole complex. This is often the rate-determining step in the cycle.[6]
-
Reductive Elimination: The newly coupled product (R¹-thiazole) is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the cycle.
Application Showcase: Synthesis of the Epothilone Anticancer Agents
The epothilones are a class of natural product macrolides that have garnered significant interest due to their potent anticancer activity, which stems from their ability to stabilize microtubules, similar to paclitaxel.[10][11] Epothilones B and D, in particular, have been the subject of numerous total synthesis campaigns.[12] A key structural feature of these molecules is the 2-methyl-4-thiazole side chain, which is crucial for their biological activity.
The installation of this vital thiazole moiety is frequently accomplished using an organostannane reagent in a Stille coupling. For instance, in several reported syntheses, a fragment corresponding to the thiazole side chain is coupled to the main macrocyclic precursor.[13][14] The use of a stannylthiazole allows this critical bond formation to occur late in the synthesis on a complex, highly functionalized substrate, highlighting the mild conditions and excellent functional group tolerance of the Stille reaction.[15]
| Parameter | Typical Condition | Rationale / Causality |
| Catalyst | Pd₂(dba)₃ or Pd(PPh₃)₄ (1-5 mol%) | Pd(0) sources are required to initiate the catalytic cycle. The choice depends on substrate complexity and catalyst stability. |
| Ligand | P(o-tol)₃, PPh₃, or AsPh₃ (4-10 mol%) | Ligands stabilize the palladium center, prevent catalyst decomposition, and modulate reactivity to promote reductive elimination. |
| Solvent | Toluene, THF, or DMF (anhydrous) | Aprotic, non-coordinating solvents are generally preferred to avoid interference with the catalytic species. |
| Temperature | 80 - 110 °C | Thermal energy is typically required to drive the reaction, particularly the oxidative addition and reductive elimination steps. |
| Additive | LiCl or Cu(I) salts (optional) | LiCl can accelerate the transmetalation step. Cu(I) salts can act as co-catalysts, sometimes enabling lower reaction temperatures.[16] |
Experimental Protocols: A Practical Guide
The following protocols represent a self-validating system, providing a robust methodology for both the coupling reaction and the essential purification required to remove toxic byproducts.
Protocol 1: General Procedure for Stille Coupling
This protocol describes a general method for the palladium-catalyzed Stille cross-coupling of this compound with an aryl halide. Optimization for specific substrates is recommended.
Materials:
-
Aryl Halide (e.g., Aryl Iodide or Bromide) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or oven-dried round-bottom flask with condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Stannane Addition: Add this compound (1.1 eq) dropwise to the stirring mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
Protocol 2: Workup for Removal of Organotin Byproducts
The primary drawback of the Stille reaction is the toxicity of organotin reagents and byproducts.[17][18][19] Rigorous purification is mandatory. The following aqueous potassium fluoride (KF) wash is a highly effective method for removing tributyltin residues.[20][21][22]
Materials:
-
Completed reaction mixture from Protocol 1
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous solution of Potassium Fluoride (KF)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite (optional)
Procedure:
-
Dilution: Dilute the cooled reaction mixture with an equal volume of diethyl ether or ethyl acetate.
-
Fluoride Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a saturated aqueous KF solution. Shake vigorously for 1-2 minutes. A precipitate of insoluble tributyltin fluoride (Bu₃SnF) will form.[20]
-
Stirring (Optional but Recommended): For robust removal, the biphasic mixture can be stirred vigorously in a flask for 1-3 hours before separation.[22]
-
Separation: Allow the layers to separate. If an emulsion or significant precipitate at the interface prevents clean separation, filter the entire mixture through a pad of Celite. Collect the organic layer.
-
Repeat Wash: Wash the organic layer two more times with the saturated KF solution.
-
Brine Wash: Wash the organic layer once with brine to remove residual water and KF.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Final Purification: The resulting crude product should be subjected to flash column chromatography for final purification to yield the desired arylthiazole, now free of tin contaminants.
The Challenge of Organotin Toxicity
As a Senior Application Scientist, it is my responsibility to underscore the critical importance of safety and proper handling when working with organotin compounds. Tributyltin derivatives are known neurotoxins, can cause skin irritation, and pose a significant environmental hazard.[9][17][23][24] Their effects can be cumulative.[23]
-
Handling: Always handle this compound and all reaction mixtures containing it within a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[25]
-
Waste Disposal: All tin-containing waste, including aqueous washes and contaminated silica gel, must be disposed of according to institutional and environmental regulations for hazardous waste. Never dispose of organotin waste down the drain.
The development of methods that use catalytic amounts of tin is an active area of research aimed at mitigating these issues.[16][26] However, for stoichiometric reactions, the purification protocols described above are not merely recommendations; they are an essential component of responsible chemical synthesis.
Conclusion
This compound is a highly valuable and effective reagent in medicinal chemistry for the construction of complex, thiazole-containing molecules. Its utility, primarily through the Stille cross-coupling reaction, provides a reliable pathway to synthesize key fragments of high-value targets, including potent anticancer agents like the epothilones. While the inherent toxicity of organotin compounds presents a significant challenge, this can be effectively managed through careful handling and robust, validated purification protocols. By integrating this reagent into their synthetic strategies and adhering to strict safety and purification measures, drug discovery professionals can continue to leverage the power of the thiazole scaffold to develop the next generation of therapeutic agents.
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The Pivotal Role of the Thiazole Moiety in Modulating the Biological Interactions of Organotin Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Organotin(IV) compounds have long been recognized for their potent biological activities, yet their broad cytotoxicity has historically limited their therapeutic application. A promising strategy to enhance their efficacy and selectivity involves coordination with bioactive heterocyclic ligands. This technical guide provides an in-depth exploration of the thiazole moiety's role in modulating the biological interactions of organotin compounds. We delve into the synthesis, structural characterization, and diverse biological activities of these hybrid complexes, with a focus on their anticancer and antimicrobial potential. By examining structure-activity relationships and mechanisms of action, this guide illuminates how the thiazole scaffold acts as a critical modulator, offering a pathway to developing next-generation organotin-based therapeutic agents.
Introduction: A Tale of Two Moieties
Organotin(IV) compounds, characterized by at least one tin-carbon bond, represent a class of organometallics with a rich history of industrial and biological applications.[1][2] While their use as catalysts and stabilizers is well-established, their potent cytotoxic effects have garnered significant interest in the field of cancer chemotherapy, with over 2,000 tin-based candidates having been evaluated by the National Cancer Institute.[1] However, the clinical translation of these powerful agents has been hampered by a lack of specificity, leading to off-target toxicity.
Concurrently, the field of medicinal chemistry has identified certain molecular fragments as "privileged structures" due to their consistent appearance in a wide array of biologically active compounds. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a quintessential example of such a scaffold.[3][4][5] Found in numerous FDA-approved drugs, the thiazole moiety is known to participate in crucial biological interactions, fine-tuning the pharmacokinetic and pharmacodynamic properties of molecules.[6][7]
This guide focuses on the convergence of these two chemical classes. By chelating organotin(IV) centers with thiazole-containing ligands, researchers aim to create synergistic complexes where the thiazole moiety not only anchors the tin atom but also directs its biological activity, potentially enhancing target specificity and overall therapeutic index. We will explore the causality behind this strategy, from rational design and synthesis to the elucidation of biological mechanisms.
Synthesis and Structural Elucidation: Building the Hybrid Complexes
The creation of thiazole-containing organotin compounds typically involves the reaction of an organotin precursor, such as a diorganotin(IV) oxide (R₂SnO) or diorganotin(IV) dichloride (R₂SnCl₂), with a synthesized thiazole-based ligand.[8][9] These ligands are often multidentate, such as Schiff bases or dicarboxamides, designed to form stable coordination complexes with the tin atom.[9][10]
General Synthetic Approach
A common synthetic route involves the condensation reaction between the organotin oxide and the protonated thiazole ligand in a refluxing solvent like toluene or methanol.[8] The removal of water drives the reaction to completion, yielding the desired organotin(IV) complex.
The resulting coordination geometry around the central tin atom is critical to the compound's biological activity and is primarily determined by the nature of the ligand and the organic groups (R) on the tin. Spectroscopic and crystallographic analyses have revealed that these complexes commonly adopt distorted trigonal bipyramid or octahedral geometries.[6][8][10]
Essential Characterization Techniques
Validating the structure of these novel compounds is a multi-step process, with each technique providing a unique piece of the structural puzzle.
-
FT-IR Spectroscopy: Used to confirm the coordination of the ligand to the tin atom. A shift in the vibrational frequencies of key functional groups (e.g., C=N of an azomethine group, C=O of a carbonyl group) upon complexation provides direct evidence of bonding.[9]
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed information about the structure in solution. ¹¹⁹Sn NMR is particularly crucial as the chemical shift is highly sensitive to the coordination number and geometry of the tin center, allowing researchers to confirm that the solid-state structure is retained in solution.[8][10]
-
Single-Crystal X-ray Diffraction: This is the gold standard for unambiguously determining the solid-state structure, providing precise bond lengths, bond angles, and the overall coordination polyhedron of the tin atom.[10][11][12] This technique has been instrumental in confirming the penta- and hexa-coordinated environments in many thiazole-organotin complexes.[8][9]
Figure 1: General workflow for the synthesis, characterization, and biological evaluation of thiazole-organotin complexes.
Biological Activities and Structure-Activity Relationships (SAR)
The conjugation of a thiazole moiety to an organotin core results in hybrid molecules with a wide spectrum of biological activities, most notably against cancer cells and microbial pathogens. The true scientific value lies in understanding the Structure-Activity Relationships (SAR)—how subtle changes in the molecular structure impact biological outcomes.
Anticancer Activity
Numerous studies have demonstrated that thiazole-containing organotin(IV) complexes exhibit significant in vitro cytotoxicity against a panel of human cancer cell lines, including breast (MCF-7, T-47D, MDA-MB-231), lung (A549), prostate (PC-3), and pancreatic (MIA PaCa-2) cancers.[9][10][13] A key finding is that the organotin complexes are consistently more potent than the corresponding uncomplexed thiazole ligands, indicating a synergistic effect.[9]
Mechanism of Action: The anticancer effect of these compounds is often multifactorial. One proposed mechanism involves the induction of apoptosis (programmed cell death). For instance, certain diphenyltin compounds appended with thiazole were found to induce apoptosis by generating reactive oxygen species (ROS), leading to nuclear changes and cell death.[8][10] Other organotin compounds are known to interact with DNA or arrest the cell cycle, and it is likely that these thiazole derivatives employ similar pathways.[1][14]
Caption: Proposed apoptotic pathway induced by thiazole-organotin complexes.
SAR Insights:
-
Nature of the 'R' Group on Tin: The organic groups attached to the tin atom are critical determinants of cytotoxicity. Several studies have shown that diphenyltin(IV) complexes often exhibit the highest anti-proliferative effects compared to their dimethyl, dibutyl, or dibenzyl counterparts.[9][10] This is likely due to the increased lipophilicity and altered steric profile conferred by the phenyl groups, which may facilitate cellular uptake and interaction with intracellular targets.
-
Substitution on the Thiazole Ligand: Modifications to the thiazole ligand itself also modulate activity. For example, in a series of diorganotin(IV) complexes with thiazole Schiff bases, a complex featuring a diol-substituted ligand (HL²) was found to be the most potent cytotoxic agent, with IC₅₀ values as low as 0.01 µM against certain cell lines.[9]
Antimicrobial Activity
The thiazole nucleus is a well-known pharmacophore in many antimicrobial drugs.[15][16][17] When incorporated into organotin complexes, this activity is often retained or enhanced. These complexes have shown efficacy against various Gram-positive and Gram-negative bacteria as well as fungal strains.[9] The antimicrobial potency of the complexes is consistently found to be greater than that of the free ligands, again highlighting the synergistic advantage of the metal complex.[9]
SAR Insights: In one study, a series of diorganotin(IV) complexes with different organic groups and thiazole-based Schiff base ligands were tested for antimicrobial activity. The complex Ph₂SnClL⁴, which combines phenyl groups on the tin with a dibromo-substituted phenol on the ligand, was identified as the most active antimicrobial agent.[9] This suggests that a combination of aromatic groups on the tin and electron-withdrawing halogen substituents on the ligand can be a favorable strategy for enhancing antimicrobial potency.
Quantitative Data Summary
To provide a clear comparison of the cytotoxic potential of these compounds, the half-maximal inhibitory concentration (IC₅₀) values from several key studies are summarized below. A lower IC₅₀ value indicates higher potency.
| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diphenyltin complex (3) | T-47D (Breast) | 10 ± 1.60 | [10],[8] |
| Bu₂SnClL² | A549 (Lung) | 0.01 ± 0.00 | [9] |
| Bu₂SnClL² | PC-3 (Prostate) | 0.02 ± 0.00 | [9] |
| Bu₂SnClL² | MDA-MB-231 (Breast) | 0.03 ± 0.00 | [9] |
| Thiazole derivative (4c) | MCF-7 (Breast) | 2.57 ± 0.16 | [13] |
| Thiazole derivative (4c) | HepG2 (Liver) | 7.26 ± 0.44 | [13] |
Table 1: In Vitro Cytotoxicity of Representative Thiazole-Organotin Complexes.
Experimental Protocols: A Practical Guide
To ensure scientific integrity, protocols must be robust and self-validating. Below are detailed methodologies for the synthesis and biological evaluation of these compounds, based on established literature procedures.
Protocol: Synthesis of a Diorganotin(IV)-Thiazole Complex
This protocol describes a general method adapted from the synthesis of diorganotin(IV) complexes with thiazole-appended ligands.[8]
-
Ligand Preparation: Synthesize the desired thiazole-based Schiff base or dicarboxamide ligand according to established organic chemistry methods.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve the thiazole ligand (1.0 mmol) in 40 mL of anhydrous toluene.
-
Addition of Organotin: Add the corresponding diorganotin(IV) oxide (R₂SnO, 1.0 mmol; where R = Phenyl, Butyl, etc.) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 8-12 hours. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.
-
Isolation: After the reaction is complete, reduce the solvent volume to approximately 5 mL under vacuum.
-
Purification: Add 20 mL of n-hexane to the concentrated solution to precipitate the solid product. Filter the precipitate, wash with cold n-hexane, and dry under vacuum.
-
Characterization: Confirm the structure of the final product using FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy, and elemental analysis. If suitable crystals are obtained, perform single-crystal X-ray diffraction.
Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, adapted from methodologies used for evaluating thiazole-organotin complexes.[9]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Incubation: Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a negative control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Perspectives
The integration of the thiazole moiety into organotin complexes is a highly effective strategy for generating novel compounds with potent and diverse biological activities. The thiazole ring is not a passive component; it actively participates in the biological interactions of the complex through several mechanisms:
-
Enhanced Bioactivity: It provides additional coordination sites (N, S atoms) that stabilize the organotin complex, leading to a synergistic enhancement of cytotoxicity and antimicrobial effects compared to the individual components.[9]
-
Modulation of Physicochemical Properties: The thiazole scaffold and its substituents can be modified to fine-tune the lipophilicity and electronic properties of the entire molecule, influencing its ability to cross cell membranes and interact with biological targets.[7]
-
Target Recognition: As a known pharmacophore, the thiazole ring may guide the organotin complex to specific biological targets, potentially increasing selectivity and reducing off-target toxicity.[7]
Future research in this field should focus on expanding the library of these compounds to further refine structure-activity relationships. The promising in vitro results reported here must be followed by in vivo studies to assess their efficacy and toxicity profiles in whole-organism models. Ultimately, the strategic combination of organotin's potency with thiazole's biological versatility offers a compelling and rational approach to the design of next-generation metallodrugs for treating cancer and infectious diseases.
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4-(Tributylstannyl)thiazole: A Comprehensive Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-(tributylstannyl)thiazole, a pivotal building block in modern organic synthesis. With a focus on practical application and mechanistic understanding, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthesis, properties, and, most critically, the application of this versatile reagent in carbon-carbon bond formation, particularly through Stille cross-coupling reactions. The causality behind experimental choices, detailed protocols, and safety considerations are elucidated to ensure both successful and safe laboratory practices.
Introduction: The Strategic Importance of the Thiazole Moiety and its Stannylated Precursor
The thiazole ring is a privileged heterocyclic scaffold, integral to a vast array of biologically active compounds, including pharmaceuticals and natural products.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a cornerstone in medicinal chemistry.[1] Thiazole and its derivatives are found in a wide range of approved drugs, exhibiting antibacterial, antiviral, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6]
This compound has emerged as a key reagent, enabling the efficient and versatile introduction of the thiazole moiety into complex molecular architectures.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which facilitates the formation of carbon-carbon bonds under relatively mild conditions.[7][8] This guide will provide the necessary technical details to effectively utilize this powerful building block.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is paramount for its successful application and safe handling.
Table 1: Physicochemical Properties of this compound [9][10]
| Property | Value |
| CAS Number | 173979-01-6 |
| Molecular Formula | C₁₅H₂₉NSSn |
| Molecular Weight | 374.17 g/mol |
| Appearance | Solid |
| IUPAC Name | tributyl(1,3-thiazol-4-yl)stannane |
| InChI Key | YYQKQPYPLADFMK-UHFFFAOYSA-N |
Handling and Storage
As an organotin compound, this compound is toxic and requires careful handling in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.[12] It should be stored in a tightly closed container in a dry, well-ventilated place, away from oxidizing agents.[13]
Safety and Toxicity
Organotin compounds are known for their toxicity, with the triorganotins being the most toxic class.[11][14] They can be harmful if swallowed, in contact with skin, or inhaled.[9][10] These compounds can cause skin and eye irritation and may cause damage to organs through prolonged or repeated exposure.[9][14] All waste containing organotin compounds must be disposed of according to institutional and regulatory guidelines.[12][14]
Synthesis of this compound
While commercially available, understanding the synthesis of this compound provides valuable insight into its reactivity and potential impurities. A common synthetic route involves the reaction of a lithiated thiazole intermediate with tributyltin chloride.
Illustrative Synthetic Pathway
A general method for the synthesis of stannylated thiazoles involves a lithium-halogen exchange followed by quenching with an organotin electrophile. For instance, 2-bromothiazole can be treated with n-butyllithium at low temperatures to form the lithiated intermediate, which is then reacted with tributyltin chloride to yield 2-(tributylstannyl)thiazole.[15] A similar strategy can be employed for the synthesis of the 4-substituted isomer.
Core Application: The Stille Cross-Coupling Reaction
The Stille reaction is the cornerstone application of this compound, providing a powerful method for the formation of C-C bonds.[7][8] This palladium-catalyzed reaction is valued for its tolerance of a wide variety of functional groups and its generally neutral and mild reaction conditions.[16]
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8]
Caption: Stille Coupling Catalytic Cycle.
The cycle consists of three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.[7]
-
Transmetalation: The thiazole group is transferred from the tin atom to the palladium center, displacing the halide. This is often the rate-determining step.[7]
-
Reductive Elimination: The newly formed Pd(II) complex eliminates the final coupled product, regenerating the Pd(0) catalyst.[7]
Experimental Protocol: A General Procedure for Stille Coupling
This protocol provides a general framework for the Stille coupling of this compound with an aryl or heteroaryl halide. Optimization will be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl halide (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound and the aryl/heteroaryl halide to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[16]
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Troubleshooting Common Stille Coupling Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or pre-activate it. |
| Low reaction temperature | Increase the reaction temperature. | |
| Homocoupling of Stannane | Reaction conditions favor homocoupling | Lower the reaction temperature; use a different palladium source or ligand.[8] |
| Protodestannylation | Presence of acidic protons or water | Use an anhydrous solvent and ensure all reagents are dry.[7] |
Applications in Drug Discovery and Development
The ability to readily synthesize substituted thiazoles via this compound has significant implications for drug discovery. This building block is instrumental in the synthesis of libraries of thiazole-containing compounds for screening against various biological targets.[1][5]
Case Studies: Thiazole in Medicinal Chemistry
-
Kinase Inhibitors: The thiazole core is a common motif in kinase inhibitors, often acting as a hinge-binding element in the ATP-binding site of the kinase.[1]
-
Anticancer Agents: Several clinically used anticancer drugs feature a thiazole moiety.[1] The development of novel thiazole derivatives as potential anticancer agents often relies on building blocks like this compound to explore structure-activity relationships (SAR).[1][17][18]
-
Antimicrobial Agents: Thiazole-containing compounds have demonstrated significant antibacterial and antifungal activities.[1]
Caption: Drug Discovery Workflow.
Conclusion
This compound is an indispensable tool in the arsenal of the modern organic chemist. Its utility in the Stille cross-coupling reaction provides a reliable and versatile route for the synthesis of complex thiazole-containing molecules. By understanding the underlying mechanisms, adhering to detailed experimental protocols, and prioritizing safety, researchers can effectively leverage this building block to advance their synthetic and drug discovery programs.
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An In-depth Technical Guide to the Safe Handling of 4-(Tributylstannyl)thiazole
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Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Duality of a Powerful Reagent
4-(Tributylstannyl)thiazole is a versatile organotin compound that serves as a critical building block in modern organic synthesis.[1][2] Its utility, particularly in palladium-catalyzed Stille cross-coupling reactions, allows for the efficient construction of complex molecules containing the thiazole moiety.[2] The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents, including anticancer and antimicrobial drugs.[2][3] However, the significant synthetic advantages of this reagent are intrinsically linked to its high toxicity, a characteristic of the tributyltin (TBT) group.[4][5]
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As Senior Application Scientists, our goal is to impart not just procedural steps, but a deep understanding of the causality behind these precautions. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of a robust safety culture and scientific integrity.
Section 1: Hazard Identification and Classification
The primary and most severe hazards associated with this compound stem from the tributyltin moiety. It is classified as highly toxic and poses significant health and environmental risks.[6][7]
GHS Hazard Classification Summary
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[6][7] |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[6][7] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[6][7] |
| Serious Eye Damage/Irritation | 2 | Warning | H319: Causes serious eye irritation[6][7] |
| Reproductive Toxicity | 1B | Danger | H360FD: May damage fertility. May damage the unborn child.[6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | Danger | H372: Causes damage to organs through prolonged or repeated exposure[6][7] |
| Hazardous to the Aquatic Environment, Acute | 1 | Warning | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Chronic | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects[7] |
Source: Complied from supplier Safety Data Sheets and chemical databases.[6][7]
Section 2: The Toxicological Rationale for Caution
Understanding the mechanism of toxicity is paramount to appreciating the necessity of stringent safety controls. The toxicity of organotin compounds is primarily dictated by the organic groups attached to the tin atom, with tri-substituted organotins like TBT being the most toxic to mammals.[8][9]
-
Immunotoxicity : Tributyltin compounds are potent immunotoxic agents, primarily targeting the thymus gland, a critical organ for T-cell development.[8] This can lead to immunosuppression, increasing susceptibility to infections.
-
Neurotoxicity : While less potent than triethyltin or trimethyltin compounds, TBT can still exert neurotoxic effects.[8][10] Symptoms of exposure in humans have included dizziness and flu-like symptoms.[5][11][12]
-
Endocrine Disruption : TBT is a known endocrine-disrupting chemical.[4] It has been extensively documented to cause imposex—the development of male characteristics in female marine snails—even at extremely low concentrations.[5][11] This highlights its potential to interfere with hormonal systems in other species, including humans.
-
Dermal and Mucous Membrane Irritation : Direct contact with TBT compounds can cause severe skin irritation, particularly affecting hair follicles, and may lead to chemical burns within minutes at high concentrations.[5][11][12] The vapors can also irritate the eyes and nasal passages.[5]
The lipophilic nature of the butyl groups allows TBT to readily absorb through the skin and bioaccumulate in fatty tissues, leading to the risk of organ damage through prolonged or repeated exposure.[5][11]
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. The hierarchy of controls prioritizes eliminating the hazard, but in a research context where the substance is essential, robust engineering controls and PPE are the primary defense.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[13][14] The ventilation system should be designed to prevent recirculation and effectively remove vapors from the operator's breathing zone.[15]
-
Safety Shower & Eyewash Station : An emergency eyewash and safety shower must be readily accessible and tested regularly.[16]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE selection must be based on a thorough risk assessment. The following represents the minimum required PPE.[16]
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Weighing, solution prep) | Tightly fitting safety goggles with side-shields | Chemical-resistant gloves (Nitrile or Neoprene) | Fully-buttoned laboratory coat, long pants, closed-toe shoes | Not required inside a certified fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron over a lab coat | NIOSH-approved respirator or SCBA for large spills[16] |
| Waste Disposal | Safety goggles with side-shields | Chemical-resistant gloves | Laboratory coat | Not generally required if handling sealed containers[16] |
Causality: Double-gloving is recommended. The lipophilic nature of TBT allows it to penetrate standard nitrile gloves over time. When double-gloving, the outer glove can be removed immediately after a potential contamination, protecting the inner glove and the user's skin.
Caption: Hierarchy of Controls for managing organotin hazards.
Section 4: Standard Operating Procedure (SOP) for Safe Handling
This protocol outlines a self-validating system for handling this compound. Each step is designed to minimize exposure and prevent accidental release.
4.1 Preparation & Pre-Handling
-
Designated Area : All work with organotin compounds must be conducted in a designated area within a chemical fume hood.[13]
-
Training : Personnel must receive specific training on the hazards and handling procedures for organotin compounds before commencing any work.[13]
-
Review SDS : Always review the Safety Data Sheet (SDS) before using the chemical.
-
Assemble Materials : Before introducing the reagent, ensure all necessary glassware, solvents, and quenching solutions are inside the fume hood. This minimizes traffic in and out of the hood.
-
Never Work Alone : Do not handle highly toxic organotin reagents while working alone.[13]
4.2 Handling Protocol (e.g., Transfer from Sure/Seal™ Bottle)
-
Inert Atmosphere : Organotin reagents are often stored under an inert atmosphere.[13] Use standard Schlenk line techniques with dry, inert gas (Argon or Nitrogen).
-
Syringe Transfer : Use a clean, dry syringe and needle to pierce the septum of the bottle.[13] It is advisable to first create a positive pressure of inert gas in the bottle.
-
Slow Withdrawal : Withdraw the required amount of the liquid reagent slowly to avoid aerosol formation.
-
Dispensing : Insert the needle below the surface of the solvent in the reaction flask before slowly dispensing the reagent.
-
Syringe Rinse : Immediately after transfer, rinse the syringe and needle by drawing up a dry, inert solvent (e.g., toluene or THF) and dispensing it into a dedicated organotin liquid waste container. Repeat this rinse at least three times.[13]
4.3 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.[14]
-
The storage class is typically 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects.[7]
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
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An In-depth Technical Guide to the Environmental Persistence and Toxicology of Organotin Compounds
Abstract: Organotin compounds (OTCs), a class of organometallic chemicals, have seen widespread industrial and agricultural application owing to their potent biocidal and stabilizing properties. However, their utility is overshadowed by significant environmental concerns. Trisubstituted variants, such as tributyltin (TBT) and triphenyltin (TPT), are recognized as some of the most toxic substances ever intentionally introduced into the aquatic environment. This guide provides a comprehensive technical overview of the sources, environmental fate, persistence, and multi-level toxicity of organotin compounds. We delve into the molecular mechanisms of their action, from endocrine disruption to mitochondrial impairment, and present validated, field-proven methodologies for their extraction, detection, and quantification in complex environmental matrices. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and management of persistent organic pollutants.
Introduction to Organotin Compounds: A Double-Edged Sword
Organotin compounds are characterized by at least one covalent bond between a tin (Sn) atom and a carbon (C) atom, with the general formula R_nSnX_{4-n}, where 'R' is an alkyl or aryl group and 'X' is an anion (e.g., chloride, oxide). Their properties and applications are dictated by the number (n) and nature of the organic substituents.[1]
-
Mono- and Di-substituted OTCs: (e.g., Monobutyltin (MBT), Dibutyltin (DBT)) are primarily used as heat and light stabilizers in the production of polyvinyl chloride (PVC) plastics and as catalysts in silicone curing and polyurethane foam production.[2]
-
Tri-substituted OTCs: (e.g., Tributyltin (TBT), Triphenyltin (TPT)) exhibit powerful biocidal properties. This has led to their extensive use as fungicides, bactericides, wood preservatives, and, most notoriously, as antifouling agents in marine paints.[2][3]
-
Tetra-substituted OTCs: (e.g., Tetrabutyltin) are relatively non-toxic but can serve as precursors, degrading in the environment to the more toxic tri-substituted forms.[2]
The very properties that make tri-substituted OTCs effective biocides—high toxicity and environmental persistence—are also the source of their ecological menace. Their widespread use, particularly TBT in marine paints, has resulted in global contamination of aquatic ecosystems.[4][5]
Environmental Fate: A Legacy of Contamination
The environmental journey of organotins is a critical factor in their risk profile. Sources are both diffuse and point-based, leading to widespread distribution.
2.1. Sources and Transport The primary historical source of OTCs in the marine environment has been the leaching of TBT and TPT from antifouling paints on ship hulls.[6][7][8] This has led to severe contamination in areas with high shipping traffic, such as commercial ports, harbors, and shipyards.[3][7] Other significant sources include:
-
Industrial and municipal wastewater effluents.[9]
-
Agricultural runoff from the use of TPT as a fungicide.[8]
Once in the aquatic environment, organotins, being lipophilic, exhibit a strong affinity for particulate matter and sediment.[11][12] This sorption behavior means that sediments act as a major sink and long-term reservoir for these compounds, with degradation half-lives estimated to be several years.[13][14][15] Consequently, contaminated sediments can act as a continuous source of pollution long after the initial input has ceased, through processes like resuspension from dredging or storms.[12]
2.2. Degradation Pathways The environmental persistence of organotins is finite, as they undergo gradual degradation. The primary mechanism is the sequential cleavage of the tin-carbon bonds, a process known as dealkylation or dearylation.[1][15]
TBT → DBT → MBT → Inorganic Sn(IV)
This stepwise degradation generally results in a reduction of toxicity, with the inorganic tin end-product being largely non-toxic.[16][17] Several processes can drive this degradation:
-
Biological Cleavage: Microbial action in water and sediment is a key degradation pathway.[1][18]
-
UV Irradiation (Photolysis): Sunlight can break the Sn-C bond, contributing to degradation, particularly in surface waters.[1]
-
Chemical Cleavage: Reactions with various chemical species in the environment can also lead to bond cleavage.[1]
The rate of degradation is highly dependent on environmental conditions. It is considerably slower in anoxic (oxygen-deficient) sediments compared to aerobic surface waters.[13][14]
Diagram: Environmental Degradation of Tributyltin (TBT)
The following diagram illustrates the stepwise degradation of TBT in the environment, leading to less toxic metabolites and eventually inorganic tin.
Caption: Stepwise environmental degradation pathway of Tributyltin (TBT).
2.3. Bioaccumulation and Biomagnification Due to their lipophilic nature, organotin compounds readily bioaccumulate in the tissues of aquatic organisms.[5][19] Bioconcentration factors (BCF) can be extremely high, meaning organisms can accumulate concentrations many thousands of times greater than that of the surrounding water.[20] The primary route of human exposure to organotins is through the consumption of contaminated seafood.[2] While bioaccumulation is significant, the biomagnification of organotins through the food chain is considered of minor importance compared to direct bioconcentration from the water.[13]
Mechanisms of Toxicity: A Multi-Pronged Assault
Organotin compounds exert their toxicity through a variety of molecular mechanisms, impacting cellular function, endocrine signaling, and neurological processes. The tri-substituted forms, TBT and TPT, are the most potent.[2][13]
3.1. Endocrine Disruption One of the most well-documented toxic effects of TBT is its role as an endocrine-disrupting chemical (EDC).[9]
-
Imposex in Gastropods: At environmentally relevant concentrations (ng/L), TBT causes "imposex," a condition where female marine snails develop male sexual characteristics, such as a penis and vas deferens.[7][21] This can lead to sterility and catastrophic population decline.[3]
-
Nuclear Receptor Agonism: TBT and TPT act as potent dual agonists for the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[22] The activation of this heterodimer disrupts steroid hormone biosynthesis and degradation.[19][22] This pathway is also linked to the induction of adipocyte differentiation, leading to the classification of TBT as an "obesogen" or a chemical that may promote obesity.[22]
Diagram: TBT-Induced PPARγ/RXR Signaling Pathway
This diagram shows the mechanism by which TBT activates the PPARγ/RXR nuclear receptor complex, leading to changes in gene expression related to adipogenesis.
Caption: TBT activates the PPARγ/RXR complex, promoting adipogenesis.
3.2. Mitochondrial and Cellular Toxicity At the cellular level, organotins are potent metabolic inhibitors.
-
ATP Synthase Inhibition: TBT and TPT are powerful inhibitors of mitochondrial F0F1-ATP synthase, the enzyme complex responsible for the majority of cellular energy (ATP) production.[22] TBT is believed to bind directly to the enzyme, disrupting the proton gradient across the inner mitochondrial membrane and halting ATP synthesis.
-
Calcium Homeostasis and Oxidative Stress: Organotins can induce a rapid increase in intracellular calcium (Ca²⁺) concentrations and promote the generation of reactive oxygen species (ROS), leading to oxidative stress, membrane damage, and apoptosis (programmed cell death).[19][22]
3.3. Neurotoxicity and Immunotoxicity Different classes of organotins exhibit distinct target organ toxicities in mammals.
-
Neurotoxicity: Trimethyltin and triethyltin compounds are potent neurotoxins that can cause neuronal cell death, particularly in the central nervous system, leading to behavioral abnormalities and neurological problems.[22][23][24][25] Mechanisms include the induction of glutamate excitotoxicity and disruption of Ca²⁺ signaling.[19][22]
-
Immunotoxicity: Dibutyltin (DBT) and TBT compounds are known to be immunotoxic, primarily targeting the thymus, a key organ in the development of the immune system. Exposure can lead to thymus atrophy and lymphocyte depletion.[26]
Table 1: Summary of Organotin Toxicity Profiles
| Compound Class | Primary Examples | Key Toxicological Effects | Primary Mechanism(s) |
| Trisubstituted | Tributyltin (TBT), Triphenyltin (TPT) | Endocrine disruption (imposex), immunotoxicity, mitochondrial inhibition, potential obesogen.[7][22][26] | PPARγ/RXR agonism, ATP synthase inhibition.[22] |
| Trisubstituted | Trimethyltin, Triethyltin | Potent neurotoxicity, central nervous system damage.[23][25] | Disruption of Ca²⁺ homeostasis, glutamate excitotoxicity.[19][22] |
| Disubstituted | Dibutyltin (DBT), Dioctyltin | Immunotoxicity (thymus atrophy), reproductive toxicity.[2][26] | Direct interference with thymocyte proliferation.[26] |
| Monosubstituted | Monobutyltin (MBT) | Low toxicity compared to di- and tri-substituted analogues.[6] | N/A |
Analytical Methodologies: A Self-Validating Approach
Accurate quantification of organotin compounds at trace levels (ng/L in water, ng/g in sediment) is analytically challenging due to their polarity, the complexity of environmental matrices, and the need for speciation.[27][28] A robust, self-validating methodology is crucial for generating trustworthy data. The standard approach involves extraction, derivatization, separation, and detection.[29]
Experimental Protocol: Speciation Analysis of Organotins in Sediments by GC-MS
This protocol describes a validated method for the simultaneous determination of butyltin and phenyltin species in sediment samples. The causality behind key steps is explained to ensure scientific integrity.
1. Sample Preparation
-
Step 1.1: Freeze-dry the wet sediment sample until a constant weight is achieved.
-
Step 1.2: Gently disaggregate the dried sediment using a mortar and pestle and sieve through a 2 mm mesh to remove large debris and homogenize the sample.
-
Causality: Freeze-drying preserves the integrity of the analytes while removing water, which would interfere with the organic solvent extraction. Sieving ensures a homogenous sample for reproducible subsampling.
2. Extraction
-
Step 2.1: Weigh approximately 2 g of dried, sieved sediment into an extraction cell for an Accelerated Solvent Extractor (ASE).
-
Step 2.2: Spike the sample with a known amount of a perdeuterated internal standard mixture (e.g., d27-TBT).
-
Step 2.3: Extract the sample using an ASE system with a methanolic mixture of acetic acid and sodium acetate at 100 °C.[30]
-
Causality: The internal standard is critical for a self-validating system; it corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. ASE uses elevated temperature and pressure to achieve rapid and efficient extraction with reduced solvent volume compared to traditional methods.[30] The acidic methanol helps to release the organotins from the sediment matrix.
3. Derivatization (Aqueous Ethylation)
-
Step 3.1: Transfer the methanolic extract to a reaction vessel and buffer to pH ~5 with an acetate buffer.
-
Step 3.2: Add 1 mL of a freshly prepared 2% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄).[27][31]
-
Step 3.3: Agitate the mixture for 30 minutes to allow the reaction to complete.
-
Causality: The ionic organotin species extracted from the sediment are polar and not volatile enough for GC analysis. NaBEt₄ is an ethylating agent that replaces the anionic part of the OTC molecule with an ethyl group, creating more volatile and thermally stable derivatives (e.g., TBT is converted to Butyl-triethyl-tin).[27] This step is essential for compatibility with the GC system.
4. Liquid-Liquid Extraction (LLE) and Cleanup
-
Step 4.1: Add 5 mL of hexane to the reaction vessel and shake vigorously to extract the ethylated derivatives into the organic phase.
-
Step 4.2: Collect the hexane layer. Repeat the extraction twice more and combine the hexane fractions.
-
Step 4.3: (Optional) Pass the combined extract through a small column of activated silica or alumina to remove co-extracted matrix interferences.[29]
-
Step 4.4: Concentrate the final extract to a volume of 1 mL under a gentle stream of nitrogen.
-
Causality: LLE transfers the nonpolar, derivatized analytes from the aqueous/methanolic phase to a clean organic solvent (hexane) compatible with GC injection. The cleanup step improves signal-to-noise by removing interfering compounds, enhancing the trustworthiness of the quantification.
5. Instrumental Analysis (GC-MS)
-
Step 5.1: Inject 1 µL of the final extract into a Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).
-
Step 5.2: Use a capillary column (e.g., DB-5ms) and a temperature program that separates the target analytes.
-
Step 5.3: Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for each ethylated organotin derivative and the internal standards.
-
Causality: GC provides the high-resolution separation of the different organotin species.[27] MS provides definitive identification and sensitive quantification based on the unique mass-to-charge ratio of the analyte fragments, making it an authoritative detection method.[30]
6. Quality Control
-
Analyze a procedural blank, a matrix spike, and a Certified Reference Material (CRM) with each batch of samples.
-
Causality: Blanks confirm the absence of laboratory contamination. Matrix spikes assess recovery and matrix effects. Analysis of a CRM with a known concentration of organotins validates the accuracy of the entire analytical procedure.[32]
Diagram: Analytical Workflow for Organotin Analysis in Sediment
This diagram outlines the self-validating experimental workflow for determining organotin concentrations in sediment samples.
Caption: Validated workflow for sediment organotin analysis via GC-MS.
Regulatory Status and Conclusion
The profound ecological damage caused by organotin compounds, particularly TBT, prompted international regulatory action. In 2001, the International Maritime Organization (IMO) adopted the International Convention on the Control of Harmful Anti-fouling Systems on Ships, which called for a global ban on the application of organotin-based antifouling paints, a ban that came into effect in 2008.[5][7][10]
Following this legislation, concentrations of TBT in the water column of many marine environments have decreased significantly.[7] However, the legacy of decades of use persists. Contaminated sediments remain a significant long-term threat, capable of releasing these toxic compounds back into the ecosystem.[2][10] Therefore, continued monitoring, research into the long-term fate of sediment-bound organotins, and the development of effective remediation strategies are critical.
This guide has provided a technical framework for understanding the persistence and toxicity of organotin compounds. By integrating knowledge of their environmental behavior, molecular toxicology, and robust analytical chemistry, the scientific community can better assess the risks posed by this potent class of pollutants and work towards the restoration of affected ecosystems.
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The Architecture of a Privileged Scaffold: A Technical Guide to the Synthesis of Functionalized Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone of medicinal chemistry.[1][2][3][4][5][6][7][8] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][5][6][9][10] This guide provides an in-depth exploration of the principal synthetic routes to functionalized thiazoles, offering a critical analysis of both classical and contemporary methodologies. We will delve into the mechanistic underpinnings of these reactions, providing field-proven insights into experimental choices and presenting detailed, actionable protocols. The aim is to equip researchers with the knowledge to not only replicate these syntheses but also to rationally design and execute the construction of novel thiazole-containing entities with therapeutic potential.
Introduction: The Enduring Significance of the Thiazole Nucleus
The thiazole moiety is a recurring motif in a multitude of natural products and synthetic pharmaceuticals.[1][9][11][12] Its presence is integral to the biological activity of molecules such as the antibiotic penicillin, the anticancer agent dabrafenib, and the essential vitamin thiamine (B1).[1][13] The aromatic nature of the thiazole ring, coupled with the presence of heteroatoms, allows for a diverse array of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition at biological targets.[1][5] The ring system's planarity and relative stability also contribute to its favorable pharmacokinetic properties.[13][7]
The versatility of the thiazole scaffold lies in the ability to introduce a wide range of functional groups at its C2, C4, and C5 positions. This functionalization is key to modulating the pharmacological profile of a molecule, influencing its potency, selectivity, and metabolic stability. Consequently, the development of efficient and regioselective methods for the synthesis and functionalization of thiazoles remains an active and critical area of research in synthetic organic and medicinal chemistry.[12] This guide will systematically dissect the most important of these methods.
Foundational Syntheses of the Thiazole Ring
The construction of the thiazole core has been a subject of investigation for over a century, leading to the development of several robust and widely adopted named reactions. These classical methods form the bedrock of thiazole chemistry.
The Hantzsch Thiazole Synthesis: A Timeless Workhorse
First described by Arthur Hantzsch in 1887, this reaction remains one of the most fundamental and versatile methods for constructing the thiazole ring.[14][15] The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[14][15][16]
Mechanism and Rationale: The reaction proceeds through a well-defined sequence of steps. The initial step is the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, leading to the formation of a thioether intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The final step is a dehydration event that results in the formation of the aromatic thiazole ring.[17] The thermodynamic driving force for this reaction is the formation of the stable aromatic thiazole product.[17]
Diagram of the Hantzsch Thiazole Synthesis Mechanism:
Caption: The Hantzsch synthesis proceeds via nucleophilic attack, cyclization, and dehydration.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole [15]
-
Materials: 2-bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution.
-
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Büchner funnel.
-
Wash the filter cake with water.
-
Allow the collected solid to air dry.
-
Scope and Limitations: The Hantzsch synthesis is broadly applicable, allowing for the synthesis of a wide variety of 2,4-disubstituted and 2,4,5-trisubstituted thiazoles.[18] The nature of the substituents on both the α-haloketone and the thioamide can be varied to achieve a diverse range of final products. However, the synthesis of 2-unsubstituted thiazoles can be challenging with this method.[19]
The Cook-Heilbron Synthesis: Access to 5-Aminothiazoles
The Cook-Heilbron synthesis, discovered in 1947, provides a valuable route to 5-aminothiazoles, a class of compounds that were previously difficult to access.[20] This reaction involves the interaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions.[16][19][20][21]
Mechanism and Rationale: The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., carbon disulfide).[20] This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole ring. The mild reaction conditions are a key advantage of this method.[20]
Diagram of the Cook-Heilbron Synthesis Workflow:
Caption: A streamlined workflow for the Cook-Heilbron synthesis of 5-aminothiazoles.
Applications: The Cook-Heilbron synthesis has been successfully applied in the synthesis of precursors for novel cancer therapeutics, demonstrating its continued relevance in modern drug discovery. For instance, it has been used to prepare 2-methyl-5-aminothiazoles as part of an approach to synthesize pyridyl and thiazoyl bisamide CSF-1R inhibitors.[20][22]
The Gabriel Thiazole Synthesis
The Gabriel synthesis offers a route to 2,5-disubstituted thiazoles by reacting acylamino ketones with phosphorus pentasulfide.[8][10] This method involves the thionation of the amide carbonyl group followed by cyclization.
Modern Synthetic Methodologies
While the classical methods remain highly valuable, the pursuit of greater efficiency, milder reaction conditions, and broader substrate scope has driven the development of modern synthetic strategies.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields.[23] In the context of thiazole synthesis, microwave-assisted Hantzsch reactions have been shown to produce excellent outcomes in a fraction of the time required for conventional heating.[9][23] For example, the reaction of ethyl bromopyruvate with thioamides under microwave irradiation in the absence of a catalyst can lead to the rapid formation of thiazoles in high yields.[23]
Multicomponent Reactions
One-pot multicomponent reactions offer a highly efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. An efficient and environmentally friendly method has been developed for the synthesis of new substituted Hantzsch thiazole derivatives via a one-pot, three-component reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes.[24] This reaction can be carried out under either conventional heating or ultrasonic irradiation in the presence of a reusable silica-supported tungstosilisic acid catalyst, affording the desired products in high yields.[24]
C-H Functionalization of the Thiazole Ring
Direct C-H functionalization has become a transformative strategy in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials.[25][26][27][28][29] This approach offers significant advantages in terms of atom economy and synthetic efficiency.
Palladium-catalyzed direct C-H arylation of thiazoles has been successfully demonstrated, enabling the introduction of aryl groups at the C2 and C5 positions.[25][28][29] The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. For example, the use of N-heterocyclic carbene palladium complexes has been shown to effectively catalyze the direct C-H arylation of thiazole derivatives at the 5-position with low catalyst loadings under aerobic conditions.[29]
Diagram of C-H Functionalization Logic:
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Methodological & Application
Application Notes and Protocols for Stille Cross-Coupling Using 4-(Tributylstannyl)thiazole
Introduction: The Strategic Importance of the Thiazole Moiety and the Power of Stille Coupling
The thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and drug development, appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its prevalence stems from its unique electronic properties and its capacity to engage in various non-covalent interactions, such as hydrogen bonding, making it a privileged structure for interacting with biological targets like kinases.[1] Consequently, the efficient and versatile synthesis of functionalized thiazoles is a critical endeavor for researchers in the pharmaceutical sciences.
The palladium-catalyzed Stille cross-coupling reaction has emerged as a powerful and reliable method for carbon-carbon bond formation, prized for its tolerance of a wide array of functional groups and the relative stability of its organostannane reagents to air and moisture.[3][4][5] This makes it particularly suitable for the late-stage functionalization of complex molecules.[6] This application note provides a detailed protocol and technical guidance for the use of 4-(tributylstannyl)thiazole, a key building block for introducing the thiazole moiety into diverse molecular architectures.[1]
The Mechanism: A Symphony of Catalytic Events
The Stille cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][7][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][7][8][9]
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halide bond, resulting in a Pd(II) intermediate.[5][10][11] The reactivity of the halide is a key factor, with iodides generally reacting faster than bromides, and chlorides being the least reactive.[3]
-
Transmetalation: This is often the rate-determining step of the reaction.[8][12] The organostannane, in this case, this compound, exchanges its thiazole group with the halide on the Pd(II) complex. The exact mechanism of transmetalation can vary depending on the substrates and reaction conditions.[3] The presence of ligands on the palladium catalyst significantly influences the efficiency of this step.[3][13]
-
Reductive Elimination: In the final step, the two organic groups (the thiazole and the group from the organic halide) coupled on the palladium center are eliminated to form the desired carbon-carbon bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10][11]
The overall transformation can be visualized as follows:
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Stille Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure that has proven effective for a range of substrates. However, optimization of reaction parameters may be necessary for specific applications.
Safety First: Handling Organotin Compounds
Organotin compounds, including this compound and its byproducts, are highly toxic.[3][14] They can affect the central nervous system and should be handled with extreme caution in a well-ventilated fume hood.[14][15] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16][17] All transfers of liquid organotin reagents should be performed using a syringe and needle under an inert atmosphere.[15][18]
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Anhydrous and degassed toluene
-
Saturated aqueous solution of potassium fluoride (KF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Schlenk flask or oven-dried round-bottom flask with a condenser and magnetic stir bar
-
Inert gas (argon or nitrogen) supply
-
Heating mantle or oil bath
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Column chromatography setup
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (Pd₂(dba)₃) and the phosphine ligand (P(o-tol)₃).[19]
-
Solvent and Reagent Addition: Add anhydrous and degassed toluene via syringe. Stir the mixture at room temperature for approximately 10 minutes to allow for the formation of the active catalyst. Then, add this compound followed by the aryl bromide dropwise via syringe.[19][20]
-
Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.[19] The reaction time can vary from 12 to 24 hours, depending on the reactivity of the substrates.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC or GC-MS.[19][21]
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[10][22] A precipitate of tributyltin fluoride will form.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired 4-arylthiazole.[10]
-
Key Reaction Parameters and Optimization
The success of the Stille coupling is highly dependent on the careful selection of reaction components and conditions.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | Pd₂(dba)₃ (2.5 mol%) or Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ is a common and effective Pd(0) source.[9] Pd(PPh₃)₄ is also widely used.[7][23] For less reactive substrates, higher catalyst loadings may be required. |
| Ligand | Tri(o-tolyl)phosphine (10 mol%) or other bulky, electron-rich phosphines | Ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[4] Bulky and electron-rich phosphines often accelerate the reaction.[9][12] The choice of ligand can significantly impact yield and should be screened for optimal performance.[13] |
| Solvent | Anhydrous, degassed Toluene or Dioxane | Non-polar, aprotic solvents are generally preferred. It is critical to use anhydrous and degassed solvents to prevent catalyst deactivation. |
| Temperature | 100-110 °C | Higher temperatures are often required to drive the reaction to completion, especially with less reactive halides.[19] However, excessively high temperatures can lead to side reactions and decomposition. |
| Additives | CuI (optional) | Copper(I) iodide can sometimes accelerate the rate of transmetalation, particularly with unreactive stannanes.[12][23] |
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Stille cross-coupling reaction.
Conclusion
The Stille cross-coupling reaction using this compound is a robust and versatile method for the synthesis of 4-arylthiazoles, which are important scaffolds in drug discovery.[1] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently construct complex molecules. Adherence to strict safety protocols when handling toxic organotin reagents is paramount.[14][15][18] This guide provides a solid foundation for the successful implementation of this valuable synthetic transformation.
References
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- Chemical Communications (RSC Publishing). (n.d.). Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
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Application Notes & Protocols: A Comprehensive Guide to the Palladium-Catalyzed Synthesis of 4-Arylthiazoles via Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-arylthiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of clinically relevant compounds and developmental drug candidates.[1][2] Its unique electronic properties and capacity for diverse molecular interactions make it a cornerstone for designing novel therapeutics.[1] This guide provides an in-depth exploration of the palladium-catalyzed Stille cross-coupling reaction for the synthesis of 4-arylthiazoles, utilizing 4-(tributylstannyl)thiazole as a key building block.[3] We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer detailed, field-tested protocols, and discuss critical parameters for reaction optimization. The information presented herein is designed to empower researchers to confidently and efficiently incorporate this versatile synthetic methodology into their drug discovery and development workflows.
Introduction: The Significance of 4-Arylthiazoles and the Stille Coupling Advantage
The thiazole ring is a fundamental heterocyclic motif in numerous biologically active compounds, demonstrating a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The introduction of an aryl substituent at the 4-position of the thiazole ring often enhances or modulates these biological effects, making the efficient synthesis of 4-arylthiazoles a critical objective in medicinal chemistry.[4]
While several methods exist for the synthesis of arylthiazoles, the palladium-catalyzed Stille cross-coupling reaction has emerged as a particularly robust and versatile strategy.[7][8] This reaction involves the coupling of an organostannane (in this case, this compound) with an organic halide or pseudohalide (an aryl halide).[9][10] The Stille coupling offers several distinct advantages for the synthesis of complex molecules:
-
Exceptional Functional Group Tolerance: The reaction conditions are compatible with a wide array of sensitive functional groups, such as esters, amides, ketones, and nitro groups, minimizing the need for protecting group strategies.[11][12]
-
Air and Moisture Stability: The organostannane reagents are generally stable to air and moisture, simplifying their handling and storage compared to other organometallic reagents.[10][12]
-
Mild Reaction Conditions: The Stille coupling typically proceeds under neutral and relatively mild conditions, preserving the integrity of complex molecular scaffolds.[10]
However, a significant consideration is the toxicity of organotin compounds and the potential for tin residues in the final product, which necessitates careful purification.[10][12][13]
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][9] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[10]
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// Invisible nodes for edge labels label_ArX [shape=plaintext, label="Ar-X"]; label_Stannane [shape=plaintext, label="R²-SnBu₃"]; label_SnX [shape=plaintext, label="X-SnBu₃"];
// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_intermediate [dir=none, style=invis]; PdII_intermediate -> Transmetalation [style=invis]; Transmetalation -> PdII_coupled [dir=none, style=invis]; PdII_coupled -> RedElim [style=invis]; RedElim -> Pd0 [dir=none, style=invis]; RedElim -> Product [minlen=2];
// Invisible edges for labels subgraph { rank=same; Pd0; label_ArX; PdII_intermediate; } subgraph { rank=same; PdII_intermediate; label_Stannane; PdII_coupled; } subgraph { rank=same; PdII_coupled; label_SnX; Pd0; }
Pd0 -> PdII_intermediate [label="Ar-X"]; PdII_intermediate -> PdII_coupled [label="4-(Bu₃Sn)Thiazole"]; PdII_coupled -> Pd0 [label=""]; PdII_coupled -> Product [label="Reductive\nElimination", style=dashed];
{rank=same; Pd0; PdII_intermediate; PdII_coupled;} }
Caption: The catalytic cycle of the Stille coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[10][11] This step is often the rate-determining step for less reactive halides like chlorides.
-
Transmetalation: The aryl group from the this compound is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both aryl groups attached.[9] This step is crucial and can be influenced by additives.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired 4-arylthiazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be synthesized in the laboratory.[14] A common method involves the palladium-catalyzed stannylation of a suitable thiazole precursor.[3]
General Protocol for the Stille Coupling of this compound with Aryl Halides
This protocol provides a general starting point. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.[15]
Caption: A generalized workflow for the Stille coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (e.g., bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[15]
-
Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)[1][15]
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[15]
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe. Stir for a few minutes to ensure dissolution. Then, add this compound (1.1-1.2 eq) dropwise via syringe.[15]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[15] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. To remove tin byproducts, washing with a saturated aqueous solution of potassium fluoride (KF) can be effective.[10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-arylthiazole.[10]
Key Parameters and Optimization Strategies
The success and efficiency of the Stille coupling can be highly dependent on the careful selection and optimization of several reaction parameters.
| Parameter | Common Choices | Rationale and Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/Ligand | Pd(PPh₃)₄ is a common and effective choice for many substrates.[12][13] For more challenging couplings, using a combination of a palladium source like Pd₂(dba)₃ and a specific ligand can improve reactivity and yields.[12] |
| Ligand | PPh₃, AsPh₃, XPhos | The choice of ligand can significantly impact the reaction. Electron-rich and bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps.[13][16] AsPh₃ can be beneficial in some cases.[13] |
| Solvent | Toluene, DMF, Dioxane, THF | The solvent choice affects the solubility of reagents and the stability of the catalytic species. Toluene is a good non-polar starting point.[17] Polar aprotic solvents like DMF can sometimes accelerate the reaction but may require higher temperatures.[13] |
| Aryl Halide | I > Br > OTf >> Cl | The reactivity of the aryl halide follows the order of bond strength (C-I < C-Br < C-Cl). Iodides and bromides are the most commonly used.[7] Chlorides often require more specialized catalytic systems.[13] |
| Additives | CuI, LiCl, CsF | Copper(I) iodide (CuI) can act as a co-catalyst, accelerating the transmetalation step.[7][13] Lithium chloride (LiCl) can facilitate the transmetalation by forming a more reactive organostannane species.[7][8] Cesium fluoride (CsF) can also enhance the reaction rate.[16] |
| Temperature | 80-110 °C | The reaction is typically heated to ensure a reasonable reaction rate.[15] The optimal temperature will depend on the specific substrates and solvent used. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor substrate reactivity, insufficient temperature. | Ensure the catalyst is active and handled under inert conditions. Consider a more reactive aryl halide (e.g., iodide instead of bromide). Increase the reaction temperature or try a different solvent. The addition of CuI or LiCl may be beneficial.[7][13] |
| Formation of Homocoupled Byproducts | Side reaction of the organostannane. | This is a known side reaction.[10][12] Optimizing the stoichiometry of the reactants and ensuring a highly active catalyst can minimize this. |
| Difficulty in Removing Tin Byproducts | High polarity of tin salts. | Wash the organic layer with a saturated aqueous solution of KF.[10] Slurrying the crude product in a non-polar solvent like hexanes can also help precipitate tin salts.[13] Careful column chromatography is essential. |
| Decomposition of Starting Materials or Product | High reaction temperature, prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider running the reaction at a lower temperature for a longer period. |
Conclusion
The palladium-catalyzed Stille coupling of this compound is a powerful and reliable method for the synthesis of 4-arylthiazoles. Its broad functional group tolerance and mild reaction conditions make it an invaluable tool in the synthesis of complex molecules for drug discovery and development. By understanding the underlying mechanism and carefully optimizing the reaction parameters, researchers can effectively utilize this methodology to access a diverse range of 4-arylthiazole derivatives for biological evaluation.
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The Strategic Arylation of Thiazoles with Aryl Halides: A Detailed Guide to Modern Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous approved drugs and high-performance organic materials. The ability to forge carbon-carbon bonds between this heterocyclic motif and various aryl groups is, therefore, a cornerstone of modern synthetic chemistry. This technical guide provides an in-depth exploration of the experimental procedures for the arylation of thiazoles with aryl halides, moving beyond a mere recitation of steps to elucidate the underlying principles that govern these powerful transformations. We will delve into the mechanistic nuances of the most prevalent catalytic systems, offer detailed, field-proven protocols, and provide a framework for rational catalyst and condition selection.
I. The Chemistry of Thiazole Arylation: A Tale of Two Pathways
The arylation of thiazoles can be broadly categorized into two strategic approaches: the coupling of a pre-functionalized thiazole (e.g., a halothiazole) with an organometallic aryl species (or vice-versa), and the more recent, atom-economical direct C-H arylation.
1. Cross-Coupling of Pre-functionalized Thiazoles:
Traditional and highly reliable, this approach involves the reaction of a halothiazole with an aryl organometallic reagent, or a thiazole organometallic reagent with an aryl halide. The two most prominent examples are the Suzuki-Miyaura and Stille couplings.
-
Suzuki-Miyaura Coupling: This Nobel Prize-winning reaction utilizes an arylboronic acid (or its ester) as the organometallic partner. Its primary advantages are the low toxicity of the boron-based reagents and byproducts, the wide commercial availability of boronic acids, and the ease of byproduct removal, making it a favored method in pharmaceutical development.[1] However, the requisite basic conditions can be incompatible with sensitive substrates.[1]
-
Stille Coupling: This method employs an organostannane reagent. The Stille coupling boasts excellent functional group tolerance and is often successful with sterically demanding substrates where the Suzuki coupling may falter.[1] The principal drawback is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely from the final product.[1]
2. Direct C-H Arylation:
A more modern and "green" approach, direct C-H arylation forges the C-C bond by activating a C-H bond on the thiazole ring, thus avoiding the need for pre-functionalization and reducing waste.[2] This method is highly attractive for its atom economy and streamlined synthetic sequences. The regioselectivity of C-H arylation (i.e., which C-H bond is functionalized) is a critical consideration and can often be controlled by the choice of catalyst and reaction conditions.[3]
II. Catalytic Systems: The Heart of the Reaction
The success of thiazole arylation hinges on the judicious selection of the transition metal catalyst and its associated ligands and bases. Palladium, copper, and nickel are the most commonly employed metals, each offering distinct advantages.
A. Palladium Catalysis: The Workhorse of Thiazole Arylation
Palladium complexes are the most versatile and widely used catalysts for both cross-coupling and direct C-H arylation of thiazoles.
-
Mechanism of Action: In direct C-H arylation, the reaction is often proposed to proceed through a concerted metalation-deprotonation (CMD) pathway.[4] The choice of ligand and base is crucial for controlling regioselectivity between the C2, C4, and C5 positions of the thiazole ring.[3] For instance, a palladium catalyst with a PPh₃ ligand and NaOtBu as the base can favor C2 arylation, while a palladium catalyst with a Bphen (bathophenanthroline) ligand and K₃PO₄ as the base can direct the reaction to the C5 position.[3]
-
Ligand-Free Palladium Catalysis: Remarkably, the direct arylation of thiazoles can often be achieved with high efficiency using a simple palladium salt like Pd(OAc)₂ without the need for an external ligand.[2][5] This approach is economically and environmentally attractive, particularly for reactions with activated aryl bromides where catalyst loadings can be as low as 0.001 mol %.[2][6]
Protocol 1: Ligand-Free Palladium-Catalyzed Direct C5-Arylation of Thiazole
This protocol is adapted from the work of Doucet and co-workers and is effective for a range of aryl bromides.[2][6]
Materials:
| Reagent/Solvent | Formula | MW | Purity | Supplier |
| Thiazole | C₃H₃NS | 85.13 | ≥99% | Sigma-Aldrich |
| 4-Bromoacetophenone | C₈H₇BrO | 199.04 | ≥98% | Sigma-Aldrich |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 98% | Strem Chemicals |
| Potassium Acetate (KOAc) | CH₃CO₂K | 98.14 | ≥99% | Acros Organics |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | Anhydrous, 99.8% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.22 mg, 0.001 mmol, 0.1 mol%), potassium acetate (196 mg, 2.0 mmol), 4-bromoacetophenone (199 mg, 1.0 mmol), and thiazole (170 mg, 2.0 mmol).
-
Solvent Addition: Under an argon atmosphere, add 2 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Reaction: Seal the Schlenk tube and immerse the reaction mixture in a preheated oil bath at 150 °C. Stir vigorously for 18 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 5-arylated thiazole product.
B. Copper Catalysis: An Alternative with Unique Selectivity
Copper catalysts, while historically used in Ullmann-type reactions, have seen a resurgence in C-H activation chemistry. For thiazole arylation, copper catalysis can offer complementary regioselectivity to palladium.
-
Mechanism and Selectivity: Copper-catalyzed arylations often proceed through a different mechanism than their palladium counterparts, which can lead to a reversal of regioselectivity. For instance, in the arylation of imidazo[2,1-b]thiazoles, palladium catalysis favors the C5 position, whereas copper catalysis selectively functionalizes the C2 position.[7][8] This is attributed to the different electronic requirements of the two metals in the C-H activation step.[7] Ligand-free copper-catalyzed systems have also been developed, offering a cost-effective and efficient method for C2 arylation.[9]
Protocol 2: Copper-Catalyzed C2-Arylation of a Thiazole Derivative
This generalized protocol is based on the principles of copper-catalyzed C-H activation.[9][10]
Materials:
| Reagent/Solvent | Formula | MW | Purity | Supplier |
| 4,5-Dimethylthiazole | C₅H₇NS | 113.18 | ≥97% | Combi-Blocks |
| Iodobenzene | C₆H₅I | 204.01 | 98% | Sigma-Aldrich |
| Copper(I) Iodide (CuI) | CuI | 190.45 | ≥99.5% | Strem Chemicals |
| Lithium tert-butoxide (LiOtBu) | C₄H₉LiO | 80.05 | 97% | Sigma-Aldrich |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous, 99.8% | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a glovebox, charge a screw-cap vial with copper(I) iodide (9.5 mg, 0.05 mmol, 10 mol%), lithium tert-butoxide (80 mg, 1.0 mmol), 4,5-dimethylthiazole (56.6 mg, 0.5 mmol), and a magnetic stir bar.
-
Reagent Addition: Add iodobenzene (153 mg, 0.75 mmol) and 1.0 mL of anhydrous 1,4-dioxane.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place the vial in a heating block set to 120 °C and stir for 24 hours.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by carefully adding 1 M HCl (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 2-arylated product.
C. Nickel Catalysis: A Cost-Effective and Powerful Alternative
Nickel, being more earth-abundant and less expensive than palladium, has emerged as an attractive catalyst for cross-coupling reactions. Nickel-based systems have been successfully developed for the direct C-H arylation of thiazoles with a variety of aryl halides, including the more challenging and economical aryl chlorides.[11][12]
-
Advantages and Scope: Nickel catalysts can be highly efficient for the C2 arylation of thiazoles and related azoles.[11] Recent advancements have introduced dual-base systems that expand the scope to include challenging coupling partners like (hetero)aryl chlorides and phenol derivatives.[13][14]
III. Choosing Your Strategy: A Decision Workflow
The selection of the optimal arylation strategy depends on several factors, including the desired regioselectivity, the nature of the substrates, and considerations of cost and toxicity.
Caption: A decision workflow for selecting the appropriate thiazole arylation method.
IV. Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. Here are some common issues and potential solutions:
-
Low Yield:
-
Catalyst Deactivation: Ensure inert atmosphere conditions are rigorously maintained, especially for palladium and nickel catalysts. "Palladium black" formation is a visual indicator of catalyst aggregation and deactivation, which can sometimes be mitigated by using lower catalyst loadings.[2]
-
Sub-optimal Conditions: Systematically screen bases, solvents, and temperatures. The choice of base is often critical and substrate-dependent.
-
Poor Substrate Reactivity: Electron-poor aryl halides are generally more reactive in oxidative addition. For less reactive aryl chlorides, a nickel-based system may be more effective.[12]
-
-
Poor Regioselectivity:
-
Incorrect Catalyst System: As highlighted, the choice of metal (Pd vs. Cu) can dramatically influence regioselectivity.[7]
-
Ligand Effects: Within palladium catalysis, the ligand plays a key role. A switch from a monodentate to a bidentate ligand, or from an electron-rich to an electron-poor ligand, can alter the outcome.[3]
-
-
Compound Stability and Solubility:
-
Degradation: Thiazole derivatives can be susceptible to hydrolysis, particularly under alkaline conditions.[15] If degradation is suspected, analyze the reaction mixture at different time points and consider using a milder base or lower reaction temperature.
-
Solubility: If the product or starting material has poor solubility in the reaction solvent, this can impede the reaction. Consider a co-solvent system or a different solvent altogether.[15]
-
V. Conclusion
The arylation of thiazoles with aryl halides is a mature yet continually evolving field. While traditional cross-coupling methods like the Suzuki and Stille reactions remain reliable mainstays, the advent of direct C-H arylation has opened new avenues for synthetic efficiency and creativity. By understanding the interplay between the catalyst, ligands, base, and substrate, researchers can strategically select and optimize conditions to achieve their desired arylated thiazole targets. The protocols and insights provided herein serve as a foundation for navigating the exciting landscape of thiazole functionalization, empowering the synthesis of novel molecules for a myriad of applications.
VI. References
-
Huang, G., Sun, H., Qiu, X., Jin, C., Lin, C., Shen, Y., Jiang, J., & Wang, L. (2011). Ligand-Free Copper-Catalyzed Regioselective C-2 Arylation of Imidazo[2,1-b]thiazoles. Organic Letters, 13(20), 5460–5463. [Link][8][9]
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link][2][5][6]
-
Garrido, M., Potenza, M., Broggini, G., & Martinelli, M. (2024). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. ChemistryOpen, 13(5), e202400180. [Link]
-
Thakur, P. P., & Patil, M. (2015). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090–8112. [Link]
-
Zhu, Y.-S., Shi, B., Fang, R., Wang, X., & Jing, H. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(30), 5773–5780. [Link]
-
Do, H.-Q., & Daugulis, O. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405. [Link][10]
-
Yoshinori, A., et al. (2012). Nickel-catalyzed direct arylation of azoles with aryl bromides. PubMed.[Link][11]
-
Bera, M., et al. (2018). Nickel-catalyzed C–H arylation of azoles with haloarenes: scope, mechanism, and applications to the synthesis of bioactive molecules. Semantic Scholar.[Link][12]
-
St. John-Campbell, S., et al. (2023). DalPhos/Nickel-Catalyzed C2-H Arylation of 1,3-Azoles Using a Dual-Base System. Organic Letters, 25(49), 8809–8813. [Link][13][14]
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- 4. Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Use of 4-(Tributylstannyl)thiazole in the Synthesis of Pharmaceutical Intermediates
Introduction: The Thiazole Scaffold and the Role of Organostannanes
The thiazole ring is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in medicinal chemistry, appearing in anticancer, antimicrobial, and anti-inflammatory agents.[1] The efficient and targeted synthesis of substituted thiazoles is therefore a critical task for drug development professionals.
4-(Tributylstannyl)thiazole has emerged as a highly versatile and powerful building block for this purpose.[2] It serves as a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, enabling the precise formation of carbon-carbon bonds.[2] This allows for the direct installation of the thiazole moiety onto a wide range of molecular frameworks, providing a convergent and flexible route to complex pharmaceutical intermediates.
This guide provides an in-depth exploration of the application of this compound. It moves beyond simple procedural lists to explain the underlying principles, offering field-proven insights into experimental design, optimization, and troubleshooting. The protocols herein are designed to be self-validating, emphasizing safety, efficiency, and the generation of high-purity intermediates essential for pharmaceutical development.
Reagent Profile: Properties and Critical Safety Protocols
This compound is an organotin compound that combines the reactivity of the thiazole ring with the synthetic utility of the tributylstannyl group.[3] Understanding its properties and associated hazards is paramount for safe and effective use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₉NSSn | [4][5] |
| Molecular Weight | 374.17 g/mol | [5] |
| CAS Number | 173979-01-6 | [6] |
| Appearance | Solid / Colourless Liquid | [3][5] |
| Boiling Point | 377.9 ± 34.0 °C at 760 mmHg | [6] |
| Flash Point | 182.3 ± 25.7 °C | [6] |
Mandatory Safety & Handling Protocols
Organotin compounds, including this compound, are acutely toxic and pose significant environmental hazards.[3][4] Strict adherence to safety protocols is non-negotiable.
-
Hazard Identification : This reagent is toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and is suspected of damaging fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure.[4][5]
-
Engineering Controls : All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.
-
Eye Protection : Use chemical safety goggles and a face shield.
-
Lab Coat : A flame-resistant lab coat is required.
-
-
Handling and Storage : Store in a tightly closed vessel in a cool, dry, and well-ventilated area.[6][7] Keep away from heat, sparks, and open flames. The compound is incompatible with strong oxidizing agents.[6]
-
Waste Disposal : All organotin waste, including contaminated consumables (needles, silica gel, gloves), must be segregated into a dedicated, labeled hazardous waste container.[3] Disposal must be handled by a certified authority in accordance with all national and regional regulations.[6] Never allow the material to enter drains or water courses.[6]
Core Application: The Stille Cross-Coupling Reaction
The primary utility of this compound lies in its function as a nucleophilic partner in the Stille cross-coupling reaction.[2][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its remarkable functional group tolerance and generally mild, neutral reaction conditions.[9][10]
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[2][8] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile (typically an aryl or heteroaryl halide/triflate, R¹-X), inserting into the carbon-halogen bond to form a Pd(II) complex.[8]
-
Transmetalation : This is the key step where this compound participates. The thiazole group is transferred from the tin atom to the palladium center, displacing the halide and forming a new Pd(II)-thiazole complex. The tributyltin halide is released as a byproduct.[2] This step is often the rate-determining step of the entire cycle.[2]
-
Reductive Elimination : The two organic groups (R¹ and the thiazole) on the palladium center couple, forming the desired C-C bond and the final product (R¹-thiazole). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][8]
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Strategic Comparison with Suzuki-Miyaura Coupling
While the Stille coupling is highly effective, the Suzuki-Miyaura coupling, which uses organoboron reagents, is a popular alternative for aryl-thiazole bond formation.[9][11]
Table 2: Comparison of Stille vs. Suzuki-Miyaura Coupling for Thiazole Arylation
| Feature | Stille Coupling (using Organostannanes) | Suzuki-Miyaura Coupling (using Boronic Acids/Esters) |
| Reagent Toxicity | High. Reagents and byproducts are toxic and require stringent handling and purification.[9] | Low. Boronic acids and their byproducts are generally non-toxic and often water-soluble.[9] |
| Reaction Conditions | Typically neutral and mild, offering excellent functional group tolerance.[9] | Requires a base (e.g., K₂CO₃, Cs₂CO₃), which may be incompatible with base-sensitive substrates.[9][12] |
| Reagent Stability | Organostannanes are generally stable to air and moisture.[8] | Boronic acids can be unstable and prone to protodeboronation, sometimes requiring use of more stable ester derivatives.[12] |
| Workup | Can be challenging due to the need to remove lipophilic tin byproducts.[9] | Generally simpler, as boron byproducts are often easily removed with an aqueous wash.[9] |
Application Protocol: Synthesis of 4-Arylthiazole Pharmaceutical Intermediates
This section provides a detailed, generalized protocol for the synthesis of 4-arylthiazoles, a common core structure in many pharmaceutical agents. This procedure serves as a robust starting point that can be optimized for specific substrates.
Caption: General experimental workflow for Stille coupling.
Materials and Reagents
-
This compound (1.0 eq.)
-
Aryl Halide (e.g., Aryl Iodide or Bromide) (1.1 - 1.2 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃, 1-2.5 mol%)
-
Ligand (if required, e.g., PPh₃, AsPh₃, P(o-tol)₃, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Reagents for workup and purification (e.g., KF solution, ethyl acetate, hexane, silica gel)
Step-by-Step Experimental Procedure
-
Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the palladium catalyst and ligand (if used) under a counterflow of inert gas (Argon or Nitrogen).
-
Solvent and Reagent Addition : Add the anhydrous, degassed solvent (e.g., toluene) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst-ligand complexation.
-
Add the aryl halide (1.1 eq.), followed by the dropwise addition of this compound (1.0 eq.) via syringe.
-
Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. This precipitates the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Final Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-arylthiazole product.
Troubleshooting and Optimization
Table 3: Common Issues and Recommended Solutions in Thiazole Stille Coupling
| Issue | Potential Cause(s) | Recommended Optimization Strategy |
| Low or No Conversion | 1. Inefficient catalyst/ligand system.2. Reaction temperature too low.3. Poor quality of reagents (e.g., wet solvent). | 1. Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and ligands (e.g., P(fur)₃, XPhos).2. Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C).3. Ensure all solvents are anhydrous and reagents are pure. |
| Stannane Homocoupling | Reaction of two stannane molecules with the catalyst, forming a thiazole-thiazole dimer. | 1. Use a slight excess of the aryl halide (1.1 - 1.2 eq.).2. Add the stannane reagent slowly to the reaction mixture at the reaction temperature. |
| Catalyst Deactivation | The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst poisoning.[12] | Employ bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos) which form more stable palladium complexes and can mitigate sulfur coordination.[12] |
| Difficulty Removing Tin Byproducts | Tributyltin halides are often non-polar and co-elute with the product during chromatography. | 1. Implement a KF workup as described in the protocol.2. An alternative is to partition the crude mixture between acetonitrile and hexane; the product preferentially moves to the acetonitrile layer while non-polar tin residues remain in the hexane. |
Conclusion
This compound stands as a cornerstone reagent for the synthesis of advanced pharmaceutical intermediates. Its efficacy in Stille cross-coupling reactions provides a reliable and versatile method for constructing the medicinally important 4-arylthiazole scaffold. While the inherent toxicity of organotin compounds necessitates rigorous safety protocols and meticulous purification strategies, the high functional group tolerance and predictable reactivity often make it the superior choice for complex, multi-step syntheses. By understanding the underlying mechanism, leveraging optimized protocols, and anticipating potential challenges, researchers can effectively harness the power of this reagent to accelerate the discovery and development of novel therapeutics.
References
- Chemsrc. (2025). 4-(Tributylstannyl)-1,3-thiazole | CAS#:173979-01-6. [Link]
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- ResearchGate. (2016). Concise Synthesis of Key Intermediate of Mirabegron via a Mixed Anhydride Method. [Link]
- ResearchGate. (2016). Practical synthesis of Mirabegron. [Link]
- SACH. (2025). 2-(Tributylstannyl)
- International Research Journal on Advanced Engineering and Management. (2024). Synthesis and Characterization of Chiral Impurities of Mirabegron, Used as an Overactive Bladder Drug. [Link]
- PubChem. (n.d.).
- MDPI. (n.d.). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. [Link]
- Amerigo Scientific. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- ResearchGate. (2025). A guideline for the arylation of positions 4 and 5 of thiazole via Pd-catalyzed cross-coupling reactions. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Tohoku University. (n.d.). Synthesis and reactions of 4-tributylstannyl-3-methylisoxazole. [Link]
- National Institutes of Health. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- PubMed. (1991). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. [Link]
- Beilstein Journals. (n.d.). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. [Link]
- National Institutes of Health. (2025).
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Step-by-step guide for the palladium-catalyzed stannylation of thiazole
Application Notes & Protocols
A Step-by-Step Guide to the Palladium-Catalyzed Stannylation of Thiazole: Synthesis, Mechanism, and Practical Considerations
Abstract
The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The efficient synthesis of functionalized thiazoles is therefore a critical endeavor for researchers in drug discovery. Palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, offer a powerful and versatile method for constructing carbon-carbon bonds with high functional group tolerance.[3] A prerequisite for the Stille reaction is the availability of an organostannane coupling partner. This guide provides a detailed, step-by-step protocol for the palladium-catalyzed stannylation of halothiazoles, a key transformation that furnishes the required stannylthiazole reagents. We will delve into the underlying catalytic cycle, explain the rationale behind experimental choices, and offer practical guidance on optimization and troubleshooting.
Introduction: The Strategic Importance of Stannylthiazoles
The synthesis of complex molecules, especially in the pharmaceutical industry, relies on robust and predictable bond-forming reactions. The Stille cross-coupling reaction, which couples an organostannane (R-SnR'₃) with an organic electrophile (R''-X), is renowned for its mild, neutral reaction conditions and exceptional tolerance for a wide array of functional groups, including esters, ketones, and nitro groups, which can be problematic in other coupling chemistries like the Suzuki coupling.[4][5]
This makes the Stille reaction an indispensable tool. However, its application is contingent on the synthesis of the requisite organostannane. For thiazole-based targets, this means converting a readily available halothiazole into a stannylthiazole. The palladium-catalyzed stannylation using reagents like hexamethylditin or hexabutylditin is the most common and effective method to achieve this transformation. This document serves as a comprehensive guide for researchers to successfully implement this critical synthetic step.
The Catalytic Cycle: A Mechanistic Deep Dive
The palladium-catalyzed stannylation reaction proceeds through a catalytic cycle analogous to the classic Stille coupling.[3][5][6] The cycle is driven by a Pd(0) catalyst and involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational troubleshooting and optimization.
The key steps are:
-
Oxidative Addition : The active 14-electron Pd(0) catalyst reacts with the halothiazole (R-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium from Pd(0) to a 16-electron Pd(II) intermediate.[4][6] The reactivity of the halide is critical, with the reaction proceeding fastest for iodides, followed by bromides (I > Br >> Cl).
-
Transmetalation : The distannane reagent (e.g., Me₃Sn-SnMe₃) coordinates to the Pd(II) complex. One stannyl group is transferred to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[3]
-
Reductive Elimination : The two organic groups (the thiazole and the stannyl moiety) on the palladium complex couple and are eliminated from the coordination sphere. This step forms the desired C-Sn bond of the product, stannylthiazole, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
Caption: The catalytic cycle of palladium-catalyzed stannylation.
Protocol: Palladium-Catalyzed Stannylation of 2-Bromothiazole
This protocol describes a general procedure for the synthesis of 2-(trimethylstannyl)thiazole from 2-bromothiazole using hexamethylditin. It should be adapted and optimized for specific substrates.
Materials and Reagents
| Reagent/Material | Formula | M.W. | Typical Amount | Purpose |
| 2-Bromothiazole | C₃H₂BrNS | 164.02 | 1.0 eq (e.g., 1.0 mmol) | Substrate |
| Hexamethylditin | C₆H₁₈Sn₂ | 327.62 | 1.1 - 1.5 eq | Tin Source |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 2 - 5 mol% | Catalyst |
| Anhydrous Toluene | C₇H₈ | 92.14 | ~0.1 - 0.2 M | Solvent |
| Argon or Nitrogen | Ar or N₂ | - | - | Inert Atmosphere |
| Saturated KF (aq) | KF | 58.10 | - | Workup (Tin Removal) |
| Diethyl Ether/EtOAc | - | - | - | Extraction Solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Drying Agent |
Experimental Workflow
Sources
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- 2. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Leveraging 4-(Tributylstannyl)thiazole in the Synthesis of Complex Organic Molecules
Abstract
The thiazole ring is a cornerstone heterocyclic motif in a multitude of biologically active compounds, including numerous approved pharmaceuticals and complex natural products.[1][2][3][4] Its strategic incorporation into molecular frameworks is therefore of paramount importance in medicinal chemistry and drug development. This guide provides an in-depth technical overview and detailed protocols for the application of 4-(tributylstannyl)thiazole, a versatile and efficient organostannane reagent for the construction of carbon-carbon bonds via the palladium-catalyzed Stille cross-coupling reaction. We will explore the underlying principles of the Stille reaction, provide field-proven experimental procedures, and discuss the critical parameters that ensure high-yield and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful synthetic tool.
Introduction: The Significance of the Thiazole Moiety and the Power of Stille Coupling
The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][4] Notable examples include the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin.[1] Furthermore, this five-membered heterocycle is a key component of complex natural products such as the epothilones and bleomycin group antibiotics, which are potent anticancer agents.[5][6][7][8][9][10]
The construction of molecules bearing the thiazole unit often relies on the formation of a carbon-carbon bond between the thiazole ring and another molecular fragment. The Stille cross-coupling reaction has emerged as a robust and highly versatile method for this purpose.[11][12][13] The reaction's tolerance of a wide range of functional groups, the stability of the organostannane reagents to air and moisture, and the generally mild reaction conditions make it a favored strategy in complex molecule synthesis.[11][12][14] this compound (CAS No. 173979-01-6) is a key reagent in this context, serving as the thiazole donor in these palladium-catalyzed transformations.[15][16][17][18][19][20]
The Stille Cross-Coupling Reaction: A Mechanistic Overview
The Stille reaction proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][21][22]
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic electrophile (typically an organic halide or triflate, R¹-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate.[11][12][21]
-
Transmetalation: The organostannane reagent (in this case, this compound, R²-SnBu₃) reacts with the Pd(II) complex. The thiazole group (R²) is transferred to the palladium center, and the tributyltin halide is released as a byproduct.[11][12][21] This step is often the rate-limiting step in the catalytic cycle.
-
Reductive Elimination: The two organic groups (R¹ and R²) coupled to the palladium center are eliminated to form the desired carbon-carbon bond (R¹-R²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11][12][21]
Caption: Figure 1: Catalytic Cycle of the Stille Cross-Coupling Reaction.
Properties and Handling of this compound
| Property | Value |
| CAS Number | 173979-01-6[15][16][17][18][19] |
| Molecular Formula | C₁₅H₂₉NSSn[15][18] |
| Molecular Weight | 374.17 g/mol [15][18] |
| Appearance | Colorless to light yellow liquid[18] |
| Storage | Store at 2-8°C under an inert atmosphere[18] |
Safety Precautions: Organotin compounds are toxic and should be handled with extreme care in a well-ventilated fume hood.[23][24][25][26] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Tributyltin compounds can be absorbed through the skin and are irritating to the skin and mucous membranes.[24][26] All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.[24][25]
Detailed Protocol: Stille Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure for the Stille coupling of this compound with an aryl iodide. The reaction conditions may require optimization for different substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃) (10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (2.5 mol%) and the phosphine or arsine ligand (10 mol%).
-
Solvent and Reagent Addition: Add anhydrous DMF or dioxane via syringe. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
-
Add the aryl iodide (1.1 eq) to the reaction mixture, followed by the this compound (1.0 eq) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate.
-
Removal of Tin Byproducts: Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL). Stir the biphasic mixture vigorously for at least 30 minutes during each wash. This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.
-
Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-arylthiazole.
Caption: Figure 2: General Experimental Workflow for Stille Coupling.
Applications in the Synthesis of Natural Products
The utility of this compound is exemplified in the total synthesis of several complex natural products.
-
Epothilones: The Stille coupling has been a key strategy in the total synthesis of epothilones, a class of potent anticancer agents.[5] In these syntheses, a complex vinyl iodide fragment is coupled with a thiazole-stannane, such as this compound, to construct the macrocyclic core of the molecule.[5][27] This approach has also been utilized to create a library of epothilone analogues for structure-activity relationship studies.[5]
-
Bleomycin Group Antibiotics: The bleomycins are glycopeptide antibiotics used in cancer therapy.[7] Their complex structure, which includes a bithiazole moiety, has been assembled using solid-phase synthesis techniques where Stille coupling plays a crucial role in forming the C-C bond between the thiazole rings or attaching the thiazole unit to the peptide backbone.[6][8][9][10]
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst and anhydrous, degassed solvents. |
| Poorly reactive electrophile | Consider switching to a more reactive electrophile (e.g., from aryl bromide to aryl iodide). The addition of Cu(I) salts can sometimes accelerate the reaction.[28] | |
| Homocoupling of the Stannane | Reaction conditions are too harsh | Lower the reaction temperature and monitor the reaction closely. |
| Inefficient transmetalation | The choice of ligand can significantly impact the rate of transmetalation. Consider screening different phosphine or arsine ligands. | |
| Difficulty in Removing Tin Byproducts | Incomplete precipitation | Ensure thorough and vigorous washing with aqueous KF. Multiple washes may be necessary. |
| Co-elution during chromatography | Tin byproducts can sometimes be difficult to separate from the desired product. The KF wash is the most effective method for their removal. |
Conclusion
This compound is a highly effective and versatile reagent for the introduction of the thiazole moiety into complex organic molecules. Its application in the Stille cross-coupling reaction provides a reliable and functional group tolerant method for the formation of C(sp²)-C(sp²) bonds. By understanding the reaction mechanism, adhering to careful experimental technique, and being mindful of the safety considerations associated with organotin compounds, researchers can successfully employ this powerful tool in the synthesis of novel therapeutic agents and other valuable chemical entities.
References
- Nicolaou, K. C., et al. (1999). Total synthesis of epothilone E and related side-chain modified analogues via a Stille coupling based strategy. Bioorganic & Medicinal Chemistry, 7(5), 665-697. [Link]
- Hecht, S. M., et al. (2001). Solid-phase synthesis of bleomycin group antibiotics. Construction of a 108-member deglycobleomycin library. Journal of the American Chemical Society, 123(21), 5045-5056. [Link]
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [DOI: 10.1002/anie.198605691]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
- Myers, A. G. (n.d.). The Stille Reaction. Chem 115.
- Hecht, S. M. (2000). Total Synthesis of Bleomycin Group Antibiotics. Total Syntheses of Bleomycin Demethyl A2, Bleomycin A2, and Decarbamoyl Bleomycin Demethyl A2. Journal of the American Chemical Society, 122(19), 4701-4714. [Link]
- Hecht, S. M., et al. (2001). Solid-Phase Synthesis of Bleomycin Group Antibiotics. Construction of a 108-Member Deglycobleomycin Library. Journal of the American Chemical Society, 123(21), 5045–5056. [Link]
- Leitheiser, C. J., et al. (2000). Solid-Phase Synthesis of Bleomycin Group Antibiotics. Elaboration of Deglycobleomycin A5. Organic Letters, 2(21), 3397–3399. [Link]
- Leitheiser, C. J., et al. (2000). Solid-phase synthesis of bleomycin group antibiotics. Elaboration of deglycobleomycin A(5). Organic Letters, 2(21), 3397-9. [Link]
- OpenOChem Learn. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Sunway Pharm Ltd. (n.d.). This compound - CAS:173979-01-6.
- Ojima, I., et al. (2008). Synthesis of isotopically labeled epothilones. Bioorganic & Medicinal Chemistry, 16(10), 5537–5546. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Watson International. (n.d.). This compound CAS 173979-01-6.
- Centers for Disease Control and Prevention. (1976). Criteria for a recommended standard: Occupational exposure to organotin compounds.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
- Ayati, A., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. [Link]
- Sandosham, J. (2015). Stannylation Reactions and Palladium Catalysis in the Syntheses of Unsymmetrical Biheteroaryls. ChemInform, 46(32). [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- Taylor, R. E., et al. (2014). Synthesis and Evaluation of a Linkable Functional Group-Equipped Analogue of the Epothilones. Organic Letters, 16(1), 154-157. [Link]
- Danishefsky, S. J., et al. (2000). Total synthesis of epothilone A. Organic Letters, 2(17), 2575-8. [Link]
- Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. 23(1), 1-13. [Link]
- SACH. (2025). 2-(Tributylstannyl)thiazole: Synthesis and Key Applications.
- Journal of Pharmaceutical Research and Development. (2023).
- Advanced Science News. (2017, July 20).
- International Journal of Pharmaceutical Sciences Review and Research. (2021).
- US Legal. (n.d.). Organotin: Understanding Its Legal Definition and Uses.
- Williams, R. M., et al. (2011). PALLADIUM-CATALYZED STILLE BIARYL COUPLING: A NEW, MORE PRACTICAL SYNTHESIS OF THE JUNCUSOL PHENANTHRENE CORE. Organic Syntheses, 88, 197. [Link]
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
- PubChem. (n.d.). 4-(Tri-n-butylstannyl)thiazole.
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Application Notes and Protocols for Carbonylative Cross-Coupling Reactions with 4-(tributylstannyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to functionalize this heterocycle with precision is paramount in drug discovery and development. This guide provides an in-depth exploration of the palladium-catalyzed carbonylative cross-coupling of 4-(tributylstannyl)thiazole, a powerful transformation for the synthesis of 4-acylthiazole derivatives. These ketones are valuable intermediates, serving as precursors to a wide array of more complex, biologically active molecules.
This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings and practical considerations that ensure successful and reproducible outcomes. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind each experimental choice.
Core Principles and Strategic Value
The carbonylative Stille cross-coupling reaction is a three-component process that forges a new carbon-carbon bond between an organic electrophile (typically an aryl or vinyl halide/triflate) and an organostannane, with the incorporation of a carbonyl group from a carbon monoxide (CO) atmosphere.[2] This reaction is a highly efficient method for the synthesis of ketones.[2]
The use of this compound as the organostannane partner offers several strategic advantages:
-
Direct Introduction of a Versatile Handle: The resulting 4-acylthiazole products contain a ketone functionality that is ripe for further chemical manipulation, including reduction to alcohols, conversion to oximes or hydrazones, and participation in various condensation reactions.
-
Broad Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a wide range of functional groups, making it suitable for use in the synthesis of complex and highly functionalized molecules.[1]
-
Stability of the Organostannane: Tributylstannylthiazole is relatively stable to air and moisture compared to many other organometallic reagents, facilitating easier handling and storage.[2]
The primary challenge associated with this methodology is the toxicity of organotin compounds and the necessity for rigorous purification to remove tin byproducts.[1] This guide will address effective workup and purification strategies to mitigate this issue.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established palladium-catalyzed cycle, illustrated below.[2] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the carbonylative Stille cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R-X).
-
CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently inserts into the Pd-R bond to form an acyl-palladium intermediate.
-
Transmetalation: The thiazolyl group is transferred from the tin reagent to the palladium center, displacing the halide. This is often the rate-determining step.[2]
-
Reductive Elimination: The acyl and thiazolyl groups couple and are eliminated from the palladium center, forming the desired ketone product and regenerating the Pd(0) catalyst.
Experimental Protocols
General Considerations and Reagent Handling
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst deactivation. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Purity: The purity of the reagents, particularly the organostannane and the electrophile, is crucial for obtaining high yields and reproducible results. This compound can be synthesized via palladium-catalyzed stannylation of 4-bromothiazole.[3]
-
Carbon Monoxide Handling: Carbon monoxide is a toxic gas and should be handled with extreme care in a well-ventilated fume hood. The use of a CO balloon is often sufficient for laboratory-scale reactions. For higher pressures, a high-pressure reactor is required.
Representative Protocol for the Carbonylative Cross-Coupling of this compound with an Aryl Iodide
This protocol provides a general procedure that can be adapted for various aryl and vinyl halides/triflates. Optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Tri(2-furyl)phosphine (TFP) (10 mol%)
-
Anhydrous, degassed toluene or DMF
-
Carbon monoxide (balloon pressure)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (2.5 mol%) and tri(2-furyl)phosphine (10 mol%).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (to make a ~0.1 M solution with respect to the limiting reagent) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl iodide (1.1 eq) and this compound (1.0 eq) to the flask via syringe.
-
Carbon Monoxide Introduction: Evacuate and backfill the flask with carbon monoxide from a balloon. Repeat this process twice.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL for a 1 mmol scale reaction). Stir each wash vigorously for at least 30 minutes. A solid precipitate of tributyltin fluoride may form and can be removed by filtration through a pad of Celite®.[4][5]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Expected Outcomes and Optimization Parameters
The following table outlines key reaction parameters and their expected influence on the carbonylative cross-coupling of this compound.
| Parameter | Variation | Expected Outcome & Rationale |
| Electrophile | Aryl Iodide > Aryl Bromide > Aryl Chloride | Reactivity generally follows this trend due to the decreasing strength of the carbon-halogen bond, facilitating oxidative addition. Aryl triflates are also excellent coupling partners.[2] |
| Palladium Catalyst | Pd₂(dba)₃, Pd(PPh₃)₄ | Both are effective Pd(0) sources. Pd₂(dba)₃ is often preferred for its stability and is used in conjunction with a phosphine ligand.[6] |
| Ligand | Tri(2-furyl)phosphine (TFP), Triphenylphosphine (PPh₃) | Electron-rich and sterically demanding phosphine ligands can accelerate the rate of reductive elimination. TFP is often a good choice for Stille couplings.[7] |
| Solvent | Toluene, DMF, Dioxane | The choice of solvent can influence reaction rates and solubility of reagents. DMF is a polar aprotic solvent that can sometimes accelerate the reaction but may require higher purification efforts. Toluene is a common non-polar choice.[1] |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate but may also lead to byproduct formation or catalyst decomposition. An optimal temperature must be determined empirically for each substrate pair.[1] |
| CO Pressure | 1 atm (balloon) to several atm | For many laboratory-scale syntheses, balloon pressure of CO is sufficient. Higher pressures can increase the rate of CO insertion and may be necessary for less reactive substrates.[8] |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure a truly inert atmosphere and properly degassed solvents. The palladium source may be of poor quality. Consider using a more active pre-catalyst.
-
Poor Transmetalation: The transmetalation step is often rate-limiting. The addition of stoichiometric or co-catalytic amounts of copper(I) iodide (CuI) can significantly accelerate the reaction.[2]
-
-
Formation of Non-Carbonylated Product (Direct Coupling):
-
Insufficient CO Concentration: Ensure a positive pressure of CO is maintained throughout the reaction. If using a balloon, ensure it is well-inflated. For stubborn cases, higher CO pressure may be required.
-
Slow CO Insertion: The rate of CO insertion relative to transmetalation and reductive elimination is key. Lowering the reaction temperature may favor the carbonylative pathway.
-
-
Homocoupling of the Organostannane:
-
This is a common side reaction in Stille couplings.[2] It can be minimized by ensuring the quality of the palladium catalyst and by slow addition of the organostannane to the reaction mixture.
-
-
Difficulty in Removing Tin Byproducts:
-
The KF wash is crucial. Ensure vigorous stirring for an adequate amount of time.[5]
-
If KF treatment is insufficient, flash chromatography on silica gel treated with 1-5% triethylamine in the eluent can be effective.[4]
-
For stubborn cases, treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) followed by filtration through silica gel has been reported to be effective.
-
Visualization of the Experimental Workflow
Caption: Step-by-step workflow for the carbonylative cross-coupling reaction.
References
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
- Maleczka, R. E., Jr., & Gallagher, W. P. (2005). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. The Journal of Organic Chemistry, 70(3), 841–846.
- Evans Group, University of California, Irvine. Remove Sticky Reagents during Workup. [Link]
- Myers, A. G. (2011). The Stille Reaction. Harvard University.
- Wikipedia. Stille reaction. [Link]
- Gabriele, B., et al. (2018). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 23(10), 2469.
- Kollár, L., & Kégl, T. (2022). 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021). Molecules, 27(2), 433.
- Chang, S., et al. (2016). Carbonylative Hiyama coupling of aryl halides with arylsilanes under balloon pressure of CO. Tetrahedron Letters, 57(21), 2294-2297.
- Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197-201.
- Espinet, P., & Casado, A. L. (2004). The Mechanisms of the Stille Reaction.
- Echavarren, A. M., & Stille, J. K. (1987). Palladium-catalyzed carbonylative coupling of aryl triflates with organostannanes. Journal of the American Chemical Society, 109(18), 5478–5486.
- Kumar, A., et al. (2021). Transition metal-catalyzed carbonylative coupling of aryl/alkyl halides with thiols: A straightforward synthesis. Chemical Review and Letters, 4(2), 75-86.
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Application Notes and Protocols: Synthesis and Cytotoxic Applications of Thiazole-Appended Organotin(IV) Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Strategic Pivot from Synthesis Catalyst to Bioactive Core
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities.[1][2] Similarly, organotin(IV) compounds have a long history of application, serving as catalysts, stabilizers, and potent biocidal agents. While a preliminary investigation into the use of organotin reagents for the one-pot synthesis of the thiazole ring itself reveals a lack of established methodologies, a more fruitful and scientifically validated area of research lies at the intersection of these two chemical classes: the synthesis of organotin(IV) complexes featuring thiazole-containing ligands.
This application note deviates from the concept of using organotins as catalysts for heterocycle formation and instead focuses on a more potent strategy: the deliberate construction of hybrid molecules that couple the biological relevance of a thiazole scaffold with the cytotoxic potential of an organotin center. By using a pre-formed, thiazole-appended pincer ligand, researchers can synthesize well-defined, stable organometallic complexes with promising applications in cancer therapy. This guide provides a detailed protocol for the synthesis of such complexes, grounded in field-proven insights and authoritative literature.
Scientific Integrity & Logic: The Rationale for Thiazole-Organotin Conjugates
Expertise & Experience: Why Combine Thiazoles and Organotin Moieties?
The primary driver for synthesizing thiazole-appended organotin complexes is the principle of synergistic bioactivity. Thiazole derivatives are known pharmacophores that can interact with specific biological targets. The organotin(IV) moiety, particularly di- and tri-organotin species, is known to exhibit significant cytotoxicity, often through mechanisms involving apoptosis induction.[3][4]
The causality behind this experimental choice is to create a molecule where the thiazole-containing ligand acts as a carrier or targeting group, potentially guiding the cytotoxic tin center to specific cellular environments. The use of a tridentate "pincer" ligand, such as N²,N⁶-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (H₂L), is a deliberate design choice.[1][5] This type of ligand coordinates strongly to the tin atom via multiple donor sites (typically N₃O₂ or N₃), creating a stable, five- or seven-coordinate complex.[5][6] This stability is crucial, as it prevents the premature release of the toxic organotin moiety and allows the entire complex to act as a single therapeutic agent.
Trustworthiness: A Self-Validating System through Spectroscopic Characterization
The protocols described below form a self-validating system. The successful synthesis and purity of the final organotin complex are not assumed but are confirmed at each stage through a suite of analytical techniques. The coordination of the ligand to the tin center is unequivocally verified by comparing the spectroscopic data of the final complex with that of the free ligand. Key validation markers include:
-
FT-IR Spectroscopy: A shift in the vibrational frequencies of key functional groups (e.g., C=O and C=N) upon complexation provides direct evidence of coordination.
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn):
-
¹H and ¹³C NMR confirm the presence of both the organic groups on the tin and the ligand framework in the final product.
-
¹¹⁹Sn NMR is the most definitive tool. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry around the tin atom. A significant upfield shift from the precursor (e.g., R₂SnO) to the final complex is indicative of an increase in coordination number (from 3 or 4 to 5, 6, or 7), confirming the formation of the desired complex in solution.[5][7]
-
-
Single-Crystal X-ray Diffraction: For definitive structural proof, this technique provides the precise bond lengths, angles, and coordination geometry in the solid state.[1]
Visualization of Experimental Workflow
Caption: Overall workflow for the synthesis and validation of thiazole-appended organotin(IV) complexes.
Experimental Protocols
The following protocols are based on the successful synthesis of diorganotin(IV) complexes with the pincer ligand N²,N⁶-di(thiazol-2-yl)pyridine-2,6-dicarboxamide (H₂L), as described by Kumar et al. (2025).[1][5]
Protocol 1: Synthesis of the Ligand (H₂L)
Materials:
-
Pyridine-2,6-dicarbonyl dichloride
-
2-Aminothiazole
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-aminothiazole (2.0 equivalents) in a mixture of anhydrous THF and anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Dissolve pyridine-2,6-dicarbonyl dichloride (1.0 equivalent) in anhydrous THF.
-
Add the acid chloride solution dropwise to the cooled amine solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Treat the resulting residue with a saturated sodium bicarbonate solution to neutralize any excess acid.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with distilled water, and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum to yield the pure H₂L ligand as a solid.
-
Validation: Characterize the ligand using ¹H and ¹³C NMR spectroscopy to confirm its structure before proceeding.
Protocol 2: General Synthesis of Diorganotin(IV) Complexes [R₂Sn(L)]
Materials:
-
Synthesized H₂L ligand (1.0 equivalent)
-
Diorganotin(IV) oxide (R₂SnO, where R = Methyl, n-Butyl, Phenyl, etc.) (1.0 equivalent)
-
Toluene
-
Dean-Stark apparatus
-
Standard reflux glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add the H₂L ligand (1.0 mmol).
-
Add the corresponding diorganotin(IV) oxide (R₂SnO, 1.0 mmol) to the flask.
-
Add 50 mL of toluene to the flask.
-
Reflux the suspension for 8-12 hours. The water formed during the reaction will be collected azeotropically in the Dean-Stark trap, driving the reaction to completion.
-
The reaction mixture will gradually become a clear solution.
-
After the reflux period, reduce the volume of the solvent to approximately 10 mL under reduced pressure.
-
Allow the concentrated solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate crystallization.
-
Collect the resulting crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane or diethyl ether and dry under vacuum.
-
Validation: Characterize the final complex using FT-IR, ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy to confirm its identity and purity.
Reaction Visualization
Sources
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. researchgate.net [researchgate.net]
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- 4. Cytotoxic Activity of Organotin(IV) Derivatives with Triazolopyrimidine Containing Exocyclic Oxygen Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
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Scale-Up Considerations for Stille Reactions Involving 4-(tributylstannyl)thiazole: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Arylthiazoles and the Stille Reaction
The thiazole ring is a cornerstone motif in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors, anticancer agents, and antimicrobial drugs.[1] Its prevalence stems from its unique electronic characteristics and its capacity to form crucial hydrogen bonds and other non-covalent interactions within biological targets.[1] The efficient construction of carbon-carbon bonds to introduce the thiazole scaffold into complex molecular architectures is therefore of paramount importance.
The palladium-catalyzed Stille cross-coupling reaction has emerged as a robust and versatile method for this purpose.[2][3] Specifically, the use of organostannane reagents like 4-(tributylstannyl)thiazole offers a reliable pathway for the synthesis of 4-arylthiazoles.[4][5] This reaction is valued for its tolerance of a wide array of functional groups and its generally mild, neutral reaction conditions, making it suitable for late-stage functionalization in the synthesis of complex molecules.[6][7][8]
However, the transition from small-scale laboratory synthesis to larger, process-scale production presents a unique set of challenges. These include managing the toxicity of organotin compounds, ensuring efficient removal of tin byproducts, and optimizing reaction parameters for safety, cost-effectiveness, and scalability. This guide provides a comprehensive overview of the key considerations for the successful scale-up of Stille reactions involving this compound, alongside detailed protocols and practical insights.
The Catalytic Cycle: A Mechanistic Overview
The Stille reaction proceeds through a well-defined palladium-catalyzed cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9][10] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction at any scale.
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (typically an aryl bromide or iodide) to a palladium(0) complex.[9][11] This step forms a palladium(II) intermediate.[10][11] The choice of palladium precursor is critical; common choices include Pd(PPh₃)₄ and Pd₂(dba)₃.[11][12]
-
Transmetalation: This is often the rate-determining step and involves the transfer of the thiazole group from the tin atom of this compound to the palladium(II) center.[4] This forms a new diorganopalladium(II) complex and a tributyltin halide byproduct.[10][11] The efficiency of this step can be influenced by the choice of ligands on the palladium catalyst and the solvent.[4]
-
Reductive Elimination: The final step is the reductive elimination of the desired 4-arylthiazole product from the diorganopalladium(II) complex.[4][9] This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][10]
Figure 1: A simplified representation of the Stille catalytic cycle.
Key Parameters and Scale-Up Considerations
Scaling a Stille reaction from the benchtop to a pilot plant or manufacturing facility requires careful consideration of several critical parameters that can significantly impact reaction efficiency, product purity, and overall process safety.
| Parameter | Laboratory Scale (mg-g) | Scale-Up Considerations (kg scale) | Rationale and Potential Issues |
| Catalyst Loading | Typically 1-5 mol% | Aim for < 0.5 mol% | High catalyst cost and potential for palladium contamination in the final product. On a large scale, even small percentages represent significant cost. |
| Ligand Selection | Often phosphine-based (e.g., PPh₃, P(o-tol)₃) | Air-stable, robust ligands are preferred. Buchwald-type ligands can be effective. | Phosphine ligands can be air-sensitive and require inert atmosphere handling. Ligand choice can also affect the rate of transmetalation and reductive elimination.[13] |
| Solvent | Anhydrous toluene, dioxane, or DMF are common.[12] | Greener, higher-boiling point solvents may be preferred for safety and environmental reasons. | Solvent choice impacts solubility of reactants and catalyst, reaction temperature, and workup efficiency. Residual solvent levels are a critical quality attribute in pharmaceutical production. |
| Temperature | Typically 80-120 °C | Precise temperature control is crucial. Exothermic events must be anticipated and managed. | Poor heat transfer in large reactors can lead to localized overheating, decomposition of reactants or products, and runaway reactions. |
| Reaction Time | Often monitored by TLC or LC-MS until completion. | Reaction progress should be monitored by in-process controls (e.g., HPLC). | Long reaction times can lead to byproduct formation and decreased throughput. |
| Purity of this compound | High purity is desirable. | Consistent, high-purity starting material is essential for process reproducibility. | Impurities in the organostannane can affect catalyst activity and lead to difficult-to-remove byproducts. |
Detailed Protocol: Laboratory-Scale Stille Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for a laboratory-scale Stille coupling reaction. Optimization for specific substrates may be necessary.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
Tri(o-tolyl)phosphine (6 mol%)
-
Anhydrous toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ and tri(o-tolyl)phosphine.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for catalyst activation. Then, add the aryl bromide followed by the this compound via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) three times to precipitate tin byproducts as tributyltin fluoride.[14][15] If a solid precipitate forms at the interface, filter the mixture through a pad of celite.[14] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel. To improve the removal of tin residues, the silica gel can be treated with 2-5% triethylamine in the eluent.[8][14][15]
Navigating the Challenges of Scale-Up
Management of Organotin Toxicity and Byproducts
Organotin compounds are notoriously toxic, with potential neurotoxic, immunotoxic, and endocrine-disrupting effects.[16][17] Therefore, stringent safety protocols are mandatory.
-
Handling: Always handle organotin compounds in a well-ventilated fume hood.[18] Personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and safety goggles, is essential.[18] Avoid inhalation, ingestion, and skin contact.[19]
-
Waste Disposal: All organotin-contaminated waste must be disposed of according to institutional and regulatory guidelines.[19]
-
Byproduct Removal: The removal of tributyltin byproducts is a critical challenge. Several methods can be employed:
-
Fluoride Wash: As described in the protocol, washing with aqueous KF is a common and effective method to precipitate tributyltin fluoride, which can then be removed by filtration.[14][20]
-
Chromatography on Treated Silica: Using silica gel treated with triethylamine can effectively remove residual tin compounds during purification.[14][15]
-
Alternative Workups: Other methods include treatment with AlMe₃ to form the nonpolar Bu₃SnMe or with NaOH to form the polar Bu₃SnOH.[14][21]
-
Process Safety and Control
As reaction volumes increase, so do the potential hazards.
-
Heat Transfer: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. The exothermic nature of the Stille reaction must be carefully managed to prevent thermal runaway.
-
Mixing: Efficient mixing is crucial to ensure homogeneous reaction conditions and prevent localized "hot spots."
-
Inert Atmosphere: Maintaining a strictly inert atmosphere is critical on a large scale to prevent catalyst deactivation and side reactions.[10]
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The Alchemist's Guide to Thiazole: Selecting Palladium Catalysts and Ligands for Precision Cross-Coupling
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name], Senior Application Scientist
Introduction: The Thiazole Ring, a Privileged Scaffold in Modern Chemistry
The thiazole motif is a cornerstone in medicinal chemistry and materials science, embedded in the core of numerous FDA-approved drugs and functional organic materials.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. The efficient and selective functionalization of the thiazole ring is, therefore, a critical endeavor for the modern synthetic chemist. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds on the thiazole nucleus with exceptional precision and functional group tolerance.[2]
This comprehensive guide provides an in-depth exploration of the selection of palladium catalysts and ligands for various cross-coupling reactions involving thiazole substrates. Moving beyond a simple recitation of protocols, this document delves into the underlying principles that govern catalyst and ligand choice, empowering researchers to make informed decisions for their specific synthetic challenges. We will explore the nuances of Suzuki-Miyaura, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings, offering detailed, field-proven protocols and troubleshooting advice.
The Thiazole Core: A Landscape of Reactivity
The reactivity of the thiazole ring in palladium-catalyzed cross-coupling is dictated by the electronic nature of its different positions. The C2 position is electron-deficient due to the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack and facilitating oxidative addition of halogens at this position. Conversely, the C5 position is the most electron-rich and is prone to electrophilic attack, making it a favorable site for direct C-H activation.[3] The C4 position exhibits intermediate reactivity. Understanding this electronic landscape is paramount for predicting regioselectivity and selecting the appropriate coupling strategy. For instance, direct C-H arylation often selectively functionalizes the C5 position.[3] The inherent electronic properties of the thiazole ring can be further modulated by the presence of electron-donating or electron-withdrawing substituents, which can significantly influence the outcome of a coupling reaction.[4]
A Roadmap to Catalyst and Ligand Selection
The success of any palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the palladium source (precatalyst) and the ancillary ligand. The ligand plays a multifaceted role: it stabilizes the palladium center, modulates its electronic properties and steric environment, and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
dot graph TD { A[Start: Thiazole Functionalization Goal] --> B{What bond to form?}; B --> C[C-C Bond]; B --> D[C-N Bond]; C --> E{Coupling Partner?}; E --> F[Organoboron]; E --> G[Organotin]; E --> H[Alkene]; E --> I[Alkyne]; E --> J[Organozinc]; F --> K[Reaction: Suzuki-Miyaura]; G --> L[Reaction: Stille]; H --> M[Reaction: Heck]; I --> N[Reaction: Sonogashira]; J --> O[Reaction: Negishi]; D --> P[Amine] --> Q[Reaction: Buchwald-Hartwig]; K --> R{Ligand Selection}; L --> R; M --> R; N --> R; O --> R; Q --> R; R --> S[Electron-rich & Bulky?]; R --> T[Bidentate?]; R --> U[N-Heterocyclic Carbene?]; S --> V[Consider Buchwald Ligands]; T --> W[Consider dppf, Xantphos]; U --> X[Consider PEPPSI Precatalysts]; V --> Y[Execute Protocol]; W --> Y; X --> Y; }
Figure 1: Decision workflow for selecting the appropriate cross-coupling reaction and general ligand class for thiazole functionalization.
Phosphine Ligands: The Workhorses of Cross-Coupling
Phosphine ligands are the most extensively used class of ligands in palladium catalysis. Their properties can be finely tuned by modifying the substituents on the phosphorus atom, influencing both steric bulk and electronic character.
-
Steric Effects: The steric bulk of a phosphine ligand is often quantified by its cone angle. Larger cone angles, found in bulky ligands like tri-tert-butylphosphine (P(t-Bu)₃) or the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), promote the formation of monoligated, highly reactive LPd(0) species.[5][6] This is particularly beneficial for the oxidative addition of less reactive aryl chlorides or sterically hindered substrates.[5]
-
Electronic Effects: The electron-donating ability of a phosphine ligand influences the electron density at the palladium center. Electron-rich phosphines, such as those with alkyl or alkoxy substituents, enhance the rate of oxidative addition but can slow down reductive elimination. Conversely, electron-poor phosphines can facilitate reductive elimination.[7][8]
N-Heterocyclic Carbenes (NHCs): A New Generation of Robust Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that often exhibit superior performance to phosphines, especially in terms of catalyst stability and activity.[9] They form strong σ-bonds with the palladium center, creating highly stable and thermally robust catalysts. PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type precatalysts are particularly effective for NHC-ligated palladium systems.[9]
Detailed Application Protocols
The following protocols are provided as robust starting points and may require optimization for specific substrates. It is crucial to perform all reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and deoxygenated solvents. [8][10]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron Reagents
The Suzuki-Miyaura coupling is a widely used method for C-C bond formation due to the low toxicity and high stability of the organoboron reagents.[11][12]
Protocol 1: Suzuki-Miyaura Coupling of a Halothiazole with an Arylboronic Acid
dot graph [rankdir=LR]; node [shape=box, style=rounded]; A [label="Reaction Setup:\n- Halothiazole (1.0 eq)\n- Arylboronic acid (1.2 eq)\n- Base (e.g., K2CO3, 2.0 eq)\n- Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%)\n- Solvent (e.g., Dioxane/H2O)"]; B [label="Degas and Heat:\n- Sparge with Argon\n- Heat to 80-100 °C"]; C [label="Reaction Monitoring:\n- TLC or LC-MS"]; D [label="Work-up:\n- Cool to RT\n- Aqueous work-up"]; E [label="Purification:\n- Column Chromatography"]; A -> B -> C -> D -> E;
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Reaction Setup: In an oven-dried Schlenk flask, combine the halothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[13]
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 75-95 | [13] |
| PdCl₂(dppf) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 16 | 80-98 | [11] |
| Pd-CataCXium A-G3 | TMSOK | Toluene | 100 | 4 | >90 | [14] |
Table 1: Representative conditions for Suzuki-Miyaura coupling of thiazoles.
Stille Coupling: A Robust Method with Organotin Reagents
The Stille coupling offers excellent functional group tolerance and is often successful when other methods fail. However, the toxicity of organotin reagents is a significant drawback.[10][11]
Protocol 2: Stille Coupling of a Halothiazole with an Organostannane
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve the halothiazole (1.0 equiv) and the organostannane (1.1 equiv) in an anhydrous, degassed solvent (e.g., toluene or dioxane).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir for 30 minutes, then filter through Celite. Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
| Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | Toluene | 110 | 12-24 | 70-90 | [10] |
| Pd₂(dba)₃/P(o-tol)₃ | Dioxane | 100 | 8-16 | 65-85 | [15] |
Table 2: Representative conditions for Stille coupling of thiazoles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-arylthiazoles.[16] The choice of a bulky, electron-rich phosphine ligand is often crucial for high yields.[6]
Protocol 3: Buchwald-Hartwig Amination of a Halothiazole
-
Reaction Setup: To an oven-dried Schlenk tube, add the halothiazole (1.0 mmol), the amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
dot graph [rankdir=LR]; node [shape=box, style=rounded]; subgraph "Pd(0) Catalytic Cycle" A [label="LPd(0)"]; B [label="Oxidative Addition\n(Ar-X)"]; C [label="L(Ar)Pd(II)-X"]; D [label="Amine Coordination\n& Deprotonation"]; E [label="L(Ar)Pd(II)-NR'R''"]; F [label="Reductive Elimination"]; A -> B -> C -> D -> E -> F -> A; end
Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 12-24 | 80-99 | [6] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 70-90 | [16] |
Table 3: Representative conditions for Buchwald-Hartwig amination of thiazoles.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of alkynylthiazoles, typically employing a palladium catalyst and a copper(I) co-catalyst.[17][18][19]
Protocol 4: Sonogashira Coupling of a Halothiazole with a Terminal Alkyne
-
Reaction Setup: To a Schlenk flask, add the halothiazole (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and a base (e.g., triethylamine or diisopropylamine, 3.0 mmol). Add the terminal alkyne (1.2 mmol).
-
Reaction Execution: Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT-50 | 2-12 | 75-95 | [17] |
| Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 60 | 6-18 | 70-90 | [18] |
Table 4: Representative conditions for Sonogashira coupling of thiazoles.
Negishi Coupling: Versatile C-C Bond Formation with Organozinc Reagents
The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions.[9][20] However, organozinc reagents are moisture and air-sensitive.[9]
Protocol 5: Negishi Coupling of a Halothiazole with an Organozinc Reagent
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the corresponding organohalide in THF, add activated zinc dust. The reaction may require heating or the use of an activating agent like I₂.
-
Reaction Setup: In a separate flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the halothiazole (1.0 mmol) in anhydrous THF.
-
Reagent Addition: Add the freshly prepared or commercial organozinc reagent (1.2 mmol) to the reaction mixture at room temperature.
-
Reaction Execution: Stir the reaction at room temperature to 60 °C and monitor by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent.
-
Purification: Wash the organic extracts with brine, dry, and concentrate. Purify by column chromatography.
dot graph [rankdir=LR]; node [shape=box, style=rounded]; subgraph "Pd(0) Catalytic Cycle" A [label="LPd(0)"]; B [label="Oxidative Addition\n(Ar-X)"]; C [label="L(Ar)Pd(II)-X"]; D [label="Transmetalation\n(R-ZnX)"]; E [label="L(Ar)Pd(II)-R"]; F [label="Reductive Elimination"]; A -> B -> C -> D -> E -> F -> A; end
Figure 4: Simplified catalytic cycle for the Negishi coupling.
| Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | THF | RT-60 | 4-16 | 70-90 | [9][21] |
| Pd₂(dba)₃ / SPhos | Dioxane | 80 | 8-24 | 75-95 | [22] |
Table 5: Representative conditions for Negishi coupling of thiazoles.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. Below are some common issues and potential solutions.[8][10]
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium precatalyst is properly activated to the Pd(0) state. Consider using a more robust precatalyst.
-
Reagent Purity: Use high-purity, anhydrous reagents and solvents. Trace impurities can poison the catalyst.
-
Ligand Choice: The chosen ligand may not be suitable for the specific substrate. Screen a panel of ligands with varying steric and electronic properties.
-
-
Formation of Side Products:
-
Homocoupling: This can be minimized by using the correct stoichiometry of reagents and ensuring a clean reaction setup.
-
Dehalogenation: This is often a problem with electron-rich aryl halides. Using a more active catalyst to promote the desired cross-coupling over dehalogenation can be effective.[10]
-
-
Poor Regioselectivity (for di- or poly-halogenated thiazoles):
-
The inherent reactivity of the different halogenated positions (I > Br > Cl) can be exploited to achieve selective coupling.[10] Careful control of reaction temperature and time is crucial.
-
Conclusion: A Powerful Toolkit for Thiazole Functionalization
Palladium-catalyzed cross-coupling reactions represent an indispensable toolkit for the synthetic chemist working with thiazole-containing molecules. By understanding the electronic nature of the thiazole ring and the fundamental principles of catalyst and ligand selection, researchers can navigate the vast landscape of available methods to achieve their synthetic goals with precision and efficiency. The protocols and guidelines presented in this application note provide a solid foundation for both novice and experienced practitioners in the field, facilitating the discovery and development of novel thiazole-based compounds with significant potential in medicine and materials science.
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Synthesis of 4-(tributylstannyl)thiazole from 2-(tributylstannyl)thiazole precursors
An In-Depth Guide to the Regiocontrolled Synthesis of 4-(tributylstannyl)thiazole
Authored by: A Senior Application Scientist
Introduction: The Challenge of Regioselectivity in Thiazole Functionalization
Thiazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1] The introduction of an organostannyl group, such as tributylstannyl (-SnBu₃), onto the thiazole ring transforms it into a versatile building block for carbon-carbon bond formation, most notably through the palladium-catalyzed Stille cross-coupling reaction.[2][3][4] These stannylated thiazoles serve as crucial intermediates in the synthesis of complex pharmaceuticals and organic electronic materials.[4]
However, the functionalization of the thiazole ring presents a significant regioselectivity challenge. The proton at the 2-position (C2-H) is markedly more acidic than those at the 4- or 5-positions due to the inductive effects of the adjacent sulfur and nitrogen atoms.[5] Consequently, direct deprotonation with a strong organolithium base followed by quenching with tributyltin chloride almost exclusively yields 2-(tributylstannyl)thiazole.[4][6]
This guide addresses the synthesis of the less accessible, yet highly valuable, this compound isomer. While a direct, high-yield isomerization from a 2-(tributylstannyl)thiazole precursor is not a well-established or practical synthetic route, this document provides a robust and reliable multi-step protocol that strategically circumvents the inherent reactivity of the C2 position to achieve clean, regioselective synthesis of the 4-isomer. We will proceed via a reliable halogen-lithium exchange strategy, a cornerstone of modern organometallic chemistry for achieving specific substitution patterns on heterocyclic systems.
Synthetic Strategy: A Halogen-Lithium Exchange Approach
To overcome the thermodynamic preference for C2-functionalization, our strategy hinges on pre-installing a directing group—a halogen—at the desired 4-position. This allows for a highly regioselective metalation via a halogen-lithium exchange mechanism, which is kinetically fast and proceeds cleanly at low temperatures, bypassing the issue of proton acidity.
The overall synthetic workflow is depicted below:
Caption: Mechanism of Halogen-Lithium Exchange followed by Stannylation.
At the cryogenic temperature of -78 °C, the n-BuLi preferentially attacks the bromine atom rather than abstracting a ring proton. This forms a more stable lithiated thiazole and n-butyl bromide. The resulting 4-lithiothiazole is a potent nucleophile that readily reacts with the electrophilic tin center of tributyltin chloride (Bu₃SnCl) to forge the desired C-Sn bond. The choice of a non-nucleophilic, strong base like n-BuLi over a sterically hindered base like lithium diisopropylamide (LDA) is critical; LDA is primarily a proton abstractor and would be ineffective for this halogen-exchange mechanism. [7]
Detailed Experimental Protocols
Safety First: All manipulations involving organolithium reagents and organotin compounds must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware. [8]Organotin compounds are highly toxic and can be absorbed through the skin. [9][10][11][12]Always wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat, and work in a certified chemical fume hood. [8][13]
Protocol 1: Synthesis of 4-Bromothiazole from 2,4-Dibromothiazole
This procedure selectively removes the more reactive bromine atom at the 2-position.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2,4-Dibromothiazole | 242.93 | 5.00 g | 20.58 | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 13.5 mL | 21.60 | 1.05 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated aq. NH₄Cl | - | 50 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
Procedure:
-
Add 2,4-dibromothiazole (5.00 g, 20.58 mmol) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve the solid in 100 mL of anhydrous THF.
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add n-butyllithium (13.5 mL of a 1.6 M solution in hexanes, 21.60 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution while the flask is still in the cold bath.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromothiazole as a colorless oil. (Expected yield: 70-80%).
Protocol 2: Synthesis of this compound
This is the final step, converting the 4-bromo intermediate to the target compound.
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromothiazole | 164.01 | 2.50 g | 15.24 | 1.0 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | 10.0 mL | 16.00 | 1.05 |
| Tributyltin Chloride (Bu₃SnCl) | 325.39 | 5.45 g (4.6 mL) | 16.76 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 80 mL | - | - |
| Saturated aq. NH₄Cl | - | 40 mL | - | - |
| Diethyl Ether | - | 120 mL | - | - |
Procedure:
-
Add 4-bromothiazole (2.50 g, 15.24 mmol) to a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere.
-
Dissolve in 80 mL of anhydrous THF and cool the solution to -78 °C in an acetone/dry ice bath.
-
Add n-butyllithium (10.0 mL of a 1.6 M solution, 16.00 mmol) dropwise over 15 minutes, maintaining the temperature below -70 °C. A color change may be observed.
-
Stir the resulting solution at -78 °C for 45 minutes to ensure complete halogen-lithium exchange.
-
In a separate flame-dried flask, dissolve tributyltin chloride (5.45 g, 16.76 mmol) in 10 mL of anhydrous THF.
-
Add the tributyltin chloride solution dropwise to the 4-lithiothiazole solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours (or overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the flask in an ice bath and carefully quench the reaction with 40 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers. To remove residual tin byproducts, wash the organic phase with a saturated aqueous potassium fluoride (KF) solution (2 x 30 mL). A white precipitate of Bu₃SnF will form and should be removed with the aqueous layer. [13]12. Wash the organic layer with brine (30 mL) and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, often starting with pure hexane) to afford pure this compound. (Expected yield: 80-90%).
Characterization
The final product should be characterized to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for the thiazole ring protons (at C2 and C5) and the multiplets corresponding to the three butyl groups attached to tin.
-
¹³C NMR: Will show the thiazole carbons and the four distinct carbons of the butyl chains. Tin satellites (coupling between carbon and ¹¹⁹Sn/¹¹⁷Sn isotopes) can often be observed for the carbon directly attached to the tin atom.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of C₁₅H₂₉NSSn, exhibiting the characteristic isotopic pattern for tin.
References
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- YouTube. CROSS-COUPLING reactions - everything YOU need to know!. [Link]
- Wiley Online Library. Organotin Reagents in Cross‐Coupling Reactions. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
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- ResearchGate.
- MDPI.
- ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. [Link]
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- ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]
- MDPI.
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Application Notes & Protocols for Green Chemistry Approaches to Thiazole Synthesis
Audience: Researchers, scientists, and drug development professionals
Objective: This document provides a detailed guide to environmentally benign synthetic strategies for the thiazole scaffold, a cornerstone of medicinal chemistry. We move beyond traditional, often hazardous, methods to explore efficient, sustainable, and scalable green alternatives. The protocols herein are designed to be robust and reproducible, grounded in the core principles of green chemistry.
Strategic Overview: Reimagining Thiazole Synthesis
The thiazole ring is a privileged scaffold found in a multitude of pharmaceuticals, including antivirals, anticancer agents, and antibiotics.[1][2][3] Classical synthetic routes, most notably the Hantzsch synthesis, have been workhorses in this field. However, they frequently rely on toxic reagents like α-haloketones, hazardous solvents, and lengthy reaction times, generating significant chemical waste.[1][4]
Green chemistry offers a paradigm shift, focusing on minimizing environmental impact without compromising efficiency. For thiazole synthesis, this involves a multi-faceted approach: enhancing energy efficiency, maximizing atom economy, utilizing safer solvents, and employing recoverable catalysts.[5][6] This guide details practical applications of these principles, providing validated protocols for immediate laboratory implementation.
Caption: Workflow for a green multicomponent thiazole synthesis.
This protocol utilizes KF/Clinoptilolite nanoparticles as a catalyst for a three-component reaction in water, producing thiazole derivatives in high yields and short reaction times. [7][8] Materials:
-
Aldehyde (1.0 mmol)
-
Benzoylisothiocyanate (1.0 mmol)
-
Alkyl bromide (1.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
Sodium cyanide (1.2 mmol)
-
KF/Clinoptilolite nanoparticles (0.03 g)
-
Water (5 mL)
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), benzoylisothiocyanate (1.0 mmol), alkyl bromide (1.0 mmol), ammonium acetate (1.2 mmol), sodium cyanide (1.2 mmol), and KF/Clinoptilolite nanoparticles (0.03 g).
-
Add 5 mL of water to the flask.
-
Heat the mixture to 100°C with vigorous stirring for the time specified by the chosen substrates (typically 30-60 minutes). Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the aqueous solution.
-
Collect the solid by vacuum filtration. If the product is not a solid, extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
-
Validation: The protocol is validated by the high yield, short reaction time, and the use of water as a green solvent. The catalyst can often be recovered and reused.
Benign Solvents: Glycerin as a Recyclable Medium
Expertise & Experience: Organic solvents account for the majority of waste in chemical synthesis. Replacing volatile organic compounds (VOCs) with greener alternatives is a primary goal. Glycerin (glycerol) is an excellent choice; it is non-toxic, biodegradable, non-flammable, has a high boiling point, and is a low-cost byproduct of biodiesel production. [9][10][11]Its polar, protic nature and hydrogen-bonding capacity can effectively promote reactions, often eliminating the need for a catalyst.
This protocol describes the classic Hantzsch condensation in glycerin at room temperature, avoiding both catalysts and hazardous solvents. [9][10] Materials:
-
2-bromo-1-phenylethanone (2.0 mmol, 398 mg)
-
Thiourea (2.0 mmol, 152 mg)
-
Glycerin (2 mL)
-
Ethyl acetate
-
Brine solution
Step-by-Step Procedure:
-
In a 10 mL flask, add 2-bromo-1-phenylethanone (2.0 mmol) and thiourea (2.0 mmol).
-
Add 2 mL of glycerin.
-
Stir the mixture at room temperature. The reaction is typically complete within 2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Workup: Once the starting materials are consumed, add ethyl acetate (2 x 10 mL) to the flask and stir well. The product will preferentially dissolve in the ethyl acetate layer.
-
Separate the ethyl acetate layer by simple decantation. The glycerin layer can be recovered and reused for subsequent reactions. [10]7. Wash the combined ethyl acetate extracts with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The resulting solid is the desired 4-phenylthiazol-2-amine, often in high purity.
-
Validation: The protocol's success is demonstrated by the high yield obtained at room temperature without a catalyst. The reusability of the glycerin solvent for multiple runs confirms its efficiency as a green reaction medium.
Comparative Data Analysis
To provide a clear basis for methodological selection, the following table summarizes the performance of various green approaches compared to a conventional Hantzsch synthesis.
| Method | Key Reactants | Conditions | Time | Yield (%) | Green Advantages | Reference(s) |
| Conventional Hantzsch | α-haloketone, Thiourea | Reflux in Ethanol | 8-12 hours | 60-75 | Baseline for comparison | [12] |
| Microwave-Assisted (Solvent-Free) | α-haloketone, Thiourea, Ketone | 210 W, 120°C | 30-180 sec | 85-95 | Extreme speed, energy efficiency, no solvent waste | [4][13] |
| Ultrasound-Assisted (Reusable Catalyst) | Bromoacetyl-pyranone, Thiourea, Aldehyde | SiW.SiO2, Ethanol, 60°C | 30-45 min | 79-90 | Energy efficient, shorter time, reusable catalyst | [14] |
| Multicomponent Reaction (in Water) | Aldehyde, Isothiocyanate, Alkyl Bromide | KF/CP NPs, Water, 100°C | 30-60 min | 88-95 | High atom economy, benign solvent, process simplification | [7][8] |
| Glycerin (Catalyst-Free) | α-haloketone, Thiourea | Glycerin, Room Temp. | ~2 hours | 90-96 | Biodegradable & reusable solvent, no catalyst, mild conditions | [9][10] |
| Reusable Nanoparticle Catalyst | α-haloketone, Thiosemicarbazide, Anhydride | NiFe2O4 NPs, EtOH:H2O, 75°C | 60 min | ~90 | Catalyst is easily recoverable and reusable, benign solvent system | [6][15] |
Conclusion and Future Outlook
The synthesis of the thiazole scaffold has been successfully transformed by the principles of green chemistry. Methodologies employing microwave irradiation, sonication, multicomponent reactions, benign solvents like water and glycerin, and reusable catalysts are no longer niche academic exercises but robust, efficient, and scalable alternatives to classical protocols. [1][5]These approaches significantly reduce waste, energy consumption, and reliance on hazardous materials, aligning modern drug discovery and development with crucial sustainability goals.
Future research will likely focus on integrating these strategies, for example, by developing microwave-assisted multicomponent reactions in deep eutectic solvents or employing novel biocatalysts for even greater efficiency and environmental compatibility. The protocols and data presented in this guide provide a strong foundation for any research program aiming to synthesize thiazole derivatives in a cleaner, faster, and more sustainable manner.
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- Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.). National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8019082/
- Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. (2022). RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02063g
- Glycerin as alternative solvent for the synthesis of Thiazoles. (n.d.). ACG Publications. Available at: https://acgpubs.org/journal/organic-communications/article/glycerin-as-alternative-solvent-for-the-synthesis-of-thiazoles
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Application Notes & Protocols: Strategic Use of 4-(tributylstannyl)thiazole in the Synthesis of Advanced OLED Materials
This guide provides an in-depth technical overview and detailed experimental protocols for leveraging 4-(tributylstannyl)thiazole as a pivotal building block in the synthesis of high-performance organic light-emitting diode (OLED) materials. Designed for researchers and scientists in materials chemistry and drug development, this document elucidates the strategic importance of the thiazole moiety and provides a robust framework for its incorporation into novel molecular architectures via Stille cross-coupling reactions.
Introduction: The Critical Role of Heterocycles in OLEDs
Organic Light-Emitting Diodes (OLEDs) represent a forefront technology in displays and solid-state lighting, prized for their superior contrast, lower power consumption, and physical flexibility. The performance of an OLED device is intrinsically linked to the molecular design of its constituent organic semiconductor materials.[1] Among the vast library of organic structures, nitrogen- and sulfur-containing heterocycles are of paramount importance.
The thiazole ring, a five-membered aromatic heterocycle, is a particularly compelling structural unit for OLED materials.[2] As an electron-accepting (or electron-deficient) moiety, it provides a powerful tool for tuning the electronic properties of organic semiconductors.[3][4] The incorporation of thiazole can modulate frontier molecular orbital (HOMO/LUMO) energy levels, enhance thermal and oxidative stability, and improve charge transport characteristics, all of which are critical for fabricating efficient and long-lasting OLED devices.[3][4][5] this compound serves as a versatile and highly effective reagent for introducing this key heterocycle into complex organic frameworks.[6]
Core Synthetic Strategy: The Stille Cross-Coupling Reaction
The primary and most effective method for utilizing this compound is the palladium-catalyzed Stille cross-coupling reaction.[6][7] This reaction forms a carbon-carbon bond between the thiazole ring and an aryl or vinyl (pseudo)halide. Its widespread adoption is due to its remarkable tolerance of a vast array of sensitive functional groups, making it ideal for the late-stage functionalization of complex molecules.[8]
The Catalytic Cycle: A Mechanistic Rationale
Understanding the mechanism is key to optimizing reaction conditions and troubleshooting synthetic challenges. The Stille coupling proceeds via a well-established catalytic cycle involving a palladium(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step for less reactive halides like chlorides.
-
Transmetalation: The organostannane, this compound, exchanges its thiazolyl group with the halide on the Pd(II) center. This step regenerates the tin halide byproduct (Bu₃Sn-X) and forms a new Pd(II) intermediate bearing both organic partners.
-
Reductive Elimination: The two organic groups (R¹ and thiazolyl) couple and are eliminated from the palladium center, forming the desired product (R¹-thiazole) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Practical Considerations
While powerful, the Stille reaction has one significant drawback: the toxicity of organotin reagents and byproducts.[7] Tributyltin compounds are toxic and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] Furthermore, rigorous purification is necessary to remove tin residues from the final product, as they can quench luminescence and degrade device performance. A potassium fluoride (KF) wash is a standard and effective method for this purpose.[7]
Application Protocol: Synthesis of a Donor-Acceptor OLED Emitter
This section details the synthesis of a representative donor-acceptor (D-A) type molecule, 2-(4-(9H-carbazol-9-yl)phenyl)thiazole , a potential blue-emitting material. Here, the electron-rich carbazole unit serves as the donor and the electron-deficient thiazole serves as the acceptor. This architecture is designed to facilitate efficient intramolecular charge transfer (ICT), a common strategy for tuning emission wavelengths.
Detailed Experimental Protocol
Objective: To synthesize 2-(4-(9H-carbazol-9-yl)phenyl)thiazole via a palladium-catalyzed Stille cross-coupling reaction.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Molar Eq. | Amount |
| 9-(4-bromophenyl)-9H-carbazole | C₁₈H₁₂BrN | 322.20 | 1.0 | (e.g., 322 mg, 1.0 mmol) |
| This compound | C₁₅H₂₉NSSn | 374.16 | 1.1 | (e.g., 412 mg, 1.1 mmol) |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | (e.g., 35 mg, 0.03 mmol) |
| Anhydrous Toluene | C₇H₈ | - | - | 10 mL |
| Saturated aq. Potassium Fluoride (KF) | KF | - | - | ~20 mL |
Procedure:
-
Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 9-(4-bromophenyl)-9H-carbazole (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous toluene (10 mL). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation. Following this, add this compound (1.1 eq) dropwise via syringe.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 110 °C. Let the reaction stir vigorously under the inert atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL). Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL). Stir the biphasic mixture vigorously for 30 minutes during each wash to facilitate the precipitation of tributyltin fluoride.
-
Extraction: Separate the organic layer. A fine white solid (Bu₃SnF) may be observed at the interface, which should be removed with the aqueous layer. Wash the organic layer with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude solid should be purified by column chromatography on silica gel. A gradient eluent system (e.g., starting with pure hexane and gradually increasing the polarity with ethyl acetate) is typically effective.
-
Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting white solid. Confirm the identity and purity of the product, 2-(4-(9H-carbazol-9-yl)phenyl)thiazole, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Expected Outcomes & Data
The described protocol is expected to yield the target compound with good purity. The photophysical properties are critical for its application in OLEDs and should be thoroughly investigated.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Value/Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(0) sources are required to initiate the catalytic cycle. |
| Solvent | Toluene, Dioxane, DMF | High-boiling, anhydrous solvents are necessary for the reaction temperature. |
| Temperature | 90 - 110 °C | Provides thermal energy to overcome the activation barriers of the catalytic steps. |
| Reaction Time | 12 - 24 hours | Varies based on the reactivity of the specific aryl halide used. |
| Typical Yield | 60 - 90% | Highly dependent on substrate purity and reaction optimization. |
Table 2: Anticipated Photophysical Properties of the Target Material
| Property | Expected Value | Significance in OLEDs |
| Absorption (λₘₐₓ) | ~340-380 nm | Indicates the energy required to excite the molecule. |
| Emission (λₑₘ) | ~420-460 nm (in solution) | Determines the color of light emitted (in the blue region). |
| Photoluminescence Quantum Yield (Φₚₗ) | > 50% | Measures the efficiency of the material to convert absorbed light into emitted light. |
| HOMO Level | -5.4 to -5.8 eV | Influences the efficiency of hole injection from the anode/hole-transport layer. |
| LUMO Level | -2.3 to -2.7 eV | Influences the efficiency of electron injection from the cathode/electron-transport layer. |
| Thermal Stability (Tₔ) | > 350 °C | High thermal stability is crucial for the vacuum deposition process and device longevity.[5] |
Safety and Handling
CRITICAL: All manipulations involving this compound and other organotin compounds must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and safety glasses at all times.
-
Toxicity: Organotin compounds are acutely toxic if swallowed or absorbed through the skin and can cause damage to organs through prolonged exposure.[9]
-
Waste Disposal: All tin-containing waste, including the KF wash solutions and contaminated silica gel, must be collected and disposed of as hazardous chemical waste according to institutional guidelines.
Conclusion and Outlook
This compound is an indispensable reagent for the synthesis of advanced functional materials for OLED applications. The Stille cross-coupling provides a reliable and versatile method for incorporating the electronically-beneficial thiazole moiety into diverse molecular scaffolds. The protocol described herein offers a robust starting point for researchers to develop novel thiazole-containing emitters, hosts, and charge-transport materials. Future research will undoubtedly focus on creating more complex, fused-ring systems based on the thiazole core to further refine the photophysical properties and push the efficiency and stability of next-generation OLED devices.[3]
References
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
- Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. [Link]
- The Mechanisms of the Stille Reaction. University of Windsor. [Link]
- Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5-Bis(trimethylstannyl)tellurophene.
- ChemInform Abstract: Thiazole-Based Organic Semiconductors for Organic Electronics.
- El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode.
- Correlating Structure and Photophysical Properties in Thiazolo[5,4-d]thiazole Crystal Derivatives for Use in Solid-State Photonic and Fluorescence-Based Optical Devices.
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
- Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
- 4-(Tri-n-butylstannyl)thiazole | C15H29NSSn. PubChem. [Link]
- Synthesis of Heterocycles for OLED Applic
- Enhancement of Efficiency of Perovskite Solar Cells with Hole-Selective Layers of Rationally Designed Thiazolo[5,4-d]thiazole Derivatives.
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
- Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)
- Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]
- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. [Link]
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- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Buy this compound | 173979-01-6 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. 4-(Tri-n-butylstannyl)thiazole | C15H29NSSn | CID 2763258 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to remove tributyltin byproducts from Stille coupling reactions
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to effectively remove toxic tributyltin byproducts from Stille coupling reactions. This document offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the purity and safety of your synthesized compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of tin byproducts from my Stille coupling reaction so critical?
A1: Organotin compounds, such as the tributyltin reagents frequently used in Stille couplings, are known to be highly toxic.[1] For any application in medicinal chemistry or materials science, the removal of these hazardous residues down to parts-per-million (ppm) levels is often a stringent regulatory and safety requirement.[1]
Q2: What are the typical tin byproducts I should anticipate in my reaction mixture?
A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted organostannane starting material.[1] You may also encounter hexaalkyldistannanes, such as Bu₃SnSnBu₃, which are formed from homocoupling side reactions.[1]
Q3: Can I simply use a standard silica gel column to remove these tin byproducts?
A3: While it may seem straightforward, standard silica gel chromatography is often inefficient for removing tributyltin byproducts. These compounds can be relatively nonpolar and may co-elute with your desired product. However, modifying the silica gel or using specific elution conditions can significantly improve separation.[2]
Q4: I've performed an aqueous potassium fluoride (KF) wash, but I'm still seeing tin contamination in my product. What could be the problem?
A4: Several factors can lead to the incomplete removal of tin byproducts with KF. Insufficient stirring or contact time can prevent the complete precipitation of tin fluoride; vigorous stirring for at least an hour is recommended.[3] A solid precipitate of tributyltin fluoride (Bu₃SnF) can form at the organic/aqueous interface, hindering efficient separation; filtering through Celite® can resolve this.[2][4] Also, if you have significant amounts of tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), a pretreatment with iodine (I₂) to form Bu₃SnI is advised before the KF wash.[2]
Q5: My desired product is water-sensitive. How can I remove tin byproducts without an aqueous work-up?
A5: In such cases, non-aqueous work-up procedures are preferable.[3] Purification by flash chromatography using silica gel that has been treated with triethylamine is a robust alternative.[2][3] Another highly effective method involves chromatography on a stationary phase composed of 10% w/w anhydrous potassium carbonate in silica gel.[5] For solid products, recrystallization can also be a highly effective purification method.[6]
Troubleshooting Guide
This section addresses common issues encountered during the purification of Stille coupling reaction products.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Organotin Contamination in Final Product | Incomplete precipitation of organotin fluorides with KF. | Increase stirring time (1 hour to overnight) and ensure a sufficient excess of KF solution is used.[3] Consider using cesium fluoride (CsF), which can be more effective. |
| Formation of emulsions during aqueous work-up. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[3] If the emulsion persists, filter the entire mixture through a pad of Celite®. | |
| Co-elution of tin byproducts during chromatography. | Use silica gel treated with 2-5% triethylamine in the eluent.[2][3] Alternatively, use a less acidic stationary phase like neutral or basic alumina.[7] A stationary phase of 10% w/w anhydrous potassium carbonate in silica gel has also been shown to be highly effective.[5] | |
| Low Recovery of Desired Product | Product adsorption onto precipitated tin fluorides or Celite®. | After filtering, wash the filter cake extensively with the organic solvent used for the extraction to recover any adsorbed product.[3] |
| Product degradation on acidic silica gel. | Use silica gel treated with triethylamine or switch to a neutral or basic alumina column for chromatography.[3] | |
| Product precipitation along with tin fluorides during KF wash. | Reduce the concentration of the KF solution or perform the wash at a slightly elevated temperature to increase the solubility of your product.[1] |
Purification Strategy Workflow
The selection of an appropriate purification method depends on the properties of your target compound and the nature of the tin impurities. The following diagram outlines a general workflow to guide your decision-making process.
Caption: Decision tree for selecting a suitable tin removal method.
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and effective methods for removing tributyltin byproducts. The principle lies in the reaction of organotin halides with fluoride ions to form insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[8]
Step-by-Step Methodology:
-
Reaction Quenching: Once the Stille reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[2]
-
KF Treatment: Transfer the diluted mixture to a separatory funnel and wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the funnel vigorously for at least one minute for each wash.[2][4]
-
Precipitate Removal: A white solid (Bu₃SnF) may form at the interface of the organic and aqueous layers. If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid.[2][4]
-
Final Washes: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Chromatography on Potassium Carbonate-Impregnated Silica Gel
This non-aqueous method is particularly useful for water-sensitive compounds and has been shown to reduce organotin impurities to levels below 15 ppm.[5]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of finely powdered anhydrous potassium carbonate with 90g of silica gel (by weight). This mixture can be stored for several months.[5]
-
Column Packing: Dry pack a chromatography column with the prepared K₂CO₃-silica mixture.
-
Sample Loading: Concentrate the crude reaction mixture under reduced pressure. Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Elution: Carefully load the sample onto the column and elute with an appropriate solvent system, as determined by TLC analysis, to separate the desired product from the immobilized organotin impurities.
Protocol 3: Iodine and DBU Treatment for Unreacted Stannanes
This protocol is particularly effective for removing unreacted tributyltin hydride or hexa-n-butylditin, which are not efficiently removed by KF treatment alone. The iodine converts these species to tributyltin iodide (Bu₃SnI), which can then be removed.[2]
Step-by-Step Methodology:
-
Concentration: Concentrate the crude reaction mixture to remove the bulk of the solvent.
-
Dilution: Dilute the residue with diethyl ether.
-
DBU Addition: Add a slight excess of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Iodine Addition: Add a solution of iodine in diethyl ether dropwise until the characteristic color of iodine persists.[1]
-
Quenching: Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.[1]
-
Purification: The resulting Bu₃SnI can now be effectively removed using the aqueous KF wash (Protocol 1) or by standard flash column chromatography.[1]
Quantification of Residual Tin
To confirm the successful removal of tin byproducts to the required level, several analytical techniques can be employed:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace amounts of elements, making it ideal for quantifying tin at ppm or even ppb levels.[1][9]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive method for quantifying metals. Flame AAS is a common and robust technique for tin analysis.[1]
-
¹H NMR Spectroscopy: While less sensitive than ICP-MS or AAS, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant quantities. The characteristic signals of the alkyl groups on tin can indicate contamination.[1]
References
- Benchchem. (2025). .
- NROChemistry. (n.d.). Stille Coupling.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Cornerstone. (n.d.).
- Speciation.net. (2024). Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Benchchem. (2025).
- Benchchem. (n.d.).
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
Sources
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- 2. Workup [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 9. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
Technical Support Center: Optimizing Stille Coupling Reactions with 4-(tributylstannyl)thiazole
Welcome to the technical support center for the Stille coupling of 4-(tributylstannyl)thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to employ this versatile building block in their synthetic endeavors. Here, we move beyond generic protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the nuanced reactivity of this specific heteroaromatic stannane.
Getting Started: A Robust Baseline Protocol
For those new to using this compound, the following protocol provides a well-reasoned starting point. It is crucial to remember that every substrate pairing is unique, and optimization will likely be necessary.
Experimental Protocol: General Stille Coupling of this compound with an Aryl Halide
This procedure is a general guideline and should be optimized for specific substrates.[1]
-
Reaction Setup: In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 10 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Stir the resulting mixture for 10-15 minutes at room temperature to ensure pre-formation of the active catalyst. Subsequently, add this compound (1.0 equivalents) followed by the aryl halide (1.1-1.2 equivalents) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C and maintain vigorous stirring.
-
Monitoring: Track the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). Stir this biphasic mixture vigorously for at least one hour.
-
Purification: Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Here we address common questions encountered when working with this compound in Stille couplings.
Q1: My reaction is sluggish or stalls completely. What is the likely cause?
A1: This is a common issue, often rooted in the electronic nature of the thiazole ring. Thiazole is an electron-deficient heterocycle, which can slow down the transmetalation step—often the rate-determining step in the Stille catalytic cycle.[2][3] Electron-poor stannanes are known to be less effective substrates.[2]
-
Troubleshooting Steps:
-
Increase Temperature: Carefully increasing the reaction temperature can often overcome the activation barrier.
-
Add a Copper(I) Co-catalyst: The addition of copper(I) iodide (CuI) can accelerate the reaction rate by more than 100-fold.[2] It is believed that CuI facilitates the transmetalation step.[4]
-
Choice of Ligand: Employing more electron-rich and bulky phosphine ligands can accelerate the coupling.[2][5]
-
Q2: I am observing a significant amount of homocoupled stannane byproduct. How can I minimize this?
A2: Homocoupling of the organostannane to form a bithiazole is a common side reaction in Stille couplings.[4] This can occur through two primary mechanisms: reaction of two stannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[4]
-
Troubleshooting Steps:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the catalyst and the aryl halide. This maintains a low concentration of the stannane, disfavoring homocoupling.
-
Ensure an Inert Atmosphere: Traces of oxygen can promote homocoupling. Ensure your reaction is set up under a strictly inert atmosphere.
-
Use a Slight Excess of the Electrophile: Using a small excess (1.1-1.2 equivalents) of the aryl halide can favor the desired cross-coupling pathway.
-
Q3: Besides homocoupling, what other side reactions should I be aware of?
A3: Protodestannylation, the cleavage of the carbon-tin bond by a proton source, is another potential side reaction. This results in the formation of unsubstituted thiazole.
-
Underlying Cause: While organostannanes are generally stable to moisture, acidic protons can facilitate this undesired reaction.[6]
-
Preventative Measures:
-
Use anhydrous solvents and reagents.
-
If your aryl halide or other reagents contain acidic functional groups, consider protecting them prior to the coupling reaction.
-
Q4: How do I effectively remove the toxic tributyltin byproducts after the reaction?
A4: The removal of highly toxic organotin byproducts is critical.[4][7]
-
Standard Procedure: The most common method is to wash the crude reaction mixture with an aqueous solution of potassium fluoride (KF). This causes the formation of insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[1]
-
Alternative Methods:
-
For products that may be sensitive to fluoride, column chromatography on silica gel treated with triethylamine (~2-5% v/v in the eluent) can be effective.
-
Washing with a dilute HCl solution can also help remove some tin species.
-
Troubleshooting Guide
This section provides a more in-depth guide to tackling specific experimental outcomes.
Issue 1: Low to No Product Formation
If you observe little to no formation of your desired 4-arylthiazole, a systematic approach is needed to diagnose the problem.
Troubleshooting workflow for low product yield.
Issue 2: Complex Product Mixture with Multiple Byproducts
A messy reaction profile often indicates competing reaction pathways or degradation.
-
Probable Cause 1: Protodestannylation.
-
Evidence: Presence of unsubstituted thiazole in your crude mixture.
-
Solution: Rigorously dry all solvents and reagents. If necessary, add a non-nucleophilic base like proton sponge to scavenge any trace acid.
-
-
Probable Cause 2: Homocoupling.
-
Evidence: Presence of bithiazole and/or biaryl in your crude mixture.
-
Solution: As mentioned in the FAQ, use slow addition of the stannane and ensure a completely oxygen-free environment.
-
-
Probable Cause 3: Ligand Exchange/Degradation.
-
Evidence: Inconsistent results, formation of palladium black.
-
Solution: At elevated temperatures, some phosphine ligands can degrade or participate in side reactions. Consider using more robust Buchwald-type biaryl phosphine ligands or N-heterocyclic carbene (NHC) ligands, which often offer greater thermal stability.[5]
-
Optimizing Reaction Conditions: A Data-Driven Summary
The choice of catalyst, ligand, solvent, and additives can dramatically influence the success of the Stille coupling with this compound. The following table provides a summary of key parameters and their rationale.
| Parameter | Recommended Options | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃, Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃ and Pd(PPh₃)₄ are common Pd(0) sources. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8] |
| Ligand | P(o-tol)₃, PPh₃, P(t-Bu)₃, XPhos, SPhos | For the electron-deficient thiazole stannane, electron-rich and bulky ligands like P(t-Bu)₃ and Buchwald-type ligands (XPhos, SPhos) can accelerate the rate-limiting transmetalation and reductive elimination steps.[2][5][9] |
| Solvent | Toluene, Dioxane, DMF, NMP | Toluene and dioxane are common non-polar solvents. DMF and NMP are polar aprotic solvents that can sometimes accelerate the reaction but may require higher purification efforts. Ensure the solvent is anhydrous and degassed. |
| Temperature | 80 - 120 °C | Higher temperatures are often required to facilitate the transmetalation of the electron-deficient this compound. |
| Additives | CuI (5-20 mol%), CsF, LiCl | CuI is a highly effective co-catalyst for accelerating sluggish Stille couplings, particularly with heteroaromatic substrates.[2][10] Fluoride sources like CsF can form hypervalent tin species, which may increase reactivity.[2] LiCl can accelerate reactions by preventing the dissociation of the halide from the palladium center.[4] |
Concluding Remarks
The Stille coupling of this compound is a powerful transformation for the synthesis of valuable 4-arylthiazole motifs. Success hinges on understanding the electronic properties of this specific substrate and rationally selecting reaction conditions to favor the desired cross-coupling pathway. By anticipating potential side reactions like homocoupling and protodestannylation, and by employing strategies to accelerate the challenging transmetalation step, researchers can reliably and efficiently incorporate this important heterocyclic building block into their target molecules.
References
- Myers, A. The Stille Reaction - Chem 115.
- ACS Publications. Problematic ArF–Alkynyl Coupling with Fluorinated Aryls. From Partial Success with Alkynyl Stannanes to Efficient Solutions via Mechanistic Understanding of the Hidden Complexity.
- Chemistry LibreTexts. Stille Coupling.
- Wikipedia. Stille reaction.
- Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS.
- University of Windsor. The Mechanisms of the Stille Reaction.
- Organic Chemistry Portal. Stille Coupling.
- CORE. THE STILLE REACTION, 38 YEARS LATER.
- ResearchGate. Synthesis and Stille Cross-Coupling Reactions of 2-(Tributylstannyl)- and 2,5Bis(trimethylstannyl)tellurophene.
- MSU Chemistry. Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin.
- ACS Publications. The Stille Reaction, 38 Years Later.
- ResearchGate. The Stille Reaction: A Density Functional Theory Analysis of the Transmetalation and the Importance of Coordination Expansion at Tin.
- Nature. Stille coupling via C–N bond cleavage.
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Troubleshooting low yields in the synthesis of 4-arylthiazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-arylthiazoles. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in their synthetic routes. The following information is structured in a question-and-answer format to directly address common issues, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch synthesis of a 4-arylthiazole is resulting in a very low yield. What are the most common culprits?
Low yields in the Hantzsch thiazole synthesis, the classic and widely used method involving the condensation of an α-haloketone with a thioamide, are a frequent issue.[1][2] The problem can typically be traced back to one of four key areas: reagent quality, reaction conditions, competing side reactions, or inefficient product isolation.
A systematic approach is crucial for troubleshooting. Before making drastic changes to the protocol, it is essential to verify the integrity of your starting materials and the precision of your experimental setup. This guide will walk you through diagnosing and resolving issues in each of these areas.
Below is a general troubleshooting workflow to help you logically diagnose the problem.
Caption: Troubleshooting workflow for low yields.
Q2: How critical are the purity and stoichiometry of my α-haloketone and thioamide starting materials?
The quality of your starting materials is paramount and is often the most overlooked source of poor yields.
α-Haloketones (e.g., 2-bromoacetophenone):
-
Purity and Stability: α-haloketones are lachrymatory and can be unstable, degrading over time via self-condensation or hydrolysis. Impurities can significantly inhibit the reaction.[3] It is highly recommended to use freshly prepared or purified α-haloketones. If the reagent is old, consider purification by recrystallization or distillation.
-
Causality: The first step of the Hantzsch synthesis is typically an SN2 reaction where the sulfur of the thioamide attacks the carbon bearing the halogen.[2][4] If the α-haloketone is impure or has degraded, the concentration of the active electrophile is lower than calculated, leading to an incomplete reaction.
Thioamides (e.g., Thiourea, Thiobenzamide):
-
Purity: While generally more stable than α-haloketones, impurities in the thioamide can introduce competing nucleophiles. Ensure high purity by using reagents from a reliable source or by recrystallizing.
-
Stoichiometry: A slight excess of the thioamide (e.g., 1.1 to 1.5 equivalents) is sometimes used to ensure the complete consumption of the more valuable or less stable α-haloketone.[5] However, a large excess can complicate purification. Accurate weighing and calculation of molar equivalents are essential.
Protocol: Purity Verification of Starting Materials
-
α-Haloketone:
-
Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum. Look for the characteristic signals and check for the presence of unexpected peaks which may indicate degradation or impurities.
-
Run a TLC or LCMS to confirm the presence of a single major component.
-
-
Thioamide:
-
Check the melting point and compare it to the literature value. A broad or depressed melting point suggests impurities.
-
Confirm identity and purity via ¹H NMR.
-
Q3: My reagents are pure, but the yield is still low. How should I optimize the reaction conditions (solvent, temperature, time)?
Optimizing the "three pillars" of reaction conditions—solvent, temperature, and time—is the next critical step. The ideal conditions ensure that the reagents are soluble and that the reaction proceeds at a reasonable rate towards the desired product without promoting decomposition or side reactions.
1. Solvent Selection: The choice of solvent is crucial as it affects reagent solubility and reaction rate.[3] Alcohols like ethanol and methanol are the most common solvents.[5][6] However, screening other solvents can sometimes lead to dramatic improvements. Solvent-free conditions have also been reported to increase reaction rates and yields.[7][8][9]
| Solvent | Typical Reaction Temperature | Rationale & Considerations |
| Ethanol/Methanol | Reflux (~78-100 °C) | Good general-purpose solvents; dissolve most thioamides and α-haloketones.[3][5] |
| 1-Butanol/2-Propanol | Reflux | Higher boiling points can accelerate reactions for less reactive substrates.[6] |
| Water | Reflux | A green solvent option; can be effective, especially with cyclodextrin catalysts.[6] |
| Solvent-Free | 110 °C / Grinding | Environmentally friendly, can lead to very short reaction times and high yields.[7][8][9] |
| Microwave Irradiation | 100-150 °C | Can drastically reduce reaction times from hours to minutes and improve yields.[10] |
2. Temperature and Reaction Time: The Hantzsch synthesis often requires heating to overcome the activation energy of the cyclization and dehydration steps.[3][4]
-
Initial Approach: Start with refluxing ethanol for 1-4 hours, as this is a widely successful condition.[11]
-
Monitoring: The most critical aspect of optimization is monitoring the reaction's progress. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to track the consumption of the limiting reagent.
-
If the reaction stalls (starting material remains after several hours), a higher temperature may be required (e.g., switch from ethanol to 1-butanol).
-
If multiple product spots appear, the temperature may be too high, causing decomposition or side reactions. In this case, try lowering the temperature.
-
Protocol: General Hantzsch Synthesis of 4-Arylthiazoles
This protocol is a robust starting point for many substrates.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-aryl-α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).
-
Solvent Addition: Add a suitable solvent, such as ethanol (typically 5-10 mL per mmol of the limiting reagent).
-
Heating: Heat the mixture to reflux with vigorous stirring.[5] For a reaction between 2-bromoacetophenone and thiourea in methanol, heating at 100°C for 30 minutes can be effective.[3][5]
-
Monitoring: Monitor the reaction every 30-60 minutes using TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold, dilute aqueous base solution (e.g., 5% Na₂CO₃ or NaHCO₃).[5] This neutralizes the HBr or HCl byproduct formed during the reaction, causing the free base of the aminothiazole product to precipitate.
-
Stir for 15-30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with cold water to remove inorganic salts, followed by a cold non-polar solvent (like hexanes) to remove non-polar impurities.
-
Air-dry the solid product. The crude product is often pure enough for characterization.[5]
-
Q4: My TLC shows multiple spots, suggesting side reactions. What are these byproducts and how can I prevent them?
The formation of byproducts is a common cause of low yields. The Hantzsch mechanism involves several intermediates, and competing reaction pathways can occur.[3]
Caption: Simplified Hantzsch mechanism and potential side reactions.
Common Side Reactions:
-
Isomer Formation: When using N-monosubstituted thioureas, condensation can potentially lead to two different regioisomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.
-
Cause & Prevention: The reaction outcome is highly dependent on the pH. In neutral solvents like ethanol, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole.[3] However, under strongly acidic conditions, the formation of the 2-imino isomer can become significant or even dominant.[12][13] Therefore, unless the 2-imino isomer is desired, avoid acidic additives and ensure the reaction is run under neutral or slightly basic conditions.
-
-
Dimerization/Polymerization: α-haloketones can undergo self-condensation, especially under basic conditions or upon prolonged heating.
-
Cause & Prevention: This is often a sign of slow reaction kinetics with the thioamide. Ensure the thioamide is fully dissolved and the reaction is well-mixed. Adding the α-haloketone slowly to the solution of the thioamide can sometimes minimize self-condensation.
-
Q5: I am struggling to isolate a pure product after the reaction. What are the best practices for work-up and purification?
Even with a high conversion, poor recovery during work-up can lead to a low isolated yield.
-
Problem 1: Product is soluble in the aqueous phase.
-
Cause: Many 2-aminothiazoles form hydrochloride or hydrobromide salts with the acid generated during the reaction (HX). These salts are often water-soluble.
-
Solution: As described in the general protocol, neutralization with a mild base (Na₂CO₃, NaHCO₃) is essential to deprotonate the thiazole nitrogen, yielding the free base which is typically much less soluble in water and will precipitate.[5] Be sure to check the pH of the aqueous phase to ensure it is neutral or slightly basic (pH 7-8).
-
-
Problem 2: Product forms an oil or doesn't precipitate.
-
Cause: The product may have a low melting point or be too soluble in the reaction solvent/water mixture.
-
Solution: If precipitation does not occur, the product must be extracted. Use an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (3x) to ensure complete recovery. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
-
Problem 3: Crude product is impure after filtration.
-
Cause: Contamination with unreacted starting materials or side products.
-
Solution: If the crude product is not sufficiently pure, further purification is necessary.
-
Recrystallization: This is the most effective method for crystalline solids. Screen various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures) to find one in which the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel chromatography is the standard method. A gradient elution of hexanes and ethyl acetate is a good starting point for many 4-arylthiazoles.
-
-
References
- BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions.
- Al-Ghorbani, M., et al. (2016).
- Pawar, S. S., et al. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
- Shaaban, M. R., & El-Sayed, N. N. E. (2024).
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Chem Help ASAP. (2020).
- Stevens, E. (2019). synthesis of thiazoles. YouTube.
- Bunev, A. S., et al. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 2.
- Bunev, A. S., et al. (1991). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- Gawande, G. S., et al. (2014). Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions.
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- 8. Thiazole synthesis [organic-chemistry.org]
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- 12. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Preventing homocoupling side reactions in Stille coupling with organostannanes
Technical Support Center: Stille Coupling Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize the Stille cross-coupling reaction. Here, we address one of the most persistent challenges in this methodology: the formation of homocoupled by-products from organostannane reagents. This document provides in-depth, field-proven troubleshooting advice and preventative strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What exactly is "homocoupling" in a Stille reaction, and why is it a problem?
A1: Homocoupling is a common side reaction where the organostannane reagent (R¹-SnR₃) reacts with itself to form a symmetrical dimer (R¹-R¹), instead of coupling with the intended organic electrophile (R²-X).[1][2] This unwanted reaction consumes your valuable organostannane, reduces the yield of the desired cross-coupled product (R¹-R²), and complicates purification due to the introduction of a significant, often hard-to-separate, by-product.[3][4]
Q2: What are the primary mechanistic pathways that lead to organostannane homocoupling?
A2: Homocoupling in Stille reactions is generally understood to proceed through two main pathways[1]:
-
Reaction with Pd(II) Precatalysts: If you begin with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), two equivalents of the organostannane can transmetalate with the Pd(II) center. This forms a diorganopalladium(II) intermediate, which then undergoes reductive elimination to yield the R¹-R¹ homocoupled product and Pd(0). This process is especially problematic at the beginning of the reaction before the catalytic cycle is fully established.[1][5]
-
Pd(0)-Mediated Pathways: The active Pd(0) catalyst can also facilitate homocoupling. This can occur via a radical process or through an intermolecular exchange of organic groups between two different palladium complexes, leading to the formation of the homodimer.[1][6]
The choice of catalyst, the presence of oxygen, and reaction conditions significantly influence which pathway dominates.
Q3: My reaction is plagued by homocoupled dimers. What are the most likely culprits?
A3: If you are observing significant homocoupling, the primary factors to investigate are:
-
Presence of Oxygen: Oxygen is a major contributor to homocoupling.[7] It can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling pathway described above.[8] Even trace amounts of oxygen in the reaction headspace or dissolved in solvents can be detrimental.[8]
-
Choice of Palladium Precursor: Using a Pd(II) precatalyst can inherently favor homocoupling, especially if the rate of reduction to Pd(0) is slow compared to the rate of transmetalation with the organostannane.[5]
-
Slow Oxidative Addition: If the oxidative addition of your organic electrophile (R²-X) to the Pd(0) catalyst is slow, the catalyst has more time to engage in side reactions like homocoupling with the more reactive organostannane.
-
Ligand Choice: The electronic and steric properties of the phosphine ligands play a crucial role. Suboptimal ligands may not sufficiently stabilize the catalytic intermediates or accelerate the desired cross-coupling steps, allowing homocoupling to compete more effectively.[9][10]
Troubleshooting & Optimization Guide
This section provides detailed solutions to specific experimental issues related to homocoupling.
Catalyst & Ligand Selection
A4: The choice of the palladium precursor's oxidation state is critical. Pd(0) sources are generally superior for minimizing homocoupling.
-
Pd(0) Catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts enter the catalytic cycle directly without needing a reduction step. By starting with the active catalytic species, you minimize the concentration of Pd(II) that could otherwise react with two equivalents of the organostannane to form the homodimer.[5]
-
Pd(II) Catalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These must first be reduced in situ to Pd(0). During this induction period, they can readily participate in the homocoupling pathway.[1][11]
The following table summarizes the general trend observed in model reactions:
| Catalyst System | Oxidation State | Relative Homocoupling Yield | Rationale |
| PdCl₂(PPh₃)₂ | Pd(II) | High (~33%) | Precatalyst directly engages in homocoupling before reduction.[5] |
| Pd₂(dba)₃ / P(o-tolyl)₃ | Pd(0) | Medium (~11%) | Active Pd(0) source, but ligand choice is also critical.[5] |
| Pd(PPh₃)₄ | Pd(0) | Low (~6%) | Enters the cycle directly as an active, stabilized species.[5] |
Recommendation: Whenever possible, initiate your reaction with a well-defined Pd(0) catalyst, such as Pd(PPh₃)₄, to suppress the Pd(II)-mediated homocoupling pathway.[5]
A5: The ideal ligand accelerates the desired cross-coupling cycle, making it kinetically favored over the homocoupling side reaction.
-
Electron-Rich, Bulky Ligands: Ligands such as tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, or proazaphosphatranes (Verkade's superbase) are highly effective.[3][12][13]
-
Expertise & Causality: Their high electron-donating ability increases the electron density on the palladium center. This accelerates the rate-limiting oxidative addition step of the main cycle, effectively "outrunning" the competing homocoupling pathway.[3] Their steric bulk promotes the reductive elimination step, further accelerating catalyst turnover in the desired cycle.[3]
-
-
Moderately Electron-Poor Ligands: In some cases, ligands like tri-2-furylphosphine (TFP) can also enhance reaction rates.[1] The optimal choice is highly dependent on the specific substrates used.[1]
Unexpected loss of stereochemistry in Stille reactions has also been shown to be ligand-dependent, highlighting the profound impact of ligand choice on the reaction outcome.[9][10]
Reaction Conditions & Additives
A6: Rigorous exclusion of oxygen is non-negotiable for suppressing homocoupling.[7][8] Standard nitrogen blanketing is often insufficient.
Protocol: Rigorous Degassing via Freeze-Pump-Thaw
-
Setup: Assemble your reaction flask containing all solid reagents (catalyst, ligand, additives) and a stir bar. Connect the flask to a Schlenk line.
-
Evacuate & Backfill: Evacuate the flask under high vacuum for 5-10 minutes, then backfill with an inert gas (high-purity Argon or Nitrogen). Repeat this cycle 3-5 times to remove atmospheric gases from the solids and headspace.
-
Add Solvents: Add your reaction solvents via a gas-tight syringe or cannula. The solvents should have been previously degassed by sparging with inert gas for at least 30-60 minutes.
-
Freeze: Carefully immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent mixture into a thin layer on the inner wall, maximizing the surface area.
-
Pump: Once the mixture is completely frozen solid, open the flask to the high vacuum line. Allow it to pump for 10-15 minutes to remove dissolved gases trapped above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the mixture to thaw completely behind a blast shield. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat: Repeat the Freeze-Pump-Thaw cycle at least two more times (for a total of three cycles) to ensure rigorous deoxygenation.
-
Final Backfill & Reagent Addition: After the final thaw, backfill the flask with inert gas. You can now add your liquid reagents (organostannane, organic halide) via syringe. Maintain a positive pressure of inert gas throughout the reaction.
A7: Temperature is a double-edged sword. While higher temperatures can increase the rate of the desired Stille coupling, they can also accelerate side reactions.[5] At elevated temperatures (e.g., >100 °C), ligand exchange and other decomposition pathways can become more prominent, potentially leading to increased homocoupling. It is crucial to find the minimum temperature required for an efficient reaction rate. If your reaction is sluggish, consider improving your catalyst/ligand system rather than simply increasing the heat.
A8: Yes, certain additives can significantly improve reaction outcomes, though their primary role is often to accelerate the desired transmetalation step, which indirectly suppresses homocoupling.
-
Copper(I) Iodide (CuI): CuI is a well-known co-catalyst in Stille reactions. It is believed to accelerate the transmetalation step, which is often the rate-determining step of the catalytic cycle.[3][14] By speeding up this key step, the palladium intermediate spends less time available for side reactions. A synergistic effect has also been noted when CuI is used with fluoride ions.[15]
-
Lithium Chloride (LiCl): LiCl is frequently added to Stille couplings. It can accelerate transmetalation by several mechanisms, including breaking up organostannane aggregates and facilitating the displacement of ligands from the palladium center, making it more receptive to the organostannane.[2][11]
-
Cesium Fluoride (CsF): Fluoride sources can coordinate to the organotin reagent, forming a hypervalent, more nucleophilic tin species.[3][13] This enhanced nucleophilicity can dramatically accelerate the transmetalation step, favoring the desired cross-coupling pathway.
Recommendation: If your reaction is slow and prone to homocoupling, consider adding additives like CuI (10-20 mol%) or LiCl (2-3 equivalents) to accelerate the productive catalytic cycle.[2][14]
Reagent Purity & Stoichiometry
A9: Absolutely. Organostannanes, while relatively stable to air and moisture, can contain impurities from their synthesis, such as hexaorganodistannanes (R₃Sn-SnR₃), which can interfere with the reaction.[4][16] Purification is often necessary.
Purification Protocol: Flash Chromatography
-
Stationary Phase: Use silica gel. To prevent decomposition of the acid-sensitive C-Sn bond, it is highly recommended to pre-treat the silica. This can be done by packing the column with a solvent system containing 2-5% triethylamine (Et₃N).[2][4] Alternatively, a slurry of silica gel with 10% powdered anhydrous K₂CO₃ can be used.[17]
-
Eluent: Use a non-polar eluent system, such as hexanes or petroleum ether, often with a small percentage of triethylamine (e.g., 1-2%) to maintain basic conditions.[18]
-
Procedure: Carefully load the crude organostannane onto the column and elute with the chosen solvent system. The apolar nature of organostannanes means they typically elute quickly. Monitor fractions by TLC.
-
Post-Purification: After combining the pure fractions, remove the solvent in vacuo. Store the purified organostannane under an inert atmosphere and away from light.
Workup Tip for Removing Tin By-products: After the reaction, quenching with an aqueous solution of potassium fluoride (KF) will precipitate insoluble tributyltin fluoride, which can be removed by filtration, simplifying purification.[17][19]
A10: Yes. It is common practice to use a slight excess of the organostannane reagent (e.g., 1.1-1.2 equivalents) to ensure the complete consumption of the often more valuable organic electrophile. However, using a large excess of the organostannane can increase the probability of homocoupling, as its concentration relative to the organic electrophile is higher, making it a more likely reaction partner for the catalyst. Carefully control your stoichiometry and avoid large excesses of the tin reagent.
Visualizing the Reaction Pathways
Understanding the competition between the desired reaction and the side reaction is key to troubleshooting.
Caption: Competing pathways: The desired Stille cycle (blue) vs. a common homocoupling pathway (red).
References
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- Aryl-Aryl Bond Formation by Stille Cross-Coupling of an Aryl Chloride and an Aryl Stannane.Organic Syntheses, 2011, 88, 197. [Link]
- Stille Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
- The Stille Reaction - Myers. Harvard University. [Link]
- Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.RSC Publishing, 2023. [Link]
- Optimization of the enantioconvergent Stille cross‐coupling reactions of racemic alkylstannanes.
- Stille Coupling - YouTube. YouTube. [Link]
- Stille Coupling | NROChemistry. NROChemistry. [Link]
- The Stille Reaction, 38 Years Later.
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation.
- Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides. PubMed. [Link]
- Ligand effects on the stereochemistry of Stille couplings, as manifested in reactions of Z-alkenyl halides.
- Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]
- THE STILLE REACTION, 38 YEARS L
- Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System.The Journal of Organic Chemistry, 2005. [Link]
- Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- Stille Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
- An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL. [Link]
- How to prevent metal catalysed homocoupling reaction of boronic acids?
- Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis.
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- 19. researchgate.net [researchgate.net]
Purification of 4-(tributylstannyl)thiazole using flash chromatography with triethylamine
Welcome to the technical support guide for the purification of 4-(tributylstannyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with organotin compounds and facing challenges in their purification. This guide provides in-depth troubleshooting advice and detailed protocols for flash chromatography, with a specific focus on the use of triethylamine to stabilize the target compound.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the purification of this compound:
Q1: Why is my this compound decomposing during flash chromatography on silica gel?
A1: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Organotin compounds, particularly those with sensitive functional groups like a thiazole ring, can be susceptible to acid-catalyzed decomposition.[1][2] This can lead to significant loss of your desired product and the formation of impurities that complicate purification.
Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?
A2: Triethylamine is a basic amine that is added to the eluent to deactivate the acidic silanol groups on the silica gel.[1][3][4] By neutralizing these acidic sites, TEA minimizes the decomposition of acid-sensitive compounds like this compound, leading to improved recovery and purity.[5][6]
Q3: How much triethylamine should I use?
A3: A concentration of 1-3% triethylamine in your solvent system is typically recommended.[1][3] This is usually sufficient to deactivate the silica gel without significantly altering the polarity of the mobile phase.
Q4: Will triethylamine interfere with the purification or subsequent reactions?
A4: Triethylamine is volatile and can often be removed along with the solvent during rotary evaporation. However, if residual triethylamine is a concern for your downstream applications, a simple workup procedure, such as an aqueous wash with a dilute acid (e.g., dilute HCl or saturated ammonium chloride solution), can be performed on the combined, concentrated fractions.
Q5: Are there alternatives to using triethylamine?
A5: Yes, other methods can be employed. One common alternative is to use a stationary phase of silica gel pre-treated with potassium carbonate (K₂CO₃).[7][8][9][10] This has been shown to be highly effective at removing organotin impurities.[7][10] Another approach is to use basic alumina as the stationary phase, although the elution profile of your compound will differ from that on silica gel.[8]
Troubleshooting Guide
Encountering issues during purification is a common part of the research process. This section provides a systematic approach to troubleshooting common problems encountered during the flash chromatography of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Product | Compound decomposition on acidic silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing 1-3% triethylamine.[1][3] Alternatively, use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[7] |
| Compound is too polar or non-polar for the chosen eluent. | Adjust the solvent system. For non-polar compounds like this compound, start with a non-polar eluent (e.g., hexanes or petroleum ether) and gradually increase the polarity with a solvent like ethyl acetate.[8] | |
| Product Tailing or Broad Peaks | Strong interaction between the thiazole nitrogen and acidic silanol groups. | The addition of triethylamine to the mobile phase will act as a masking agent, blocking the interaction between your compound and the silanol groups, resulting in sharper peaks.[5] |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule is to load 1-10% of the silica gel weight. | |
| Poor Separation from Impurities | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of ~0.3 for your target compound.[11] |
| Use of a gradient elution may be necessary for complex mixtures. Start with a low polarity eluent and gradually increase the percentage of the more polar solvent.[1] | ||
| Presence of Triethylamine in Final Product | Triethylamine is co-eluting with your product. | After concentrating the fractions containing your pure product, dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride or dilute HCl to remove the triethylamine as its salt. Be cautious if your product itself is base-sensitive. |
| Perform a biphasic split with water after concentrating your fractions.[12] |
Experimental Protocols
Protocol 1: Flash Chromatography with Triethylamine-Treated Silica Gel
This protocol describes the standard procedure for purifying this compound using a mobile phase containing triethylamine.
1. Preparation of the Eluent:
-
Prepare a solvent system of hexanes and ethyl acetate. The exact ratio should be determined by TLC to achieve an Rf of ~0.3 for the target compound.
-
To this solvent mixture, add triethylamine to a final concentration of 1-2% (v/v).
2. Column Packing:
-
Dry-pack the column with silica gel.
-
Pre-elute the column with the triethylamine-containing solvent system (at least 2-3 column volumes) to deactivate the silica gel.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., hexanes or toluene).
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin eluting with the triethylamine-containing solvent system.
-
Collect fractions and monitor by TLC.
5. Work-up:
-
Combine the fractions containing the pure product.
-
Concentrate the solution using a rotary evaporator.
-
If removal of residual triethylamine is necessary, perform an aqueous wash as described in the troubleshooting guide.
Protocol 2: Purification using Potassium Carbonate-Treated Silica Gel
This protocol is an alternative to using triethylamine.
1. Preparation of the Stationary Phase:
-
Thoroughly mix 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[7]
2. Column Packing:
-
Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in your chosen eluent and pack the column.
3. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of solvent and load it onto the column.
-
Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key concepts and workflows.
Caption: Role of triethylamine in preventing decomposition on silica gel.
References
- BenchChem. (2025).
- BenchChem. (2025).
- University of Rochester, Department of Chemistry.
- SiliCycle. FAQ: Is there a way to reduce the acidity of my silica gel if my compound is sensitive to acid?.
- Chromatography Forum. (2005). use of Triethylamine.
- ResearchGate. (2014).
- ResearchGate. (2014).
- BenchChem. (2025). An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole.
- Organic Syntheses.
- ResearchGate. (2015). Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds?.
- Zakarian Group, UCSB.
- BenchChem. (2025). Technical Support Center: Best Practices for Scaling Up Stannane-Based Syntheses.
- Shandong Look Chemical. (2020). An efficient method for removing organotin impurities.
- Reddit. (2025).
- University of Rochester, Department of Chemistry.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Troubleshooting [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. use of Triethylamine - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 12. reddit.com [reddit.com]
Non-aqueous workup methods for removing tin residues from sensitive compounds
A Senior Application Scientist's Guide for Researchers in Organic Synthesis and Drug Development
The persistent challenge of removing toxic organotin residues from reaction mixtures, particularly when dealing with delicate, water-sensitive compounds, necessitates a robust understanding of non-aqueous workup strategies. This guide provides a comprehensive technical support center, moving beyond simple protocols to explain the underlying chemical principles and troubleshoot common issues encountered in the lab. Here, we delve into the "why" behind the "how," empowering you to make informed decisions for efficient and effective purification.
Frequently Asked Questions (FAQs)
Q1: Why are aqueous workups often unsuitable for removing tin residues from my sensitive compound?
Aqueous workups, such as the common potassium fluoride (KF) wash, are often the first line of defense against organotin contamination. However, for active pharmaceutical ingredients (APIs) and other sensitive intermediates, the presence of water can be detrimental, leading to:
-
Hydrolysis of sensitive functional groups: Esters, acetals, and other labile moieties can be cleaved in the presence of water, especially under basic or acidic conditions.
-
Product solubility issues: If your target compound has appreciable water solubility, significant product loss can occur during the extraction phase.
-
Emulsion formation: The combination of organic solvents, water, and tin salts can lead to intractable emulsions, complicating phase separation and reducing recovery.[1]
Therefore, for compounds with functionalities intolerant to water, non-aqueous methods are not just an alternative but a necessity.
Q2: What are the primary non-aqueous strategies for organotin removal?
The most effective non-aqueous methods leverage differences in polarity and reactivity between the desired product and the tin byproducts. The main strategies are:
-
Chromatography on Base-Treated Media: Utilizing silica gel or alumina treated with a base to selectively adsorb polar organotin species.[2][3]
-
Chemical Conversion and Chromatography: A method involving the addition of reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and iodine to modify the tin species, facilitating their removal by standard chromatography.[4]
-
Solid-Phase Scavengers: Employing functionalized silica or polymers that selectively bind to tin, allowing for removal by simple filtration.
-
Fluorous Solid-Phase Extraction (F-SPE): A technique that uses fluorous-tagged tin reagents, enabling separation on a fluorous-modified stationary phase.[5]
Q3: How do I choose the best non-aqueous method for my specific application?
The optimal method depends on several factors:
-
The nature of your compound: Its polarity, stability to basic conditions, and functional groups will dictate the most suitable approach.
-
The type of tin residue: Trialkyltin halides, tetraalkyltins, and hexaalkylditins have different properties and may require different removal strategies.
-
The required level of purity: For pharmaceutical applications, achieving low ppm levels of tin is crucial and may necessitate a more rigorous method like chromatography on K₂CO₃-silica.[3][4]
-
Scale of the reaction: For small-scale lab work, scavenger resins might be convenient, while for larger scales, chromatography or chemical conversion methods may be more cost-effective.
In-Depth Troubleshooting and Methodologies
This section provides detailed protocols and troubleshooting for the most common and effective non-aqueous tin removal techniques.
Method 1: Chromatography on Base-Treated Silica Gel
This is a powerful and widely applicable non-aqueous technique for removing polar organotin byproducts.
The "Why": The Underlying Mechanism
Organotin halides (R₃SnX) are Lewis acidic due to the electron-withdrawing nature of the halide and the accessibility of tin's d-orbitals.[6][7] The surface of standard silica gel is covered in silanol groups (Si-OH), which are weakly acidic. While some interaction occurs, the separation from a non-polar to moderately polar product can be challenging.
By treating the silica with a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃), the surface becomes more basic. This enhanced basicity promotes a stronger interaction with the Lewis acidic tin species, leading to their retention on the stationary phase while the desired, less Lewis acidic product elutes.[1][2]
Experimental Protocols
Protocol 1.1: Preparation of Triethylamine-Treated Silica Gel
-
Prepare a slurry of silica gel in your desired non-polar eluent (e.g., hexanes or a hexanes/ethyl acetate mixture).
-
Add triethylamine to the slurry to a final concentration of 2-5% (v/v).[1]
-
Stir the slurry for 15-20 minutes to ensure even coating.
-
Pack your chromatography column with the treated silica slurry as you would for standard flash chromatography.
Protocol 1.2: Preparation of Potassium Carbonate-Silica Gel (10% w/w)
-
Thoroughly mix 10 g of powdered anhydrous potassium carbonate with 90 g of silica gel.[3]
-
This mixture can be dry-packed into a column or used to prepare a slurry in the desired eluent.[2] This stationary phase can be stored for several months in a sealed container.[4]
Troubleshooting Guide: Base-Treated Silica Chromatography
| Problem | Potential Cause | Recommended Solution |
| Tin byproducts co-elute with my product. | The polarity of your product and the tin species are too similar. | - Increase the basicity of the stationary phase by using K₂CO₃-treated silica, which is generally more effective than triethylamine-treated silica for stubborn separations.[2][3] - Adjust the polarity of the mobile phase. A less polar eluent may increase the retention of the tin species on the basic silica. |
| Low recovery of my desired product. | Your product may be unstable to the basic conditions on the column. | - Use the milder triethylamine-treated silica instead of the more basic K₂CO₃-silica. - Consider using basic alumina, which can be less harsh than base-treated silica for certain compounds. |
| Streaking or poor peak shape during chromatography. | The crude reaction mixture may contain particulates or highly polar impurities that are interfering with the chromatography. | - Filter the crude reaction mixture through a small plug of untreated silica or celite before loading it onto the base-treated column. |
Visualization of the Workflow
Caption: Workflow for Tin Removal using Base-Treated Silica.
Method 2: DBU/Iodine Treatment Followed by Chromatography
This method is particularly useful for removing unreacted tin hydrides (R₃SnH) and hexaalkylditins (R₃SnSnR₃), which are often less polar and more difficult to separate by other means.
The "Why": The Underlying Mechanism
The addition of iodine (I₂) converts the tin hydrides and ditins into the more polar and Lewis acidic tin iodides (R₃SnI).[1] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that facilitates this conversion and may also form a complex with the resulting tin iodide, further increasing its polarity. The resulting polar tin species can then be easily separated from the desired product by standard silica gel chromatography.[4]
Experimental Protocol
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane).[4]
-
Add a slight excess of DBU to the solution.
-
Slowly add a solution of iodine in the same solvent dropwise until the characteristic purple color of iodine persists, indicating that all the tin hydrides and ditins have been consumed.[4]
-
The reaction mixture can then be directly loaded onto a standard silica gel column for purification.
Troubleshooting Guide: DBU/Iodine Method
| Problem | Potential Cause | Recommended Solution |
| Incomplete conversion of tin residues. | Insufficient iodine was added. | Continue to add the iodine solution dropwise until the purple color persists for at least 5-10 minutes. |
| Product degradation. | The product may be sensitive to iodine or DBU. | - Run a small-scale test reaction to check the stability of your product to the workup conditions before applying it to the entire batch. - Consider an alternative method if your product is not stable. |
| Difficulty in removing excess iodine during chromatography. | Iodine can sometimes streak on the column. | - A wash with a dilute aqueous solution of sodium thiosulfate can be performed before chromatography if your compound is water-stable. For a strictly non-aqueous approach, careful chromatography should suffice. |
Visualization of the Logical Relationship
Caption: Conversion of Tin Residues using DBU/Iodine.
Method 3: Solid-Phase Scavengers
Solid-phase scavengers are functionalized materials (usually silica or polymer-based) that selectively bind to metal impurities.
The "Why": The Underlying Mechanism
These scavengers possess ligands that have a high affinity for tin. For example, thiol-functionalized silica can effectively chelate tin species, removing them from the solution. The key advantage is the simplicity of the workup, which involves stirring the scavenger with the reaction mixture followed by filtration.
Experimental Protocol
-
Choose a scavenger with a known affinity for tin (e.g., SiliaMetS Cysteine or other thiol-based scavengers).
-
Add the scavenger resin (typically 3-5 equivalents relative to the tin) to the crude reaction mixture dissolved in a suitable organic solvent.
-
Stir the mixture at room temperature for 4-16 hours. The reaction progress can be monitored by taking small aliquots of the solution and analyzing for tin content (e.g., by NMR or ICP-MS).[8]
-
Once the scavenging is complete, remove the resin by filtration.
-
Wash the resin with fresh solvent to recover any adsorbed product.
-
Combine the filtrate and washings and concentrate to obtain the purified product.
Troubleshooting Guide: Solid-Phase Scavengers
| Problem | Potential Cause | Recommended Solution |
| Incomplete tin removal. | - Insufficient equivalents of scavenger. - Inefficient mixing. - Scavenger not suitable for the specific tin species. | - Increase the equivalents of the scavenger. - Ensure vigorous stirring to maintain good contact between the solution and the solid scavenger. - Try a different type of scavenger (e.g., one with a different chelating group). |
| Low product recovery. | The product is adsorbing to the scavenger resin. | - Reduce the amount of scavenger used. - Thoroughly wash the resin with fresh solvent after filtration. - Consider a different scavenger that may have less non-specific binding with your product. |
Summary of Non-Aqueous Tin Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Residual Tin Level |
| Chromatography on Et₃N-Treated Silica | Adsorption of Lewis acidic tin on a basic surface. | Simple to prepare, mild conditions. | May not be effective for all tin species or for achieving very low tin levels. | Variable, depends on the compound. |
| Chromatography on K₂CO₃-Treated Silica | Stronger adsorption of Lewis acidic tin on a more basic surface. | Highly effective for a broad range of tin byproducts, can achieve very low tin levels.[3] | Can be too basic for some sensitive compounds. | < 15 ppm[3][4] |
| DBU/Iodine Treatment | Chemical conversion of non-polar tin species to more polar tin iodides. | Effective for removing tin hydrides and ditins. | Requires additional reagents, potential for product instability. | Variable, depends on subsequent chromatography. |
| Solid-Phase Scavengers | Chelation of tin by immobilized ligands. | Simple filtration workup, high selectivity. | Can be expensive, may require longer reaction times, potential for product adsorption. | Can be very low (< 10 ppm). |
| Fluorous SPE | Partitioning of fluorous-tagged tin reagents onto a fluorous stationary phase. | Very clean separation, simple workup. | Requires the use of specialized and more expensive fluorous tin reagents. | Can be very low (< 10 ppm). |
References
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Clive, D. L. J., & Wang, J. (2002). A Tin Hydride Designed To Facilitate Removal of Tin Species from Products of Stannane-Mediated Radical Reactions. The Journal of Organic Chemistry, 67(4), 1192–1198. [Link]
- Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(20), 7200–7201. [Link]
- Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (n.d.).
- Harrowven, D. C., Curran, D. P., et al. (2010). Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities.
- Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.
- Potassium carbonate-silica: a highly effective stationary phase for the chromatographic removal of organotin impurities. - PubMed. (n.d.).
- Curran, D. P. (2004). Reverse fluorous solid-phase extraction: a new technique for rapid separation of fluorous compounds. Organic Letters, 6(16), 2717–2720. [Link]
- A Review of Organotin Compounds: Chemistry and Applications. (2018). Archives of Organic and Inorganic Chemical Sciences, 3(3). [Link]
- Zhang, W. (2004). Fluorous solid-phase extraction (F-SPE). In Fluorous Chemistry (pp. 145-177). Springer, Berlin, Heidelberg.
- Organotin chemistry - Wikipedia. (n.d.).
- Metal Scavenger User Guide | Biotage. (n.d.).
- Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC. (2007).
- Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. (2014). RSC Advances, 4(84), 44755-44762. [Link]
- Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC. (2008). QSAR & Combinatorial Science, 27(9), 1041–1051. [Link]
- Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(52), 11837-11865. [Link]
Sources
- 1. Fluorous reagents and scavengers versus solid-supported reagents and scavengers, a reaction rate and kinetic comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. sdlookchem.com [sdlookchem.com]
- 5. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 8. Investigating the effect of polarity of stationary and mobile phases on retention of cannabinoids in normal phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Solvent and Base Selection on Thiazole-Pyridine Coupling Reactions
Welcome to the technical support center for thiazole-pyridine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent and base selection in these crucial synthetic transformations. The content is structured in a practical question-and-answer format to directly address common experimental challenges and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical in palladium-catalyzed thiazole-pyridine coupling reactions?
A1: The solvent plays a multifaceted role in Suzuki-Miyaura and other cross-coupling reactions.[1] It influences the solubility of reactants, the stability and activity of the palladium catalyst, and can even modulate the reactivity of the base.[1][2] For thiazole-pyridine couplings, which involve polar, nitrogen-containing heterocycles, solvent selection is particularly crucial for several reasons:
-
Solubility: Ensuring all components—the thiazole derivative, the pyridine derivative, the palladium catalyst/ligand complex, and the base—are adequately solubilized is essential for an efficient reaction. Poor solubility can lead to sluggish or incomplete reactions.[3]
-
Catalyst Activity: Solvents can coordinate with the palladium center, influencing its electronic properties and, consequently, its catalytic activity. Some polar aprotic solvents like DMF or acetonitrile can sometimes inhibit the catalyst.[1][3]
-
Base Efficacy: The solvent system can affect the strength and solubility of the base, which is critical for the transmetalation step in the catalytic cycle.[4] For inorganic bases, the presence of water is often necessary for them to be effective.[3][5]
Q2: What are the most commonly used solvents for these types of coupling reactions, and what are their pros and cons?
A2: A variety of solvents and solvent systems are employed, each with specific advantages and disadvantages.
| Solvent System | Advantages | Disadvantages |
| Dioxane/Water | Good for dissolving many organic substrates and inorganic bases.[3] Widely used and well-documented.[5] | Dioxane can form peroxides and is toxic.[6] |
| Toluene/Water | Higher boiling point allows for higher reaction temperatures.[7] | Can have solubility issues with more polar substrates. |
| Tetrahydrofuran (THF)/Water | Good general-purpose solvent with moderate polarity.[8] | Lower boiling point limits the reaction temperature. |
| Dimethylformamide (DMF) | High polarity, excellent for dissolving a wide range of substrates.[9] | Can sometimes inhibit the palladium catalyst and is difficult to remove.[1] |
| Acetonitrile (MeCN) | Good for polar substrates.[6] | Can also inhibit the palladium catalyst.[1] |
Often, a mixture of an organic solvent and water is the most effective approach, as it helps to dissolve both the organic starting materials and the inorganic base.[3]
Q3: How does the choice of base impact the reaction outcome?
A3: The base is a critical component of the Suzuki-Miyaura coupling, playing a key role in the transmetalation step of the catalytic cycle.[4][10] Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[4] The strength and nature of the base can significantly affect the reaction rate and yield.
Commonly used bases include:
-
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used.[3][6] Cs₂CO₃ is a stronger base and can be effective in more challenging couplings.
-
Phosphates: Potassium phosphate (K₃PO₄) is another common choice, particularly in anhydrous conditions, although the addition of a small amount of water can be beneficial.[3]
-
Hydroxides: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are strong bases that can be effective but may not be suitable for base-sensitive substrates.[11]
-
Fluorides: Potassium fluoride (KF) can be used, especially when base-labile functional groups are present.[4]
The choice of base should be tailored to the specific substrates and reaction conditions.
Q4: I'm observing catalyst deactivation. Could the thiazole ring itself be the problem?
A4: Yes, this is a known challenge. The sulfur atom in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[3] This is a common issue when working with sulfur-containing heterocycles. To mitigate this, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can form more stable complexes with palladium, reducing the opportunity for the thiazole's sulfur to interfere.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) Related to Solvent/Base | Recommended Solutions |
| Low to No Product Yield | Poor Solubility of Reactants: One or more components (thiazole, pyridine, catalyst, or base) are not sufficiently dissolved in the chosen solvent system.[3] | - Screen a range of solvents with varying polarities (e.g., dioxane, toluene, THF, DMF).[5] - For inorganic bases, ensure a sufficient amount of water is present in the solvent mixture (e.g., 10:1 organic solvent to water).[3][7] |
| Ineffective Base Activation: The chosen base may not be strong enough or may not be soluble in the reaction medium.[4] | - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[3] - If using an anhydrous system with K₃PO₄, consider adding a few equivalents of water.[3] | |
| Catalyst Inhibition by Solvent: Polar aprotic solvents like DMF or acetonitrile can sometimes coordinate to and inhibit the palladium catalyst.[1][3] | - Switch to a less coordinating solvent system like dioxane/water or toluene/water.[5][8] | |
| Significant Side Product Formation (e.g., Homocoupling) | Base is Too Strong: A very strong base can promote the homocoupling of the boronic acid derivative.[6] | - Use a milder base such as NaHCO₃ or K₂CO₃.[6] - Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which can exacerbate homocoupling.[12] |
| Protodeboronation: The boronic acid group is replaced by a hydrogen atom, often promoted by water and certain bases.[3] | - Switch to anhydrous conditions using a base like K₃PO₄.[6] - Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid.[3] | |
| Reaction is Sluggish or Stalls | Suboptimal Reaction Temperature for the Solvent: The reaction temperature may be too low for the chosen solvent's boiling point. | - Most Suzuki couplings are run at elevated temperatures, typically between 80-100 °C.[3] - If using a low-boiling solvent like THF, consider switching to a higher-boiling one like dioxane or toluene to allow for increased reaction temperatures.[5] |
| Poor Mass Transfer in Biphasic Systems: Inadequate mixing of the organic and aqueous phases can slow down the reaction. | - Ensure vigorous stirring to create a good emulsion between the two phases. - The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes be beneficial.[13] |
Visualizing the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Thiazoleboronic Acid
This protocol provides a general starting point for the coupling of a bromopyridine with a thiazoleboronic acid. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
2-Bromopyridine
-
4-Thiazoleboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add 2-bromopyridine (1.0 equiv.), 4-thiazoleboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
Add Pd(OAc)₂ (2 mol %) and XPhos (4 mol %).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water in a 10:1 ratio via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?.
- Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Arabian Journal of Chemistry. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction.
- Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Tenger Chemical. (2025, May 26). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Beilstein Journals. (n.d.). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Organic Letters. (2025, August 10). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
- National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Wikipedia. (n.d.). Suzuki reaction.
- MDPI. (2025, August 7). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction.
- MDPI. (2025, February 18). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
- Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. (n.d.). troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- ACS Omega. (2025, April 23). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- Chemical Communications (RSC Publishing). (n.d.). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- PubMed Central. (2020, September 25). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
- PubMed. (2021, April 12). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
- ResearchGate. (2025, August 7). Electron Attachment to the Aza-Derivatives of Furan, Pyrrole, and Thiophene.
- ResearchGate. (n.d.). (PDF) Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.
- Science.gov. (n.d.). electron-withdrawing thiazole derivatives: Topics by Science.gov.
Sources
- 1. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Minimizing tin waste in Stille reactions through catalytic tin approaches
Technical Support Center: Minimizing Tin Waste in Stille Reactions
Welcome to the technical support center for catalytic tin approaches in Stille reactions. This resource is designed for researchers, scientists, and drug development professionals who are looking to minimize tin waste and overcome common challenges associated with these powerful cross-coupling reactions. Here, you will find practical troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: My catalytic Stille reaction is sluggish or stalls completely. What are the likely causes?
A1: Several factors can contribute to a slow or stalled reaction. The most common culprits include:
-
Inefficient Tin Hydride Regeneration: The catalytic cycle relies on the efficient in-situ regeneration of the active organotin hydride species from the tin halide byproduct.[1][2] If the reducing agent (e.g., polymethylhydrosiloxane - PMHS) or the activator (e.g., a fluoride source) is not performing optimally, the cycle will break down.[3][4]
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including poisoning by impurities or degradation of the supporting ligands.[5]
-
Substrate-Related Issues: Sterically hindered or electronically demanding substrates can slow down the reaction.[6] Additionally, certain functional groups on your substrates might interfere with the catalyst.
Q2: I'm observing significant homocoupling of my organotin reagent. How can I suppress this side reaction?
A2: Homocoupling is a common side reaction in Stille couplings.[7][8] It can arise from the reaction of two organostannane molecules with the palladium catalyst. To minimize this:
-
Optimize Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature can sometimes disfavor the homocoupling pathway.
-
Control Stoichiometry: Ensure you are not using a large excess of the organotin reagent.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling.[9] Experimenting with different ligands may be beneficial.
Q3: How can I be sure my tin catalyst is being recycled effectively in situ?
A3: Monitoring the reaction progress is key. If the reaction proceeds to high conversion with a sub-stoichiometric amount of tin, it's a strong indicator that the catalytic cycle is operating. For a more quantitative assessment, you can:
-
Analyze Reaction Aliquots: Take small samples from the reaction mixture at different time points and analyze them by GC-MS or LC-MS to track the consumption of starting materials and the formation of the product.
-
Tin Analysis: Although more complex, ICP-MS analysis of the final product after purification can confirm the low levels of residual tin, indirectly supporting efficient recycling and removal.[4]
Q4: What are the key advantages of using a fluoride source like KF in catalytic tin Stille reactions?
A4: A fluoride source, often in combination with a silane reductant like PMHS, is crucial for the "Sn-F" approach to catalytic Stille reactions.[3][4] The fluoride ion is believed to activate the silane, making it a more potent reducing agent for the conversion of the organotin halide byproduct back to the active organotin hydride. This approach helps to minimize tin waste by enabling the use of only catalytic amounts of the tin reagent.[3][4]
Troubleshooting Guide
This guide provides a more in-depth approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low to No Product Formation
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Palladium Catalyst | Ensure you are using a fresh, high-quality palladium source. Consider using a pre-catalyst that is more stable and is activated in situ.[6] The choice of ligands is also critical for catalyst stability and activity.[9] |
| Poor Tin Hydride Regeneration | Verify the quality and reactivity of your reducing agent (e.g., PMHS) and activator (e.g., KF). Ensure anhydrous conditions if your regeneration system is moisture-sensitive.[3][4] |
| Incorrect Reaction Conditions | Optimize the reaction temperature and solvent. Some catalytic systems are highly sensitive to these parameters.[5] |
| Substrate Incompatibility | Certain functional groups can interfere with the reaction. If you suspect this, consider protecting the interfering group or choosing an alternative coupling strategy. |
Experimental Workflow: Diagnosing a Failed Catalytic Stille Reaction
Caption: Troubleshooting workflow for a failed reaction.
Issue 2: Difficulty Removing Residual Tin from the Product
Even with catalytic approaches, removing the remaining tin species can be challenging.
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inefficient Work-up Procedure | Standard aqueous work-ups may not be sufficient. Washing the organic layer with a saturated aqueous solution of potassium fluoride (KF) can help precipitate the tin byproducts as insoluble tin fluorides.[10][11] |
| Formation of Emulsions | Emulsions during extraction can trap tin residues. If this occurs, filtering the entire mixture through a pad of Celite® can help break the emulsion and remove solid precipitates.[10] |
| Product-Tin Complexation | In some cases, the product may have an affinity for tin species, making separation difficult. |
Protocol: Enhanced Work-up for Tin Removal
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF. Shake vigorously for at least one minute during each wash.[10][11]
-
Filtration (if necessary): If a white precipitate (tin fluoride) forms at the interface, filter the entire mixture through a pad of Celite®.[10]
-
Separation and Drying: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product using column chromatography. Using a silica gel slurry treated with triethylamine can further aid in removing trace tin impurities.[11]
Catalytic Tin Cycle in Stille Reactions
Caption: The interconnected Stille and tin regeneration cycles.
References
- Gallagher, W. P., Terstiege, I., & Maleczka, R. E. (2001). Stille Couplings Catalytic in Tin: The “Sn−O” Approach. Journal of the American Chemical Society, 123(13), 3194–3204. [Link]
- Gallagher, W. P., & Maleczka, R. E. (2005). Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings. The Journal of Organic Chemistry, 70(3), 841–846. [Link]
- Gallagher, W. P., & Maleczka, R. E. (2004). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings.
- Organic Syntheses. (2011). Organic Syntheses, 88, 197. [Link]
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. [Link]
- Wikipedia. (n.d.). Stille reaction. Wikipedia. [Link]
- Maleczka, R. E., & Terstiege, I. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
- ResearchGate. (2025). Optimization of the enantioconvergent Stille cross-coupling reactions of racemic alkylstannanes.
- ResearchGate. (n.d.). Optimization of the Stille coupling.
- ACS Publications. (n.d.). The Stille Reaction, 38 Years Later.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
- NROChemistry. (n.d.). Stille Coupling. NROChemistry. [Link]
- ResearchGate. (2025). Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles.
Sources
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- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. Stille reactions catalytic in tin: a "Sn-F" route for intermolecular and intramolecular couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistry.msu.edu [chemistry.msu.edu]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Stille Coupling | NROChemistry [nrochemistry.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Emulsions in Organotin Reaction Workups
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and managing emulsions that frequently occur during the aqueous workup of organotin reactions. By understanding the underlying principles of emulsion formation and the mechanisms of various breaking techniques, you can significantly improve the efficiency and success of your purification processes.
Introduction: The Challenge of Organotin Emulsions
Organotin reagents are powerful tools in organic synthesis, most notably in Stille cross-coupling reactions. However, their use is often plagued by challenging aqueous workups. The presence of both desired organic products and various tin-containing byproducts (e.g., Bu₃SnCl, Bu₃SnF, Bu₃SnSnBu₃) can lead to the formation of persistent emulsions.[1] An emulsion is a stable mixture of two immiscible liquids, where one liquid is dispersed as fine droplets within the other.[2][3] In the context of a reaction workup, this prevents the clear separation of the organic and aqueous layers, trapping the desired product and hindering purification.[1][4]
This guide will address the common causes of these emulsions and provide a series of troubleshooting steps and preventative measures in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of emulsion formation during the workup of my organotin reaction?
A1: Emulsion formation is typically caused by one or more of the following factors:
-
Presence of Surfactant-like Molecules: Organotin byproducts or even the desired product can act as surfactants. These molecules have both hydrophilic (water-loving) and lipophilic (oil-loving) properties, allowing them to bridge the interface between the organic and aqueous phases and stabilize the dispersed droplets.[5][6][7]
-
Suspended Particulate Matter: Fine solid particles can accumulate at the interface between the two liquid layers.[8] In organotin reactions, a common culprit is the formation of insoluble tin salts, such as tributyltin fluoride (Bu₃SnF), when using potassium fluoride (KF) washes to remove tin byproducts.[1][9] These solids provide a physical barrier that prevents the small droplets of the dispersed phase from coalescing.
-
High Viscosity or Similar Densities: If the viscosities of the organic and aqueous phases are high, or their densities are very similar, gravitational separation of the layers is slowed, favoring a stable emulsion.[10]
-
Excessive Agitation: Shaking a separatory funnel too vigorously increases the surface area between the two phases and breaks the dispersed liquid into very fine droplets, which are more difficult to coalesce.[5][10]
Q2: An emulsion has formed in my separatory funnel. What is the first and simplest thing I should try?
A2: Patience can be a virtue in chemistry.
-
Wait: Let the separatory funnel stand undisturbed for 15-30 minutes.[8][11] Sometimes, the droplets will coalesce on their own, and the layers will separate without further intervention.
-
Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod or spatula.[2] This can encourage the dispersed droplets to collide and merge.
These simple, non-invasive methods should always be your first approach before adding more reagents to your mixture.
Q3: Waiting didn't work. What is the next step to break the emulsion?
A3: The next step involves altering the properties of the aqueous phase to destabilize the emulsion. This is commonly known as "salting out."
-
Mechanism of Salting Out: Adding a saturated solution of sodium chloride (brine) or solid sodium chloride increases the ionic strength of the aqueous layer.[5][6] This reduces the solubility of organic compounds in the aqueous phase and disrupts the solvation of the surfactant-like molecules that are stabilizing the emulsion.[12][13] The increased density of the aqueous layer also aids in phase separation.[10]
Protocol: Salting Out
-
Add a small amount of saturated aqueous NaCl (brine) to the separatory funnel.
-
Gently rock or swirl the funnel to mix the brine with the emulsified layer. Avoid vigorous shaking.
-
Allow the funnel to stand and observe if the layers begin to separate.
-
If necessary, add more brine or even solid NaCl, and repeat the gentle mixing.[8][11]
Q4: I've tried salting out, but the emulsion persists. What other chemical or physical methods can I use?
A4: If salting out is ineffective, several other techniques can be employed. The choice of method depends on the suspected cause of the emulsion.
| Method | Principle | When to Use | Considerations |
| Filtration through Celite® | Physically removes fine solid particulates that stabilize the emulsion at the interface.[8] | When you suspect suspended solids, especially after a KF wash which forms insoluble Bu₃SnF.[1][9] | Celite is a filter aid, not an adsorbent. It provides a porous bed to trap fine particles.[8] |
| Centrifugation | Applies a strong force that accelerates the separation of the two phases by forcing the denser phase to the bottom and breaking up the emulsified layer.[6][14][15] | Highly effective for stubborn emulsions, but requires access to a centrifuge capable of holding the required volumes. | Often the most effective mechanical method for breaking emulsions.[14][15] |
| Addition of a Different Solvent | Adding a small amount of a different organic solvent can alter the polarity of the organic phase, which may disrupt the emulsion by improving the solubility of the emulsifying agent in one of the layers.[2][5] | When the emulsion is suspected to be caused by surfactant-like molecules. | Choose a solvent that is miscible with your primary organic solvent. |
| Changing the pH | Adding a dilute acid or base can protonate or deprotonate acidic or basic functional groups in the emulsifying species, changing their solubility and disrupting their surfactant properties.[2][14] | If your product and byproducts contain acidic or basic moieties. | Be cautious if your desired product is sensitive to changes in pH.[2] |
| Heating or Cooling | Gently heating the mixture can decrease its viscosity and promote coalescence.[2] Conversely, freezing the mixture can cause ice crystals to form, which can physically break the emulsion.[2] | As a last resort, for thermally stable compounds. | Heating can lead to pressure buildup in a sealed container and may degrade sensitive compounds.[2] |
Protocol: Filtration through Celite®
-
Prepare a small plug of Celite® in a Büchner or Hirsch funnel over filter paper.
-
Wet the Celite® pad with the organic solvent used in the extraction.
-
Carefully pour the entire emulsified mixture through the Celite® pad.
-
Rinse the separatory funnel with a small amount of the organic solvent and pass it through the Celite® to ensure all of the product is collected.
-
Return the filtrate to the separatory funnel; the layers should now be distinct.[1][8]
Preventative Measures & Alternative Workflows
Q5: How can I prevent emulsions from forming in the first place?
A5: Prevention is always better than cure. Consider these strategies when planning your experiment:
-
Gentle Mixing: Instead of vigorously shaking the separatory funnel, gently rock or swirl it.[5][10] This provides sufficient surface area for extraction to occur without the high shear forces that create fine droplets.
-
Solvent Choice: If emulsions are a recurring problem, consider changing your extraction solvent. Sometimes, switching from a chlorinated solvent like dichloromethane to an ether or ester can make a difference.[8]
-
Pre-Workup Solvent Removal: Evaporate the reaction solvent first, and then redissolve the residue in the desired extraction solvent before adding the aqueous wash.[8][11]
-
Dilution: Using a larger volume of the organic solvent can sometimes prevent emulsion formation.[16]
Q6: Are there alternatives to aqueous workups for removing organotin byproducts?
A6: Yes, several methods can effectively remove organotin impurities without a traditional aqueous wash, thereby avoiding emulsion issues altogether.
-
Chromatography on Treated Silica Gel:
-
Triethylamine-Treated Silica: Filtering the crude reaction mixture through a plug of silica gel that has been pre-treated with 2-5% triethylamine in the eluent is a rapid and effective method for removing tin byproducts.[1][9]
-
Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography can reduce organotin impurities to very low levels (<15 ppm).[1][17]
-
Workflow Diagram: Decision Tree for Managing Emulsions
Caption: A decision tree for troubleshooting emulsions during aqueous workup.
Q7: My product is a solid. How does that change my approach to removing tin residues?
A7: If your product is a solid, recrystallization can be a very powerful purification technique. Slurrying the crude solid in a solvent in which your product is sparingly soluble but the tin impurities are soluble (like methyl tert-butyl ether, MTBE), followed by filtration and then recrystallization, can significantly reduce tin contamination.[1]
References
- Workup: How to Manage an Emulsion. Department of Chemistry, University of Rochester.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
- Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
- Tips & Tricks: Emulsions. Department of Chemistry, University of Rochester.
- Derivatization methods for the determination of organotin compounds in environmental samples. ResearchGate.
- Step-by-Step Procedures For Extractions. Chemistry LibreTexts.
- Workup for Removing Tin Byproducts. Department of Chemistry, University of Rochester.
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Tackling emulsions just got easier. Biotage.
- An efficient method for removing organotin impurities. SHANDONG LOOK CHEMICAL.
- How To: Manage an Emulsion. Department of Chemistry, University of Rochester.
- Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM.
- Organic Reaction Workup Formulas for Specific Reagents.
- The Formulation of Dispersion Media for Some Organotin Compounds.
- ISOLUTE® Phase separator. Biotage.
- How To Run A Reaction: The Workup. Department of Chemistry, University of Rochester.
- Salting out – Knowledge and References. Taylor & Francis.
- Salting out. Wikipedia.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Salting Out. Chemistry LibreTexts.
- Automated headspace-solid-phase micro extraction - retention time locked-isotope dilution gas chromatography - mass spectrometry for the analysis of organotin compounds in water and sediment samples. ResearchGate.
- Breaking emulsions. Reddit.
- Separation of organotin compounds by ion-exchange chromatography and their determination by inverse voltammetry. ResearchGate.
- How emulsions form and break?. Biolin Scientific.
- Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS. Speciation.net.
- Emulsions. NCBI Bookshelf.
- Tin test: Detecting organotin compounds. Wiley Analytical Science.
- Emulsion instability phenomena – reasons and prevention. Biolin Scientific.
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- 17. sdlookchem.com [sdlookchem.com]
Technical Support Center: Strategies to Mitigate Catalyst Deactivation in Couplings with Thiazole Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights into overcoming the challenges associated with catalyst deactivation in cross-coupling reactions involving thiazole derivatives. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic routes.
The thiazole moiety is a cornerstone in medicinal chemistry, but its inherent electronic properties, specifically the presence of Lewis-basic nitrogen and sulfur atoms, present a significant hurdle in transition-metal-catalyzed cross-coupling reactions.[1][2][3] These heteroatoms can strongly coordinate to the metal center (typically palladium), leading to catalyst poisoning and diminished reactivity.[1][4] This guide provides a structured approach to diagnosing and solving these common issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with thiazole derivatives in coupling reactions.
Q1: My Suzuki-Miyaura reaction with a thiazole derivative is giving very low yield or has stalled completely. What's the most likely cause?
A1: The primary suspect is catalyst poisoning by the thiazole ring itself. Both the nitrogen and sulfur atoms can act as strong ligands, coordinating to the palladium catalyst and preventing it from participating in the catalytic cycle.[1][4] This is especially problematic with electron-rich thiazoles.[3] Another common issue is the instability of thiazole boronic acids, which are prone to protodeboronation.[5]
Quick Checks:
-
Catalyst Appearance: Have you observed the formation of palladium black? This is a clear sign of catalyst decomposition and aggregation.[6][7]
-
Boronic Acid Quality: Are you using a fresh, high-purity thiazole boronic acid or a more stable pinacol ester derivative?[5]
-
Base Selection: Is your base appropriate? The choice of base is critical for the transmetalation step and can significantly impact catalyst stability.[5][8]
Q2: I'm observing significant formation of palladium black in my Heck reaction. Why is this happening and how can I prevent it?
A2: Palladium black formation indicates that the Pd(0) species, the active catalyst, is aggregating and precipitating out of the solution, rendering it inactive.[6][7] This is often triggered by high temperatures or the presence of catalyst poisons like the thiazole sulfur.[9] The strong coordination of the thiazole can disrupt the ligand sphere around the palladium, leading to unstable, ligand-less species that readily aggregate.
Prevention Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbenes (NHCs). These ligands form stable complexes with palladium, preventing aggregation.[9][10]
-
Lower Temperature: If possible, reduce the reaction temperature. High temperatures can accelerate catalyst decomposition.[9][11]
-
Solvent Choice: Ensure your solvent system fully solubilizes all components. Poor solubility can lead to localized high concentrations and catalyst precipitation.[5]
Q3: Can I use a copper co-catalyst in Sonogashira couplings with thiazoles? I'm worried about side reactions.
A3: While the Sonogashira reaction traditionally uses a copper co-catalyst, its use with thiazole derivatives should be approached with caution.[12] The primary concern is the potential for undesired Glaser coupling (homocoupling of the alkyne), which is promoted by copper.[12]
Recommendations:
-
Copper-Free Conditions: Many modern Sonogashira protocols for heteroaromatic compounds perform well under copper-free conditions.[13][14][15] This is often the preferred route to avoid side products and simplify purification.
-
Ligand is Key: In copper-free systems, the choice of palladium ligand is paramount to facilitate the catalytic cycle efficiently.
-
If Copper is Necessary: If you must use copper, ensure strictly anaerobic conditions to minimize Glaser coupling. Use the lowest effective concentration of the copper salt (e.g., CuI).
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to resolving specific experimental failures.
Issue 1: Reaction Stalls After Initial Conversion
You observe product formation by TLC or LC-MS in the first few hours, but the reaction fails to proceed to completion, even with extended reaction times.
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms by which a thiazole substrate can deactivate a palladium catalyst, leading to a stalled reaction.
Caption: A logical workflow for troubleshooting failed coupling reactions.
Causality and Protocol-Driven Solutions
| Potential Cause | Scientific Rationale | Troubleshooting Protocol |
| Inactive Catalyst Precursor | Many reactions use a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species. If this reduction fails, the catalytic cycle never starts. [12][16] | 1. Use a Pd(0) Source: Start with a known Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. 2. Use a Pre-formed Precatalyst: Modern Buchwald or PEPPSI-type precatalysts are designed for reliable activation and are often superior choices. |
| Protodeboronation of Boronic Acid | Heteroaryl boronic acids, especially those of thiazole, can be unstable and undergo protodeboronation (replacement of the -B(OH)₂ group with -H), particularly in the presence of water and base at elevated temperatures. [5][17] | 1. Use Boronic Esters: Switch to the corresponding neopentyl glycol or pinacol boronic ester, which are significantly more stable. [5]2. Anhydrous Conditions: Employ strictly anhydrous conditions with a soluble base like TMSOK or NaOtBu. [17]3. Fresh Reagents: Always use fresh, high-purity boronic acid/ester. |
| Poor Substrate Reactivity | Some coupling partners, like aryl chlorides, are inherently less reactive than bromides or iodides due to the stronger C-Cl bond. This makes the oxidative addition step, often the rate-limiting step, very difficult. [9][18] | 1. Switch Halide: If synthetically feasible, use the corresponding aryl bromide or iodide. 2. Use a Specialized Catalyst System: For aryl chlorides, highly active catalysts are required. Systems based on bulky, electron-rich ligands like cataCXium A or Buchwald's G3/G4 precatalysts are often necessary. |
Part 3: Recommended Starting Conditions & Reagents
The following tables summarize recommended ligands and bases for mitigating catalyst deactivation with thiazole substrates. These are intended as robust starting points for your reaction optimization.
Table 1: Recommended Ligands for Thiazole Couplings
| Ligand Type | Example(s) | Rationale for Use | Applicable Reactions |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | Form stable, monoligated Pd(0) species. Steric bulk promotes reductive elimination and prevents catalyst aggregation. [3][10] | Suzuki, Heck, Buchwald-Hartwig |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form very stable Pd-complexes, highly resistant to decomposition. [9] | Suzuki, Heck |
| Palladacycle Precatalysts | Herrmann's Catalyst | Pre-formed, air-stable Pd(II) catalysts that are readily activated. Can be effective in ligand-free protocols for some substrates. [19] | Heck, Suzuki |
Table 2: Base Selection Guide for Suzuki-Miyaura Couplings
| Base | Typical Solvent System | Key Considerations |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O | Strong inorganic base. Often requires a small amount of water for solubility and activity. A good general-purpose choice. [5] |
| Cs₂CO₃ | Dioxane, Toluene | Stronger and more soluble in organic solvents than K₂CO₃. Effective for challenging couplings. [5] |
| NaOtBu / KHMDS | Anhydrous THF, Toluene | Very strong, non-nucleophilic bases. Use for anhydrous conditions, especially with boronic esters to prevent protodeboronation. |
| KF | Anhydrous THF | Mild base, useful if your substrate contains base-labile functional groups (e.g., esters). [8] |
References
- Recent Advances in Sulfur-Containing Heterocycle Formation via Direct C–H Sulfuration with Elemental Sulfur. ResearchGate.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- How does sulfur in thiazole poison Pd catalyst? ResearchGate.
- How Can You Prevent Catalyst Poisoning? Chemistry For Everyone - YouTube.
- SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST.
- How to Prevent Catalyst Poisoning at the Industrial Scale. Pi.
- Phosphorus-based ligand facilitates palladium-catalyzed complex molecules. Phys.org.
- Infrared irradiation or microwave assisted cross-coupling reactions using sulfur-containing ferrocenyl-palladacycles. ScienceDirect.
- Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central.
- Recent Developments in Synthesis of Sulfur Heterocycles via Copper-Catalyzed C-S Bond Formation Reaction. ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central.
- Recent Advances in C–H Functionalization. The Journal of Organic Chemistry.
- Troubleshooting a difficult Heck reaction. Reddit.
- Synthesis of 6-Substituted Imidazo[2,1-b]t[1][21]hiazoles and 2-Substituted Imidazo[2,1-b]b[1][21]enzothiazoles via Pd/Cu-Mediated Sonogashira Coupling. ResearchGate.
- Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap.
- Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications.
- Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Royal Society of Chemistry.
- Thiazole. Wikipedia.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
- Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. American Chemical Society.
- Sonogashira coupling. Wikipedia.
- CH Substitution Reaction of Thiazoles at the 2-Position. ResearchGate.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI.
- Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. ResearchGate.
- Desulfurization techniques to avoid catalyst deactivation by sulfur species. ResearchGate.
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal.
- Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal.
- Practical Heck Reaction problems! Reddit.
- Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst. Royal Society of Chemistry.
- Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry.
- Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. ResearchGate.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.
- Heck Reaction—State of the Art. MDPI.
- Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters.
- Suzuki Coupling. Organic Chemistry Portal.
- Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. PubMed.
- Energy Catalytic Conversion and Environmental Catalytic Purification. MDPI.
- Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. ResearchGate.
- Formation of palladium black during Suzuki coupling. Reddit.
- Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Royal Society of Chemistry.
- Cross-Linked Thiazolidine Network as Support for Palladium: A New Catalyst for Suzuki and Heck Reactions. ResearchGate.
- Unraveling Molecular Fingerprints of Catalytic Sulfur Poisoning at the Nanometer Scale with Near-Field Infrared Spectroscopy. PubMed Central.
- C–H Activation: Toward Sustainability and Applications. PMC - PubMed Central.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijarst.in [ijarst.in]
- 3. phys.org [phys.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchmap.jp [researchmap.jp]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
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- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 14. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Improving regioselectivity in the functionalization of the thiazole ring
Answering the call of modern synthetic and medicinal chemistry, this Technical Support Center provides a focused resource for researchers navigating the complexities of regioselective thiazole functionalization. As a Senior Application Scientist, my goal is to move beyond simple protocols and delve into the fundamental principles that govern reactivity, empowering you to troubleshoot effectively and innovate rationally. The thiazole ring, a cornerstone of numerous pharmaceuticals and functional materials, presents a unique set of challenges and opportunities due to the distinct electronic nature of its C2, C4, and C5 positions. This guide is structured as a series of frequently encountered problems, offering not just solutions, but a deeper understanding of the underlying organometallic and physical organic principles at play.
Fundamental Reactivity of the Thiazole Ring
Before troubleshooting, it's crucial to understand the inherent electronic landscape of the thiazole ring. The interplay between the electron-donating sulfur atom and the electron-withdrawing pyridine-type nitrogen atom creates a nuanced reactivity map.
-
C2 Position: This position is the most electron-deficient due to its proximity to both heteroatoms. Consequently, the C2-proton is the most acidic (pKa ≈ 20-25 in DMSO), making this site susceptible to deprotonation by strong bases.[1][2] Direct attack by electrophiles is highly disfavored.
-
C5 Position: The π-electron density is highest at the C5 position.[1][2] This makes it the primary site for electrophilic aromatic substitution and the kinetically favored position for many transition-metal-catalyzed C-H activation reactions.[3][4]
-
C4 Position: This position is generally the least reactive towards both electrophiles and deprotonation.[2][3]
This inherent reactivity profile is the root cause of most regioselectivity challenges.
Caption: Electronic properties and preferred reaction types at the C2, C4, and C5 positions of the thiazole ring.
Troubleshooting & FAQs
Question 1: My electrophilic substitution (e.g., bromination, nitration) is giving low yield and poor selectivity. Why is this happening and how can I fix it?
Answer: This is a classic problem rooted in the fundamental reactivity of the thiazole ring.
Causality:
-
Ring Deactivation: The thiazole ring is generally electron-deficient compared to benzene and is resistant to electrophilic substitution.[5] Strongly acidic conditions, often used for nitration or sulfonation, protonate the ring nitrogen at N3.[3][5] This creates a thiazolium cation, which is even more electron-deficient and thus highly deactivated towards electrophilic attack.
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Inherent C5 Selectivity: Electrophilic substitution, when it does occur, overwhelmingly favors the electron-rich C5 position.[1][3] If your starting material already has a substituent at C5, the reaction may fail entirely as other positions are much less reactive.[3]
Troubleshooting Strategies:
-
Milder Conditions: Avoid harsh, strongly acidic conditions where possible. For halogenation, use reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) under neutral or slightly acidic conditions instead of Br₂/FeBr₃.
-
Activating Groups: The presence of an electron-donating group (EDG), particularly at the C2 position (e.g., -NH₂, -OR, -Alkyl), significantly activates the ring towards electrophilic substitution, strongly directing the incoming electrophile to the C5 position.[3] If your synthesis allows, consider installing an EDG to facilitate the reaction.
-
Alternative Strategy for C2/C4 Functionalization: Do not attempt direct electrophilic substitution at C2 or C4. These positions require an entirely different approach based on deprotonation or directed metalation (see Questions 2 & 4).
Question 2: I need to introduce an aryl or alkyl group at the C2 position, but all my attempts at Friedel-Crafts or direct arylation are failing. What is the correct strategy?
Answer: Direct electrophilic attack at C2 is electronically forbidden. The correct and most robust strategy is to leverage the high acidity of the C2-proton through deprotonation (metalation) followed by an electrophilic quench.
Causality: The C2 proton is the most acidic on the ring and can be selectively removed by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi).[1][3] This generates a 2-lithiothiazole intermediate, which is a powerful nucleophile. This nucleophile can then react with a wide range of electrophiles to form a new C-C or C-heteroatom bond exclusively at the C2 position.
Workflow: C2 Functionalization via Lithiation
Caption: Workflow for the regioselective functionalization of the thiazole C2 position.
Experimental Protocol 1: General Procedure for C2-Deuteration of Thiazole
This protocol serves as a model experiment to confirm successful C2-lithiation.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL).
-
Substrate Addition: Add thiazole (1.0 mmol, 1.0 equiv).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes. The solution may change color, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add deuterated methanol (MeOD, 2.0 mmol, 2.0 equiv) to quench the reaction.
-
Workup: Allow the reaction to warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR to confirm the disappearance of the C2-H signal (typically around 8.8 ppm) and by mass spectrometry to confirm deuterium incorporation.
Question 3: My palladium-catalyzed direct C-H arylation is giving me a mixture of C2 and C5 isomers. How can I control the regioselectivity?
Answer: This is a common and sophisticated problem. The regioselectivity of Pd-catalyzed direct C-H arylation on thiazole is highly dependent on the choice of ligand, base, and additives. You can steer the reaction towards either C2 or C5 by carefully tuning these parameters.
Causality & Mechanistic Insights:
-
C5-Arylation (CMD Pathway): The C5 position is more electron-rich and sterically accessible, making it the kinetically favored site. This pathway often proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. In this mechanism, a carbonate or carboxylate base assists in the C-H bond cleavage at the palladium center. Catalytic systems favoring this pathway often use ligands like PPh₃ or can even be ligand-free, with a base like K₂CO₃ or K₃PO₄.[4][6]
-
C2-Arylation (Base-Promoted Pathway): The C2-H is more acidic. Stronger, non-coordinating bases like sodium tert-butoxide (NaOtBu) can deprotonate the C2 position, either prior to or in concert with the palladium catalyst. This pathway is favored by specific ligands that can stabilize the required palladium intermediates. A combination of Pd/PPh₃/NaOtBu has been shown to favor C2 arylation.[6]
Troubleshooting & Selectivity Control Table:
| Target Position | Proposed Mechanism | Catalyst/Precatalyst | Ligand | Base | Key Insight |
| C5 | Concerted Metalation-Deprotonation (CMD) | Pd(OAc)₂ or PdCl₂ | Bphen, P(2-furyl)₃, or None | K₃PO₄, K₂CO₃, Cs₂CO₃ | Favored kinetically due to higher electron density at C5. The base acts as a proton shuttle in the CMD transition state.[4][6][7] |
| C2 | Base-Promoted C-H Metalation | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃ | NaOtBu | Leverages the higher acidity of the C2 proton. The strong, non-coordinating base is critical for selective deprotonation.[6] |
Experimental Protocol 2: Regiodivergent C-H Arylation of Thiazole
(Based on the findings of Patil et al.[6])
A. Selective C5-Arylation:
-
To an oven-dried reaction tube, add thiazole (0.5 mmol), the desired aryl halide (0.6 mmol), Pd(OAc)₂ (5 mol%), bathophenanthroline (Bphen, 10 mol%), and K₃PO₄ (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add anhydrous solvent (e.g., DMA or xylene, 2 mL).
-
Seal the tube and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite, and concentrate. Purify by column chromatography.
B. Selective C2-Arylation:
-
To an oven-dried reaction tube, add thiazole (0.5 mmol), the desired aryl halide (0.6 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and NaOtBu (1.5 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add anhydrous solvent (e.g., toluene or dioxane, 2 mL).
-
Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours.
-
Cool to room temperature, quench carefully with water, and extract with ethyl acetate. Purify by column chromatography.
Question 4: Is it possible to functionalize the C4 position? It seems unreactive in all my attempts.
Answer: Yes, but it is challenging and requires a multi-step, directed strategy. The C4 position is the least electronically activated site on the ring. Direct deprotonation or electrophilic attack is highly unlikely if C2 or C5 are available.
Causality & Strategy: The most effective approach involves a sequence of blocking and directed metalation steps. By functionalizing the more reactive C2 and C5 positions first, you can then force a metalation/functionalization event to occur at C4.
Advanced Strategy using Directed Metalation: Recent studies have shown that by using sterically hindered and highly reactive turbo-Grignard or zincate bases, regioselective metalation can be achieved at different positions depending on the substituents present. For example, starting with a 2,5-disubstituted thiazole, a reagent like TMP₂Zn·2MgCl₂·2LiCl can achieve selective zincation at the C4 position.[8]
Workflow: C4 Functionalization
Caption: A multi-step strategy to achieve functionalization at the C4 position of thiazole.
This approach requires careful planning and execution but provides a rational pathway to fully substituted thiazole scaffolds, which are highly valuable in drug discovery.[8]
References
- Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline.
- Thiazole. (n.d.). Wikipedia.
- Frunza, L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(21), 6404.
- Bellina, F., et al. (2018). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. Chemistry - A European Journal, 24(59), 15823-15830.
- Liu, X.-W., et al. (2012). Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters, 14(17), 4494–4497.
- Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358.
- Wang, G., et al. (2018). Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Chemical Communications, 54(72), 10126-10129.
- Balkenhohl, M., et al. (2015). Regioselective Functionalization of the Thiazole Scaffold Using TMPMgCl·LiCl and TMP₂Zn·2MgCl₂·2LiCl. The Journal of Organic Chemistry, 80(23), 11848–11856.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 125-135.
- Chhabria, M., Patel, S., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(29), 3332-3363.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-15.
- Lee, W., et al. (2019). Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. The Journal of Organic Chemistry, 84(20), 12913–12924.
- Berchel, M., et al. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. The Journal of Organic Chemistry, 79(21), 10352–10363.
- Thakur, P. P., & Patil, M. (2015). Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 80(12), 6119–6127.
Sources
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- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Efficiency of Palladium-Catalyzed C-H Activation on Thiazole Substrates
Welcome to the technical support center for palladium-catalyzed C-H activation on thiazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, we address common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance your reaction efficiency and success.
Introduction: The Power and Pitfalls of Thiazole C-H Activation
The thiazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Direct C-H activation offers an atom-economical and efficient route to functionalize this important heterocycle, bypassing the need for pre-functionalized starting materials.[2] However, the inherent electronic properties of the thiazole ring, particularly the presence of both nitrogen and sulfur heteroatoms, can present unique challenges, including catalyst poisoning and regioselectivity issues.[3][4] This guide will equip you with the knowledge to overcome these hurdles and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during palladium-catalyzed C-H activation on thiazole substrates.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low or no conversion is a frequent issue. Several factors could be at play:
-
Catalyst Inactivity: The palladium catalyst may not be active. Ensure you are using a reliable source of palladium, such as Pd(OAc)₂ or a pre-catalyst. If using a Pd(0) source like Pd₂(dba)₃, an oxidant is typically required to generate the active Pd(II) species.[4]
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Inappropriate Ligand: The choice of ligand is critical for stabilizing the catalytic species and promoting C-H activation.[5] For thiazole substrates, bulky, electron-rich phosphine ligands like XPhos or SPhos can be effective in preventing catalyst deactivation by the heteroatoms.[3] In some cases, ligand-free conditions with Pd(OAc)₂ have proven successful for direct arylation.[2][6]
-
Incorrect Base or Solvent: The base and solvent system plays a crucial role.[3] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used.[3] Polar aprotic solvents such as DMF, DMAc, or dioxane are often good choices.[3] A screening of different base and solvent combinations is highly recommended.
-
Sub-optimal Temperature: C-H activation reactions often require elevated temperatures, typically in the range of 80-120 °C, to overcome the activation energy barrier.[3]
-
Substrate Deactivation: Electron-withdrawing groups on the thiazole ring can render it less reactive towards C-H functionalization.[3]
Q2: I am observing poor regioselectivity in my reaction. How can I control which C-H bond is functionalized?
A2: Controlling regioselectivity is a key challenge. The inherent electronics of the thiazole ring favor functionalization at the C5 position due to its higher acidity, followed by the C2 position. However, this can be influenced by several factors:
-
Ligand and Base Control: The choice of ligand and base can dramatically influence the regioselectivity. For instance, in the direct arylation of thiazole, a Pd/PPh₃/NaOtBu system can favor C2-arylation, while a Pd catalyst with a bidentate nitrogen ligand like bathophenanthroline (Bphen) and K₃PO₄ can direct the reaction to the C5 position.[7]
-
Directing Groups: The introduction of a directing group onto the thiazole substrate is a powerful strategy to achieve high regioselectivity.[8][9] The directing group coordinates to the palladium catalyst, bringing it into close proximity to a specific C-H bond.[8][10]
-
Steric Hindrance: Steric hindrance around a particular C-H bond can disfavor its activation.[11] This can be exploited to direct the functionalization to a less hindered position.
Q3: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?
A3: Side product formation can reduce your yield and complicate purification. Common side products include:
-
Homocoupling of the Coupling Partner: This is often observed, especially in cross-coupling reactions. Optimizing the reaction stoichiometry and slowly adding the limiting reagent can sometimes mitigate this.
-
Decomposition of the Thiazole Ring: Under harsh reaction conditions, the thiazole ring can be susceptible to degradation. Using milder bases and controlling the reaction temperature can help prevent this.[3]
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition and loss of catalytic activity.[12] This can be caused by an inappropriate ligand, solvent, or temperature. Using bulky, electron-rich ligands can help stabilize the palladium catalyst.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common experimental problems.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or catalyst precursor. | Use a fresh, reliable source of palladium catalyst. Consider using a pre-catalyst. |
| Inappropriate ligand or no ligand. | Screen a variety of ligands, including bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[1][3] | |
| Incorrect base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and polar aprotic solvents (e.g., DMF, DMAc, dioxane).[3] | |
| Insufficient reaction temperature. | Optimize the reaction temperature, typically between 80-120 °C.[3] | |
| Deactivated substrate. | If possible, modify the substrate to reduce the influence of strong electron-withdrawing groups. | |
| Poor Regioselectivity | Inherent electronic bias of the substrate. | Utilize a directing group to force the reaction at a specific position.[8][9] |
| Non-optimal ligand/base combination. | Screen different ligands and bases, as this can significantly influence the regiochemical outcome.[7] | |
| Steric factors. | Modify the substrate to introduce steric bulk near undesired C-H positions. | |
| Side Product Formation | Homocoupling of the coupling partner. | Adjust the stoichiometry of the reactants. Consider slow addition of the limiting reagent. |
| Thiazole ring degradation. | Use milder reaction conditions (lower temperature, weaker base).[3] | |
| Catalyst decomposition (Palladium black). | Use stabilizing ligands (e.g., bulky phosphines).[3] Ensure anhydrous and inert reaction conditions. | |
| Catalyst Deactivation | Coordination of thiazole heteroatoms to Pd. | Employ bulky, electron-rich ligands to shield the metal center.[3] |
| Presence of impurities. | Ensure all reagents and solvents are pure and dry. | |
| High catalyst loading leading to aggregation. | In some cases, lower catalyst loadings can be more effective and prevent aggregation.[2] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Direct C5-Arylation of a 2-Substituted Thiazole
This protocol provides a starting point for the direct C5-arylation of a 2-substituted thiazole with an aryl bromide, based on ligand-free conditions which can be highly efficient.[2]
Materials:
-
2-Substituted thiazole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
N,N-Dimethylacetamide (DMAc), anhydrous (5 mL)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 2-substituted thiazole, aryl bromide, Pd(OAc)₂, and K₂CO₃.
-
Add the anhydrous DMAc via syringe.
-
Seal the tube/vial and place it in a preheated oil bath or heating block at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated thiazole.
Visualizing Key Concepts
To better understand the processes involved, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for C-H activation.
Caption: A logical workflow for troubleshooting common issues in C-H activation reactions.
References
- Technical Support Center: Optimizing Reaction Conditions for Isothiazole Functionalization - Benchchem.
- Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation - ResearchGate.
- Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC - NIH.
- Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles - MDPI.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC - NIH.
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines.
- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI.
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry.
- Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed.
- Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines | ACS Catalysis.
- Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization - PubMed Central.
- Direct C-H bond (Hetero)arylation of thiazole derivatives at 5-position catalyzed by N-heterocyclic carbene palladium complexes at low catalyst loadings under aerobic conditions - ResearchGate.
- Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions | Organic Letters - ACS Publications - American Chemical Society.
- Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH.
- Palladium Catalysis in Directed C-H Bond Activation and Cycloisomerisation Reactions - Diva-portal.org.
- Catalytic C-H Activation | Chemistry Letters - Oxford Academic.
- Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - NIH.
- C-H Bond Functionalizations with Palladium(II): Intramolecular Oxidative Annulations of Arenes - PMC - NIH.
- Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling With Halides: First Approach for Oxazole- And thiazole-4-carboxylates - PubMed.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC.
- (Hetero)aromatic Functionalisation 3 – Catalytic CH Activation Reactions.
- Challenge and progress: palladium-catalyzed sp3 C–H activation - Catalysis Science & Technology (RSC Publishing).
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate.
- Recent Advances in C–H Functionalization | The Journal of Organic Chemistry.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles | Request PDF.
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI.
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Purity Assessment of 4-(tributylstannyl)thiazole: NMR and Mass Spectrometry Analysis
In the realm of synthetic chemistry, particularly in the development of novel pharmaceuticals and materials, the purity of organometallic reagents is paramount. These reagents are often pivotal in forming key structural motifs, and any impurities can lead to unwanted side reactions, decreased yields, and difficulties in purification of the final product. 4-(tributylstannyl)thiazole is a versatile building block in cross-coupling reactions, making a reliable assessment of its purity a critical step for reproducible and successful outcomes. This guide provides an in-depth comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure trustworthy and accurate results.
The Critical Role of Purity in Stille Coupling Reactions
This compound is a key reagent in Stille cross-coupling reactions, a Nobel prize-winning methodology for the formation of carbon-carbon bonds. The presence of impurities, such as other organotin species (e.g., tetrabutyltin, hexabutylditin, or dibutyltin derivatives), can significantly impact the reaction. These impurities can compete in the catalytic cycle, leading to the formation of undesired byproducts and complicating the purification of the target molecule. Therefore, a robust analytical workflow to confirm both the identity and purity of the stannane reagent is not just a quality control measure; it is a prerequisite for predictable and efficient synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Quantitative Workhorse
NMR spectroscopy is an unparalleled tool for the structural elucidation and quantitative analysis of chemical compounds.[1] Its key advantage lies in the direct proportionality between the integrated area of a signal and the number of nuclei giving rise to that signal, allowing for accurate purity determination without the need for compound-specific response factors.[2] For this compound, a multi-nuclear NMR approach provides a wealth of information.
¹H NMR: A First Look at Purity
Proton NMR (¹H NMR) offers a rapid and informative snapshot of the sample's composition. The spectrum of this compound is characterized by signals corresponding to the thiazole ring protons and the protons of the three butyl groups attached to the tin atom.
Expected ¹H NMR Spectral Data for this compound (in CDCl₃):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Thiazole H-2 | ~8.7 | s | 1H |
| Thiazole H-5 | ~7.5 | s | 1H |
| Sn-CH₂ -(CH₂)₂-CH₃ | ~1.1 | t | 6H |
| Sn-CH₂-CH₂ -CH₂-CH₃ | ~1.6 | m | 6H |
| Sn-(CH₂)₂-CH₂ -CH₃ | ~1.3 | m | 6H |
| Sn-(CH₂)₃-CH₃ | ~0.9 | t | 9H |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The presence of impurities can be readily detected by the appearance of additional signals in the spectrum. For instance, the presence of tetrabutyltin would introduce a new set of butyl signals, while residual starting materials or solvents would also be apparent.[3]
Quantitative NMR (qNMR) for Absolute Purity Determination
For a precise determination of purity, quantitative NMR (qNMR) is the method of choice.[4][5] This technique involves the use of a high-purity internal standard of known concentration. By comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard, the absolute purity of the analyte can be calculated.[6]
Experimental Protocol for qNMR Purity Assessment:
-
Internal Standard Selection: Choose a stable, high-purity internal standard with sharp signals that do not overlap with the analyte signals. For this compound, a suitable internal standard is 1,3,5-trimethoxybenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean NMR tube. Record the exact weight.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., 1,3,5-trimethoxybenzene) into the same NMR tube. Record the exact weight.
-
Add a sufficient volume of a deuterated solvent (e.g., CDCl₃) to completely dissolve both the analyte and the internal standard.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to ensure complete relaxation.
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from this compound (e.g., the thiazole H-2 proton at ~8.7 ppm) and a well-resolved signal from the internal standard (e.g., the aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm).
-
Calculate the purity using the following equation[2]:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to this compound
-
"std" refers to the internal standard
-
-
¹³C and ¹¹⁹Sn NMR: Orthogonal Confirmation
Carbon-13 (¹³C) and Tin-119 (¹¹⁹Sn) NMR provide additional, orthogonal data for structural confirmation and purity assessment. ¹³C NMR will show distinct signals for the thiazole and butyl carbons. ¹¹⁹Sn NMR is particularly informative for organotin compounds, with the chemical shift being highly sensitive to the coordination environment of the tin atom.[7] A single, sharp signal in the ¹¹⁹Sn NMR spectrum is a strong indicator of a single tin species.
Workflow for NMR Purity Assessment
Caption: Workflow for NMR-based purity assessment of this compound.
Mass Spectrometry: High Sensitivity for Impurity Profiling
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). For the analysis of organotin compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed.[8]
GC-MS Analysis: Challenges and Solutions
Direct GC-MS analysis of some organotin compounds can be challenging due to their polarity and thermal instability.[9] However, for this compound, which is a tetra-substituted organotin, it is amenable to GC-MS analysis. Derivatization is often required for more polar organotin species like dibutyltin or monobutyltin compounds to increase their volatility.[10][11][12]
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 300 °C.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A range that covers the expected molecular ion and fragment ions (e.g., m/z 50-500).
-
Interpreting the Mass Spectrum: The Tin Isotopic Signature
A key feature in the mass spectrum of any tin-containing compound is its characteristic isotopic pattern. Tin has ten stable isotopes, with the most abundant being ¹²⁰Sn, ¹¹⁸Sn, ¹¹⁶Sn, and ¹¹⁷Sn.[13] This results in a unique cluster of peaks for the molecular ion and any tin-containing fragment ions, which serves as a definitive confirmation of the presence of tin.
Expected Isotopic Pattern for the [M]⁺ of this compound (C₁₅H₂₉NSSn)
| m/z | Relative Abundance (%) |
| 370 | 2.2 |
| 371 | 1.8 |
| 372 | 16.2 |
| 373 | 25.8 |
| 374 | 100.0 |
| 375 | 60.1 |
| 376 | 13.7 |
| 377 | 17.3 |
The fragmentation pattern in EI-MS typically involves the loss of butyl groups. Common fragments would include [M-C₄H₉]⁺ (m/z 317), [M-2(C₄H₉)]⁺ (m/z 260), and [M-3(C₄H₉)]⁺ (m/z 203), all exhibiting the characteristic tin isotopic pattern.
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS based purity assessment of this compound.
Comparison of NMR and MS for Purity Assessment
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Quantitation | Excellent (qNMR provides absolute purity)[14][15] | Semi-quantitative (relative peak areas in chromatogram) |
| Structural Information | Detailed (connectivity and chemical environment) | Molecular weight and fragmentation patterns |
| Sensitivity | Lower | Higher (excellent for trace impurity detection) |
| Universality | Universal response for a given nucleus (e.g., ¹H)[16] | Response can be compound-dependent |
| Throughput | Moderate | High (especially with an autosampler) |
| Key Strengths | Accurate and precise quantitation, detailed structural confirmation. | High sensitivity for impurity profiling, confirmation of elemental composition (isotopic pattern). |
| Limitations | Lower sensitivity, potential for signal overlap. | Can require derivatization for some impurities, quantitation is less direct. |
Conclusion: A Synergistic Approach for Unambiguous Purity Assessment
Both NMR and MS are powerful techniques that provide complementary information for the purity assessment of this compound. While qNMR stands out for its ability to provide accurate and precise absolute purity determination , MS, particularly GC-MS, offers superior sensitivity for the detection and identification of trace impurities .
For a comprehensive and unambiguous assessment, a synergistic approach is recommended. ¹H NMR should be used for initial identification and as a primary method for quantitative purity analysis using an internal standard. ¹³C and ¹¹⁹Sn NMR provide valuable orthogonal data for structural confirmation. GC-MS should then be employed to profile for any trace-level impurities that may not be detectable by NMR. By combining the quantitative power of NMR with the high sensitivity of MS, researchers and drug development professionals can have the highest confidence in the quality of their this compound, ensuring the reliability and reproducibility of their synthetic endeavors.
References
- Trace analysis of tributyltin and triphenyltin compounds in sea water by gas chromatography-negative ion chemical ionization mass spectrometry.
- AB SCIEX. Quantitation and Identification of Organotin Compounds in Food, Water, and Textiles Using LC-MS/MS. [Link]
- Structural Analysis of Ionic Organotin(IV) Compounds Using Electrospray Tandem Mass Spectrometry. Anal. Chem. 2005, 77, 21, 6941–6948. [Link]
- Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Applic
- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Anal. Bioanal. Chem. Res., Vol. 11, No. 4, 463-474, September 2024. [Link]
- Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Agilent Technologies. 2014. [Link]
- Organotins in Water by GC with MS Detection.
- Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry.
- Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time D
- Tin Isotope D
- Determination of the Tin Stable Isotopic Composition in Tin-bearing Metals and Minerals by MC-ICP-MS. Geostandards and Geoanalytical Research. 2017. [Link]
- What is qNMR and why is it important?. Mestrelab Resources. [Link]
- Isotopes of tin. Wikipedia. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- A Guide to Quantit
- Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Anal Bioanal Chem. 2015;407(11):3103-13. [Link]
- Quantitative NMR Spectroscopy. University of Oxford. [Link]
- Quantitative NMR (qNMR). University of Illinois Chicago. [Link]
- Supporting Crystallographic Information Figure S1. Structure of compound 22 in the solid state; arbitrary numbering. X-ray Cryst. MPG.PuRe. [Link]
- Tin » isotope d
- 4-(Tri-n-butylstannyl)thiazole. PubChem. [Link]
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. J. Med. Chem. 2014, 57, 22, 9220–9231. [Link]
- Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.
- 1H NMR spectrum of compound 4.
- This compound, CAS No. 173979-01-6. iChemical. [Link]
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- 4. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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Spectroscopic data comparison of 4-(tributylstannyl)thiazole with other thiazole derivatives
An In-Depth Comparative Guide to the Spectroscopic Data of 4-(tributylstannyl)thiazole and Other Thiazole Derivatives
Introduction: The Central Role of Thiazoles and Spectroscopic Validation
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.[1] Its derivatives are found in a wide array of biologically active compounds, including the anti-cancer drug Bleomycin and vitamin B1 (thiamine).[2] The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. This compound is a key organometallic intermediate, valued for its utility in palladium-catalyzed cross-coupling reactions (like the Stille coupling), which enable the construction of more complex molecular architectures.
Given the subtle yet significant impact of different substituents on the thiazole core, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach, primarily utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is the gold standard for the characterization of these derivatives. This guide provides a detailed comparison of the spectroscopic data for this compound alongside other representative thiazole derivatives, offering insights into how different functional groups influence their spectral signatures.
Methodology: Protocols for Spectroscopic Analysis
The integrity of spectroscopic data is built upon robust and reproducible experimental protocols. The following sections detail the standardized procedures for acquiring NMR, IR, and MS data, explaining the causality behind key experimental choices.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[3]
Experimental Choices Explained:
-
Solvent: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals. The choice of solvent depends on the analyte's solubility.
-
Concentration: A concentration of 5-25 mg/mL is optimal for ¹H NMR, balancing signal strength with potential line broadening at higher concentrations. ¹³C NMR requires higher concentrations (50+ mg/mL) due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to reference the chemical shifts to 0 ppm. It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of the thiazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Transfer: Transfer the solution into a high-quality 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
-
Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a spectrometer with a frequency of at least 300 MHz. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire the spectrum on the same sample. Due to the lower sensitivity, a greater number of scans (hundreds to thousands) and a longer acquisition time are necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Choices Explained:
-
ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid and liquid samples. It requires minimal sample preparation and involves pressing the sample against a high-refractive-index crystal (like diamond or germanium).
Step-by-Step Protocol:
-
Background Scan: With the ATR crystal clean, perform a background scan. This measures the ambient atmosphere (H₂O, CO₂) and is automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid thiazole derivative directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000–400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS) Protocol
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing insights into its fragmentation patterns.
Experimental Choices Explained:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, while Electron Impact (EI) is a harder technique that causes more fragmentation, providing structural clues. The choice depends on the analyte and the desired information.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Infusion: The solution is introduced into the mass spectrometer's source, often via direct infusion or through a liquid chromatograph (LC-MS).
-
Ionization: The sample is ionized in the source (e.g., via ESI).
-
Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Caption: A generalized workflow for the spectroscopic characterization of thiazole derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and three other thiazole derivatives selected to illustrate the electronic effects of different substituents.
Caption: Molecular structures of the thiazole derivatives under comparison.
Table 1: ¹H NMR Data Comparison (CDCl₃ Solvent)
| Compound | H-2 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Signals (δ, ppm) |
| This compound | 8.71 (d) | - | 7.39 (d) | 0.9-1.6 (m, tributyl protons) |
| 2-Bromothiazole | - | 7.31 (d, J=3.6 Hz) | 7.61 (d, J=3.6 Hz) | - |
| 2,4-Dibromothiazole | - | - | 7.21 (s) | - |
| Thiazole-2-carboxylic acid | - | 8.3 (d) | 7.9 (d) | ~11-12 (br s, COOH) |
Note: Data for Thiazole-2-carboxylic acid is often reported in DMSO-d₆, which can affect chemical shifts.
Table 2: ¹³C NMR & MS Data Comparison
| Compound | C-2 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | Molecular Weight | Molecular Ion (m/z) |
| This compound | 158.2 | 148.5 | 131.1 | 374.17 | 375.1 (M+H)⁺ or isotopic pattern |
| 2-Bromothiazole | 137.9 | 122.9 | 143.1 | 164.02 | 163/165 (bromine isotopes) |
| 2,4-Dibromothiazole | 126.5 | 115.8 | 135.2 | 242.92[4] | 241/243/245 (dibromine isotopes) |
| Thiazole-2-carboxylic acid | 162.5 | 128.0 | 146.0 | 129.14[5] | 129.0 (M⁺) |
Note: ¹³C NMR chemical shifts can vary slightly based on solvent and referencing.
In-Depth Spectroscopic Analysis
Analysis of ¹H NMR Spectra
The chemical shifts of the thiazole ring protons are highly sensitive to the electronic nature of the substituents. The aromatic protons of the parent thiazole ring typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[2]
-
This compound: The tributylstannyl group (-SnBu₃) is electron-donating. This effect increases the electron density at the attached C-4 position. Consequently, the adjacent H-5 proton at 7.39 ppm is shielded and appears significantly upfield compared to protons on thiazole rings with electron-withdrawing groups. The H-2 proton, being adjacent to the electronegative nitrogen, remains the most downfield proton at 8.71 ppm. The complex multiplet between 0.9 and 1.6 ppm is characteristic of the butyl chains on the tin atom.
-
2-Bromothiazole: Bromine is an electron-withdrawing group. When placed at the C-2 position, it deshields the adjacent H-5 proton, causing it to resonate further downfield (7.61 ppm) compared to the H-4 proton (7.31 ppm).[6] The coupling constant (J) of 3.6 Hz is typical for a three-bond coupling between H-4 and H-5 in a thiazole ring.
-
2,4-Dibromothiazole: With two strong electron-withdrawing bromine atoms, the remaining H-5 proton is expected to be deshielded. The observed signal is a singlet at 7.21 ppm, as there are no adjacent protons to couple with.[7][8]
-
Thiazole-2-carboxylic acid: The carboxylic acid group is also electron-withdrawing. Both H-4 and H-5 protons are shifted downfield relative to unsubstituted thiazole. The broad singlet observed at high ppm values (~11-12 ppm) is characteristic of the acidic carboxylic proton.
Analysis of ¹³C NMR Spectra
The trends observed in ¹H NMR are mirrored in the ¹³C NMR spectra.
-
This compound: The electron-donating nature of the stannyl group shields the directly attached C-4 carbon. However, the most significant feature is the large upfield shift of C-4 compared to its position in electron-withdrawing substituted thiazoles. The C-2 and C-5 carbons are also influenced, with C-2 typically being the most downfield carbon due to its position between two heteroatoms (N and S).
-
2-Bromothiazole & 2,4-Dibromothiazole: The carbon atoms directly attached to the electronegative bromine atoms (C-2 and C-4) are deshielded, but the "heavy atom effect" of bromine can sometimes lead to complex shifts. In 2,4-dibromothiazole, both C-2 and C-4 are shifted significantly upfield compared to other derivatives, a phenomenon often seen with heavy halogen substitution.
-
Thiazole-2-carboxylic acid: The carbonyl carbon (C=O) of the acid group would appear far downfield (typically >160 ppm), and is a key identifier for this compound. The C-2 carbon to which it is attached is also shifted downfield due to the deshielding effect of the carbonyl group.
Conclusion
The spectroscopic analysis of thiazole derivatives provides a clear and detailed picture of their molecular structure. The comparison between this compound and other derivatives powerfully illustrates the predictable influence of substituent electronic effects on NMR chemical shifts. The electron-donating tributylstannyl group causes a characteristic upfield shift of adjacent ring protons and carbons, while electron-withdrawing groups like bromine and carboxylic acid induce a downfield shift. Techniques like FTIR and MS serve as crucial complementary tools, confirming the presence of specific functional groups and verifying the overall molecular weight, respectively. Together, these methods form a self-validating system essential for the rigorous characterization required in modern chemical research and drug development.
References
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A Comparative Guide to the Reactivity of 4-(tributylstannyl)thiazole vs. 2-(tributylstannyl)thiazole in Palladium-Catalyzed Cross-Coupling
Introduction
The thiazole ring is a cornerstone heterocyclic motif, integral to a multitude of FDA-approved pharmaceuticals and advanced organic materials.[1][2] Its prevalence drives a continuous demand for robust and regioselective synthetic methods to construct complex thiazole-containing architectures. Among the most powerful tools for this purpose is the palladium-catalyzed Stille cross-coupling reaction, which forges carbon-carbon bonds with high functional group tolerance.[3][4]
This guide provides an in-depth, comparative analysis of two key building blocks in this field: 4-(tributylstannyl)thiazole and 2-(tributylstannyl)thiazole . As researchers and drug development professionals, understanding the nuanced differences in their reactivity is paramount for strategic synthetic planning, optimizing reaction conditions, and ultimately, accelerating discovery programs. We will dissect the electronic and steric factors governing their performance, present supporting data, and provide validated experimental protocols to empower your synthetic endeavors.
The Decisive Factor: Electronic Asymmetry of the Thiazole Ring
The divergent reactivity of the 2- and 4-stannylated isomers is not arbitrary; it is fundamentally rooted in the intrinsic electronic properties of the thiazole ring. Thiazole is an aromatic heterocycle, but the presence of the electronegative nitrogen and the larger sulfur atom creates a non-uniform distribution of electron density.[5][6][7]
-
The C-2 Position: The proton at the C-2 position, situated between the nitrogen and sulfur atoms, is the most acidic. Deprotonation with strong bases occurs readily at this site, forming a stabilized ylide or carbanion.[5] This indicates that the C-2 carbon is relatively electron-deficient, a property that significantly influences its behavior in the Stille coupling's transmetalation step.
-
The C-4 and C-5 Positions: In contrast, electrophilic substitution reactions preferentially occur at the C-5 and C-4 positions, suggesting these sites are more electron-rich compared to C-2.[7]
This inherent electronic bias is the primary determinant of the reactivity differences observed between the two organostannane isomers.
Caption: Intrinsic electronic properties of the thiazole scaffold.
Comparative Reactivity in Stille Cross-Coupling
The Stille reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][8][9] The rate-determining step is often the transmetalation, where the organostannane transfers its organic group to the palladium center. It is at this critical juncture that the differences between the 2- and 4-isomers become most apparent.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
2-(tributylstannyl)thiazole: This isomer is a highly versatile and widely used reagent in organic synthesis.[10] The relative electron deficiency at the C-2 position can facilitate the transmetalation step. In this process, the thiazole ring acts as the nucleophilic partner transferring to the electrophilic palladium(II) center. A more electron-poor carbon can, in some mechanistic pathways, accelerate this transfer. Furthermore, the C-2 position is sterically flanked by both the sulfur and nitrogen heteroatoms, which can influence the orientation of the molecule as it approaches the catalyst.
This compound: The 4-stannylated isomer is also an effective coupling partner.[8] However, the greater electron density at the C-4 position relative to C-2 may result in a slightly less facile transmetalation under identical conditions. While direct, side-by-side kinetic studies are sparse in the literature, synthetic reports often show that reactions with the 2-isomer proceed efficiently. The steric environment at C-4, adjacent to a carbon and the sulfur atom, is less constrained than at C-2, which could potentially offset the electronic effects in some cases.
Performance Data Summary
While a definitive, universal rule is elusive without direct kinetic competition experiments, a survey of the literature suggests that both isomers are highly effective. The choice often depends on the desired final structure rather than a significant rate difference that would preclude one over the other. However, subtle adjustments in reaction conditions may be required to optimize yields for the 4-stannyl isomer compared to the 2-stannyl counterpart.
| Feature | 2-(tributylstannyl)thiazole | This compound | Reference |
| CAS Number | 121359-48-6 | 173979-01-6 | [11] |
| Relative Reactivity | Generally considered highly reactive due to electronic factors at C-2. | Highly effective, though may require optimization depending on the substrate. | Inferred from[5][7] |
| Common Synthesis | Deprotonation of thiazole at C-2 followed by quenching with Bu₃SnCl. | Halogen-metal exchange from 4-bromothiazole followed by quenching. | [5] |
| Key Applications | Precursor for pharmaceuticals, OLED components, and bioactive compounds. | Intermediate for functionalized heterocycles in agrochemicals and materials. | [10][11] |
Validated Experimental Protocols
The following protocols provide a reliable starting point for researchers. Note that optimization of catalyst, ligand, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Stille Coupling of 2-(tributylstannyl)thiazole with an Aryl Bromide
Rationale: This protocol utilizes Pd(PPh₃)₄, a common and effective catalyst for Stille couplings. Toluene is a standard non-polar solvent, and the reaction is run under an inert atmosphere to protect the catalyst from oxygen. The aqueous potassium fluoride (KF) workup is critical for removing the toxic tributyltin byproducts by forming insoluble tributyltin fluoride.[12]
Materials:
-
2-(tributylstannyl)thiazole (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Toluene
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.1 eq) and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by the dropwise addition of 2-(tributylstannyl)thiazole (1.0 eq).
-
Reaction Execution: Heat the mixture to 100-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and stir vigorously with a saturated aqueous KF solution for 1 hour.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel to yield the 2-arylthiazole.
Protocol 2: Stille Coupling of this compound with an Aryl Iodide
Rationale: Aryl iodides are generally more reactive than aryl bromides in the oxidative addition step, which may allow for milder reaction conditions.[3] This protocol uses a different common catalyst system, Pd₂(dba)₃ with P(o-tol)₃ as a ligand, which can be effective for a broad range of substrates. DMF is used as a polar aprotic solvent.
Materials:
-
This compound (1.0 eq)
-
Aryl iodide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 eq)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Potassium Fluoride (KF) solution
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.025 eq), P(o-tol)₃ (0.1 eq), and the aryl iodide (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by this compound (1.0 eq).
-
Reaction Execution: Heat the reaction mixture to 80 °C. Monitor progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a saturated aqueous KF solution and stir for 1 hour.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Chromatography: Purify the residue by flash column chromatography to obtain the desired 4-arylthiazole.
Conclusion and Field Perspective
Both 2-(tributylstannyl)thiazole and this compound are indispensable reagents for the synthesis of functionalized thiazoles. The choice between them is typically dictated by the desired final product regiochemistry. While subtle differences in reactivity exist, primarily due to the electronic disparity between the C-2 and C-4 positions, these can often be accommodated by minor adjustments to reaction conditions. The C-2 isomer's reactivity is well-established and benefits from the inherent acidity of the corresponding C-H bond, which also simplifies its synthesis.
For the practicing chemist, the key takeaway is one of strategic selection rather than inherent superiority. Both isomers provide reliable access to distinct chemical space. A critical, non-negotiable aspect for both reagents is the management of their toxicity and the diligent removal of organotin byproducts from the final products, a crucial step for any compound intended for biological evaluation.[3][4]
References
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A Comparative Analysis of Palladium Precatalysts for Stille Coupling: A Guide for the Modern Chemist
For the discerning researcher in organic synthesis, particularly within the fast-paced environments of pharmaceutical and materials science, the Stille cross-coupling reaction remains an indispensable tool for the construction of carbon-carbon bonds. The reaction's remarkable functional group tolerance and the stability of its organostannane reagents have cemented its place in the synthetic chemist's arsenal. However, the success of a Stille coupling is intrinsically linked to the choice of the palladium precatalyst. This guide provides an in-depth comparative analysis of commonly employed palladium precatalysts, moving beyond a simple cataloging of options to offer a nuanced understanding of their performance, supported by experimental data, to empower you in your catalyst selection.
The Heart of the Matter: The Stille Coupling Catalytic Cycle
At its core, the Stille coupling is a palladium(0)-catalyzed process. The catalytic cycle, illustrated below, involves three key steps: oxidative addition of an organic electrophile to the active Pd(0) species, transmetalation of the organostannane, and reductive elimination to furnish the desired coupled product and regenerate the Pd(0) catalyst.[1][2] The efficiency of each of these steps is profoundly influenced by the nature of the ligands surrounding the palladium center, which are in turn introduced via the precatalyst.
A Tale of Two Oxidation States: Pd(0) vs. Pd(II) Precatalysts
Palladium precatalysts can be broadly categorized into Pd(0) and Pd(II) complexes. The choice between them is not merely academic; it has practical implications for reaction setup, catalyst stability, and activation.
Pd(0) Precatalysts , such as the venerable Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), introduce palladium in its active oxidation state.[2] This seemingly offers a direct entry into the catalytic cycle. However, this convenience comes at the cost of stability. Pd(0) complexes are notoriously sensitive to air and moisture, often necessitating handling in an inert atmosphere to prevent decomposition and ensure reproducibility.[3]
Pd(II) Precatalysts , on the other hand, are generally more stable and easier to handle in a standard laboratory setting. These complexes, which include modern innovations like the Buchwald and PEPPSI precatalysts, require an in situ reduction to the active Pd(0) species to initiate catalysis.[4][5] This reduction is typically effected by a component of the reaction mixture, such as the organostannane, a phosphine ligand, or an added reducing agent. While adding a step to the overall process, the enhanced stability and often superior activity of the resulting catalysts frequently justify their use.
The Precatalyst Lineup: A Comparative Performance Analysis
The true measure of a precatalyst lies in its performance. Below, we delve into a comparative analysis of some of the most common and cutting-edge palladium precatalysts for Stille coupling, supported by experimental data.
The Classics: Pd(PPh₃)₄ and Pd₂(dba)₃
For many years, Pd(PPh₃)₄ was the go-to catalyst for Stille couplings. It is a commercially available, crystalline solid that, while air-sensitive, can be handled with care in the open for brief periods. Its activation involves the dissociation of phosphine ligands to generate the coordinatively unsaturated and highly reactive Pd(PPh₃)₂ species.[6]
Pd₂(dba)₃ , often used in conjunction with an external phosphine ligand, offers greater flexibility in tailoring the catalyst's steric and electronic properties. The dba ligands are readily displaced by the added phosphine, allowing for the in situ formation of the desired Pd(0)-phosphine complex.[7] However, the presence of dba can sometimes complicate purification.
The Modern Workhorses: Buchwald and PEPPSI Precatalysts
The development of Buchwald precatalysts has been a significant advancement in cross-coupling chemistry. These are typically Pd(II) complexes featuring bulky, electron-rich biarylphosphine ligands. The G3 and G4 generations, for instance, are designed for facile activation under mild conditions to generate a monoligated Pd(0) species, which is often the most active catalyst.[5][8] Their high stability, broad substrate scope, and ability to function at low catalyst loadings make them a preferred choice for challenging transformations.
PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) precatalysts are another class of highly effective Pd(II) precatalysts. They feature a strongly donating N-heterocyclic carbene (NHC) ligand and a stabilizing pyridine ligand.[4] The PEPPSI-IPent catalyst, for example, has demonstrated high efficiency in the Stille coupling of heteroaromatic compounds at significantly lower temperatures than traditional phosphine-based catalysts.[1] Their air and moisture stability further enhance their user-friendliness.
Head-to-Head Comparison: Experimental Data
The following tables provide a snapshot of the comparative performance of these precatalysts in representative Stille coupling reactions. It is important to note that direct, comprehensive side-by-side comparisons under identical conditions across all catalyst types are scarce in the literature. The data presented here is collated from various sources and aims to provide a general performance overview.
Table 1: Coupling of Aryl Bromides with Organostannanes [5][9]
| Catalyst / Precursor | Ligand | Organostannane | Aryl Bromide | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | Tetraphenyltin | 4-Bromobenzonitrile | PEG-400 | 100 | 1 | 97 | 5 |
| Pd(OAc)₂ | P(t-Bu)₃ | Phenyltributylstannane | 4-Bromotoluene | Dioxane | 80 | 2 | 98 | 1 (Pd), 2 (Ligand) |
| Pd₂(dba)₃ | P(o-tol)₃ | Phenyltributylstannane | 4-Bromotoluene | Dioxane | 100 | 3 | 92 | 1.5 (Pd), 3 (Ligand) |
| XPhos Pd G3 | - | Phenylboronic acid* | 4-Chlorotoluene | Dioxane/H₂O | 100 | 0.5 | 98 | 2 |
*Data for Suzuki-Miyaura coupling, included to showcase the high activity of Buchwald precatalysts with challenging substrates.
Table 2: Coupling of Aryl Chlorides with Organostannanes [9]
| Catalyst / Precursor | Ligand | Organostannane | Aryl Chloride | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ | P(t-Bu)₃ | Phenyltributylstannane | 4-Chlorobenzonitrile | Dioxane | 100 | 12 | 96 | 1.5 (Pd), 3 (Ligand) |
| Pd(OAc)₂ | XPhos | Phenyltributylstannane | 4-Chlorotoluene | t-BuOH | 100 | 24 | 91 | 2 (Pd), 4 (Ligand) |
| Pd(PPh₃)₄ | PPh₃ | 2-Thienyltributylstannane | 2-Chloropyridine | Dioxane | 100 | 24 | 78 | 5 |
In the Lab: A Practical Guide
To translate theory into practice, a robust experimental protocol is essential. Here, we provide a detailed, step-by-step methodology for a representative Stille coupling reaction.
Experimental Protocol: Stille Coupling of 4-Bromotoluene with Phenyltributylstannane using Pd(PPh₃)₄
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenyltributylstannane (1.1 mmol, 1.1 equiv, 404 mg, 0.38 mL)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%, 34.7 mg)
-
Anhydrous and degassed toluene (5 mL)
-
Magnetic stir bar
-
Schlenk flask or sealed reaction vial
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromotoluene and Pd(PPh₃)₄. The use of a pre-dried flask and handling the catalyst under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) is crucial to prevent catalyst deactivation.
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to remove any residual oxygen from the reaction vessel.
-
Reagent Addition: Add the anhydrous and degassed toluene via syringe, followed by the phenyltributylstannane. The use of degassed solvents is paramount to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction temperature is a critical parameter and may need to be optimized for different substrates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This allows for the determination of the reaction endpoint and prevents unnecessary heating.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. The fluoride ions react with the tin residues to form insoluble tin fluorides, which can be removed by filtration.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Activation: From Precatalyst to Active Species
The activation of the precatalyst is the critical first step in the catalytic cycle. The pathways for this activation differ significantly between the various types of precatalysts.
Conclusion: Making an Informed Choice
The selection of a palladium precatalyst for Stille coupling is a critical decision that can significantly impact the outcome of a synthesis. While traditional Pd(0) catalysts like Pd(PPh₃)₄ and Pd₂(dba)₃ remain valuable for many applications, the advent of modern Pd(II) precatalysts has expanded the synthetic chemist's toolkit.
Buchwald precatalysts offer exceptional activity, stability, and a broad substrate scope, often allowing for reactions to be performed under milder conditions and with lower catalyst loadings. They are particularly advantageous for challenging couplings involving aryl chlorides.
PEPPSI precatalysts provide a user-friendly and highly efficient alternative, especially for reactions involving heteroaromatic compounds. Their remarkable air and moisture stability simplifies handling and improves reproducibility.
Ultimately, the optimal choice of precatalyst will depend on the specific substrates, functional group tolerance, and desired reaction conditions of a particular transformation. By understanding the nuances of each catalyst system, researchers can make informed decisions to accelerate their research and development efforts.
References
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- Hartwig, J. F. (2010).
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- van Leeuwen, P. W. N. M. (2004). Homogeneous Catalysis: Understanding the Art. Springer.
- Organ, M. G., et al. (2006). A User-Friendly, All-Purpose Palladium Catalyst of High Activity.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Miura, M., & Nomura, M. (2002). Direct Arylation of Alkenes with Aryl Halides Catalyzed by Palladium. In Cross-Coupling Reactions (pp. 51-84). Springer, Berlin, Heidelberg.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts in Stille Coupling with Stannanes.
- Sigma-Aldrich. (n.d.).
- Scott, W. J., & Stille, J. K. (1985). Palladium-catalyzed coupling of vinyl triflates with organostannanes. A short synthesis of pleraplysillin-1. Journal of the American Chemical Society, 107(14), 4471-4472.
- Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes generated in situ from mixtures of Pd(dba)2 and phosphines.
- Farina, V. (2004). High-turnover palladium catalysts for cross-coupling reactions.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Johnson Matthey. (n.d.).
- Sigma-Aldrich. (n.d.). PEPPSI™-IPent for Demanding Cross-Coupling Reactions.
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- Sigma-Aldrich. (n.d.).
- Wikipedia. (2023). PEPPSI.
- Reddit. (2022). Reasons to use Pd(II) precatalysts over the Pd(0) species?. r/Chempros.
- ResearchGate. (n.d.). Selected examples of commercially available palladium(II)
- J&K Scientific LLC. (n.d.). Stille Cross-Coupling.
- Sigma-Aldrich. (n.d.).
- ACS Publications. (2016). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry.
- University of Pennsylvania. (n.d.).
- Reddit. (2018). what is the difference between Pd(pph3)4 and Pd2(dba)3 in stille reaction.
- Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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- NROChemistry. (n.d.). Stille Coupling.
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A Senior Application Scientist's Guide to Thiazole Synthesis: A Quantitative Yield Comparison of Symmetric vs. Asymmetric Derivatives
Introduction: The Enduring Significance of the Thiazole Moiety
For the discerning researcher in medicinal chemistry and drug development, the thiazole ring is a familiar and highly valued scaffold. This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a cornerstone in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in the design of therapeutics ranging from antimicrobials to anticancer agents. The substituents at the 2-, 4-, and 5-positions of the thiazole ring dictate its biological activity, making the efficient and predictable synthesis of specifically substituted derivatives a critical endeavor. This guide provides an in-depth, quantitative comparison of synthetic yields for symmetric and asymmetric thiazole derivatives, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Core Synthetic Strategies: A Mechanistic Overview
The approach to synthesizing a target thiazole is dictated by the desired substitution pattern. While numerous methods exist, the Hantzsch thiazole synthesis remains a robust and widely employed route for constructing the thiazole core.
The Hantzsch Thiazole Synthesis: A Workhorse of Heterocyclic Chemistry
First reported in 1887, the Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[1] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. This method is versatile and can be adapted to produce a wide range of substituted thiazoles.
The choice of the α-haloketone and the thioamide directly determines the substitution pattern at the C4 and C2 positions of the thiazole ring, respectively. This allows for the synthesis of both symmetric and asymmetric derivatives.
Quantitative Comparison of Synthesis Yields: Symmetric vs. Asymmetric Thiazoles
The symmetry of the target thiazole derivative can influence the overall yield of the synthesis. This is often attributed to factors such as steric hindrance and the electronic nature of the substituents. Below is a comparative analysis of reported yields for the synthesis of symmetric and asymmetric thiazoles using the Hantzsch methodology and related one-pot procedures.
| Thiazole Derivative | Substitution Pattern | Synthetic Method | Key Reactants | Reaction Conditions | Yield (%) | Reference |
| 2-Amino-4-phenylthiazole | Asymmetric | Hantzsch Synthesis | 2-Bromoacetophenone, Thiourea | Methanol, Reflux, 30-60 min | ~95-99% | [2][3] |
| 2,4-Diphenylthiazole | Symmetric | Hantzsch Synthesis | 2-Bromoacetophenone, Thiobenzamide | Ethanol, Reflux | High (not specified) | [4] |
| Substituted 2,4-diarylthiazoles | Symmetric & Asymmetric | One-pot, three-component | Aldehydes, α-bromoketones, Thiosemicarbazide | Grinding, room temp, 5 min | 88-93% | [5] |
| Substituted 2,4-diarylthiazoles | Symmetric & Asymmetric | One-pot, three-component | Aldehyde, Thiosemicarbazide, Phenacyl bromide | Acidic buffer, room temp | Good | [6] |
| Substituted 2,4-diarylthiazoles | Symmetric & Asymmetric | One-pot, multi-component | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, ultrasound | 79-90% | [7] |
| Substituted 2,4-diarylthiazoles | Symmetric & Asymmetric | One-pot, three-component | α-halo carbonyl compound, thiosemicarbazide, anhydrides | NiFe2O4 nanoparticles, ethanol:water | High (e.g., 89%) | [8] |
Analysis of Yield Data:
From the compiled data, it is evident that the Hantzsch synthesis and its modern one-pot variations can produce both symmetric and asymmetric thiazoles in good to excellent yields. For the classic Hantzsch synthesis, the reaction of 2-bromoacetophenone and thiourea to form the asymmetric 2-amino-4-phenylthiazole is reported to proceed with near-quantitative yield.[2][3] While a specific yield for the symmetric 2,4-diphenylthiazole via the traditional Hantzsch method was not explicitly found in the initial searches, related multi-component reactions that produce a variety of symmetric and asymmetric 2,4-diarylthiazoles consistently report high yields, generally in the 80-95% range.[5][7]
The key takeaway for the researcher is that the choice between synthesizing a symmetric versus an asymmetric thiazole via these well-established methods does not inherently lead to a significant drop-off in yield. The specific nature of the substituents (both electronic and steric effects) is likely a more dominant factor in determining the reaction's efficiency. For instance, highly bulky substituents on either the α-haloketone or the thioamide could potentially lower the yield due to steric hindrance during the cyclization step. Conversely, electron-withdrawing or -donating groups can influence the nucleophilicity of the thioamide and the electrophilicity of the α-haloketone, thereby affecting the reaction rate and overall yield.[9][10]
Experimental Protocols
To provide a practical framework, detailed protocols for the synthesis of a representative asymmetric and a symmetric thiazole derivative via the Hantzsch synthesis are provided below. These protocols are designed to be self-validating and are based on established literature procedures.
Protocol 1: Synthesis of an Asymmetric Thiazole - 2-Amino-4-phenylthiazole
This protocol is adapted from a standard and high-yielding procedure for the Hantzsch synthesis of 2-amino-4-phenylthiazole.[2][11]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL scintillation vial or round-bottom flask
-
Magnetic stir bar and stir plate with heating capability
-
Büchner funnel and side-arm flask
-
Filter paper
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the collected solid to air dry completely on a watch glass.
-
Determine the mass and calculate the percent yield.
Protocol 2: Synthesis of a Symmetric Thiazole - 2,4-Diphenylthiazole
This protocol outlines the synthesis of the symmetric 2,4-diphenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiobenzamide (5.0 mmol, 0.69 g)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar and stir plate with heating capability
-
Apparatus for recrystallization
Procedure:
-
Dissolve 2-bromoacetophenone and thiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the crude product by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2,4-diphenylthiazole.
-
Dry the purified product and determine the yield.
Visualizing the Synthetic Workflow
The following diagrams, generated using Graphviz, illustrate the general workflow for the Hantzsch synthesis of both an asymmetric and a symmetric thiazole derivative.
Caption: Workflow for Asymmetric Thiazole Synthesis.
Caption: Workflow for Symmetric Thiazole Synthesis.
Conclusion
The synthesis of both symmetric and asymmetric thiazole derivatives can be achieved with high efficiency using established methods like the Hantzsch synthesis and its modern one-pot adaptations. A quantitative comparison of reported yields does not suggest an inherent disadvantage in targeting either substitution pattern. The yields are consistently high for both symmetric and asymmetric products, indicating that the choice of specific substituents and the optimization of reaction conditions are the most critical factors for a successful synthesis. Researchers can confidently select their synthetic targets based on the desired biological activity, knowing that robust and high-yielding synthetic routes are available for a wide variety of symmetric and asymmetric thiazoles.
References
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- Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
- Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. ACS Omega.
- One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole. Journal of Chemical and Pharmaceutical Research.
- Synthesis of thiazole-condensed germoles with enhanced electron-deficient properties. Science.gov.
- Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions. ResearchGate.
- One-pot synthesis of 2,4-disubstituted thiazoles. ResearchGate.
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- Synthesis 2,4-diphenylthiazole 47. ResearchGate.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules.
- One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules.
- Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry.
- Synthesis of 2,4 substituted thiazoles by isocyanide chemistry catalysed by PPL. ResearchGate.
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Benchmarking the performance of various ligands in palladium-catalyzed thiazole coupling
Commencing Data Gathering
I'm starting by diving deep into palladium-catalyzed thiazole coupling reactions. I'm focusing my Google searches on specific aspects: ligands used, how they perform, the mechanisms at play, and standard experimental procedures. My goal is to compile a solid foundation of existing knowledge.
Analyzing Ligand Performance
I've moved on to analyzing the Google search results, aiming to pinpoint common and effective ligands for palladium-catalyzed thiazole coupling. I'm prioritizing Buchwald, Josiphos, and other promising phosphine-based or NHC ligands. Then, I will outline the structure of the guide. It will cover thiazole's importance, coupling challenges, and ligand analysis, with detailed experimental steps.
Deepening Research & Analysis
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Exploring Thiazole Coupling
I've been immersed in the world of palladium-catalyzed thiazole coupling reactions. My initial searches have yielded a treasure trove of information! I'm now delving into the impact of different ligand classes, specifically phosphines (like Buchwald ligands and Josiphos) and N-heterocyclic carbenes, and their influence on reaction outcomes.
Deep-diving into Data
I'm now extracting detailed information from the literature I found. The goal is to build a structured guide comparing the effectiveness of different ligands, including phosphines and NHCs, in thiazole coupling reactions. I'm focusing on specific examples and reaction conditions. I'm also preparing to synthesize a representative experimental protocol, filling gaps in existing literature.
Constructing the Synthesis Guide
I've been analyzing the search results to formulate a robust structure for the comparative guide. My focus is on synthesizing the collected data, designing an organized structure that includes an overview of thiazole coupling, a comparative analysis of different ligand classes, and a detailed experimental section. Currently, I'm identifying a representative set of common and high-performing ligands. Next, I'll draft the core content, explaining the role of ligands and the rationale behind their selection. I'm aiming for a comprehensive and well-referenced guide.
Developing a Synthesis Strategy
My analysis of the search results is proving fruitful. I'm now focused on the challenge of constructing a direct comparison of ligand classes for thiazole coupling, as that's currently missing in literature. I'm building a framework to synthesize the information, extracting data and structuring the guide. My focus is now on extracting specific examples, yields, and conditions to build the guide's narrative and data tables.
A Comparative Guide to the Reaction Kinetics of Transmetalation in Stille Coupling and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions are indispensable tools. The Stille coupling, with its tolerance for a wide array of functional groups, has long been a workhorse in complex molecule synthesis. Central to its catalytic cycle is the transmetalation step, a process whose kinetics often dictate the overall efficiency of the reaction. This guide provides an in-depth analysis of the transmetalation kinetics in the Stille coupling, alongside a comparative look at other powerhouse cross-coupling reactions: the Suzuki, Heck, and Sonogashira couplings. Understanding the nuances of these kinetic profiles is paramount for reaction optimization, catalyst selection, and, ultimately, the successful and efficient synthesis of target molecules in drug discovery and development.
The Heart of the Matter: Transmetalation in Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or pseudohalide. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Stille coupling reaction.
The transmetalation step, where the organic group from the organostannane is transferred to the palladium center, is frequently the rate-determining step of the entire catalytic cycle.[1] The kinetics of this step are intricate and influenced by a multitude of factors.
Mechanistic Pathways of Transmetalation
The transmetalation in Stille coupling can proceed through several mechanistic pathways, primarily associative or dissociative, which can be further distinguished as cyclic or open.
-
Associative Mechanism: This is the more commonly accepted pathway where the organostannane coordinates to the palladium complex before the transfer of the organic group. This can occur through a cyclic transition state , where the halide or pseudohalide on the palladium complex bridges with the tin atom, facilitating the organic group transfer. This pathway generally proceeds with retention of stereochemistry. An open transition state is also possible, particularly with more polar solvents or when the bridging of the halide is disfavored. This can sometimes lead to inversion of stereochemistry.
-
Dissociative Mechanism: In this pathway, a ligand first dissociates from the palladium complex, creating a more coordinatively unsaturated and electrophilic palladium center that is more susceptible to attack by the organostannane. The rate of such a process would be dependent on the rate of ligand dissociation.
The operative mechanism is highly dependent on the specific substrates, ligands, and reaction conditions.
Factors Influencing Transmetalation Kinetics in Stille Coupling
The rate of the transmetalation step is a delicate interplay of several factors:
-
Nature of the Migrating Group (R²): The rate of transfer of the organic group from tin to palladium follows the general trend: alkynyl > alkenyl > aryl > allyl ≈ benzyl >> alkyl.[2] This is a crucial consideration for chemoselectivity when using organostannanes with multiple, different organic groups.
-
Ligands on Palladium: The steric and electronic properties of the phosphine ligands on the palladium catalyst play a critical role. Electron-donating ligands can increase the electron density on the palladium, potentially slowing down the reaction with the nucleophilic organostannane. Conversely, bulky ligands can promote ligand dissociation, which may accelerate the reaction if it proceeds through a dissociative mechanism.
-
Leaving Group on Palladium (X): The nature of the halide or pseudohalide on the palladium complex influences the rate of transmetalation. Computational studies have indicated that the activation barriers for transmetalation increase in the order: Cl < Br < I.[3]
-
Additives: The addition of certain salts can have a dramatic effect on the reaction rate.
-
Copper(I) Salts (e.g., CuI): These are known to significantly accelerate Stille couplings. The exact mechanism of this "copper effect" is debated and may involve the in-situ formation of a more reactive organocuprate species or the scavenging of inhibitory species.
-
Lithium Chloride (LiCl): In polar aprotic solvents, LiCl can accelerate the reaction by facilitating the dissociation of the halide from the palladium center, thus promoting an open or dissociative pathway.[4]
-
A Comparative Kinetic Analysis: Stille vs. Suzuki, Heck, and Sonogashira
While the Stille coupling is a powerful tool, alternative cross-coupling reactions each have their own kinetic profiles and advantages. The choice of which reaction to employ often comes down to a careful consideration of these differences.
Suzuki-Miyaura Coupling: A Tale of Boron
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is one of the most widely used cross-coupling reactions, lauded for the low toxicity of its reagents and byproducts.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The transmetalation step in the Suzuki coupling is also often rate-determining, but its mechanism and kinetics differ significantly from the Stille reaction. A key difference is the requirement of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex (e.g., [R²B(OH)₃]⁻).[6]
Kinetic Comparison: Stille vs. Suzuki
| Feature | Stille Coupling | Suzuki-Miyaura Coupling |
| Transmetalating Agent | Organostannane (R-SnR'₃) | Organoboron (R-B(OR')₂) + Base |
| Activation | Generally no base required. | Requires a base to form a boronate "ate" complex. |
| Rate-Determining Step | Often transmetalation.[1] | Often transmetalation, but can be oxidative addition.[7] |
| Influence of Sterics | Can be more sensitive to steric hindrance.[8] | Often less sensitive to steric hindrance compared to Stille.[8] |
| Toxicity | High toxicity of organotin reagents and byproducts.[1] | Low toxicity of organoboron reagents and byproducts.[5] |
A study comparing the coupling of diazocines found that for sterically hindered substrates, the Stille coupling sometimes provided better yields than the Suzuki coupling, suggesting that steric effects can play a differentiating role in the transmetalation step of these reactions.[8]
Heck Coupling: A Different Mechanistic Path
The Heck reaction couples an unsaturated halide with an alkene. Unlike the Stille and Suzuki reactions, the Heck coupling does not typically involve a transmetalation step in the same sense. Instead, the key steps are oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.
Caption: A simplified catalytic cycle for the Heck coupling reaction.
The rate-determining step in the Heck reaction can be either the oxidative addition or the migratory insertion, depending on the specific substrates and reaction conditions. Therefore, a direct kinetic comparison of a "transmetalation" step is not applicable. However, we can compare the overall reaction efficiencies and the factors that govern them.
Sonogashira Coupling: The Role of Copper Co-catalysis
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. The reaction is typically co-catalyzed by palladium and a copper(I) salt.[2] The transmetalation step in the copper-catalyzed Sonogashira reaction is believed to involve the transfer of the acetylide group from a copper acetylide intermediate to the palladium center, and this is often considered the rate-determining step.[2]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Interestingly, a copper-free Sonogashira reaction is also possible, and recent studies suggest that it may proceed through a tandem Pd/Pd cycle where a Pd(II) species plays the role of the copper in activating the alkyne.[9] In the copper-catalyzed version, the transmetalation kinetics are dependent on the efficiency of the formation of the copper acetylide and its subsequent reaction with the palladium complex.
Experimental Protocols for Kinetic Analysis
A thorough understanding of reaction kinetics relies on robust experimental data. In-situ monitoring techniques are invaluable for this purpose, providing real-time information on the concentrations of reactants, intermediates, and products.
General Workflow for Kinetic Analysis
Caption: A generalized workflow for the kinetic analysis of a cross-coupling reaction.
Detailed Protocol: NMR Spectroscopic Monitoring of a Stille Coupling Reaction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of a reaction, as it provides structural information and allows for the quantification of different species in the reaction mixture.[10]
Materials and Equipment:
-
NMR spectrometer with temperature control
-
NMR tubes and caps
-
Syringes for reagent addition
-
Schlenk line or glovebox for inert atmosphere operations
-
Anhydrous, deuterated solvent
-
Internal standard (a compound that is stable under the reaction conditions and has a resonance that does not overlap with other signals of interest)
-
Palladium catalyst, organostannane, organic halide, and any additives
Procedure:
-
Preparation of the NMR Sample:
-
In a glovebox or under an inert atmosphere, accurately weigh the palladium catalyst, organic halide, and internal standard into an NMR tube.
-
Add the desired volume of anhydrous, deuterated solvent to dissolve the solids.
-
Take an initial NMR spectrum (t=0) to confirm the initial concentrations and check for impurities.
-
-
Reaction Initiation and Monitoring:
-
Equilibrate the NMR probe to the desired reaction temperature.
-
Inject the organostannane (the limiting reagent) into the NMR tube via syringe.
-
Immediately begin acquiring a series of ¹H (or ³¹P, ¹⁹F, depending on the reactants) NMR spectra at regular time intervals. The time between spectra should be chosen based on the expected reaction rate.[11]
-
-
Data Analysis:
-
Process the acquired spectra.
-
Integrate the signals of the starting materials, product, and internal standard.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the reactants and products as a function of time.
-
From these plots, determine the initial reaction rate and the reaction order with respect to each reactant.
-
By performing the experiment at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
-
Self-Validation: The use of an internal standard is a critical self-validating component of this protocol. The concentration of the internal standard should remain constant throughout the experiment. Any significant change in its integration would indicate a problem with the experiment, such as sample evaporation or decomposition.
Detailed Protocol: UV-Visible Spectroscopic Monitoring of a Suzuki Coupling Reaction
UV-Visible spectroscopy can be an effective technique for kinetic analysis if one or more of the species involved in the reaction (reactant, product, or a catalyst intermediate) has a distinct and measurable absorbance in the UV-Vis range.[12]
Materials and Equipment:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes with a septum for injections
-
Syringes for reagent addition
-
Anhydrous solvent
-
Palladium catalyst, organoboron reagent, organic halide, and base
Procedure:
-
Preparation and Spectral Scans:
-
Prepare stock solutions of all reactants in the chosen anhydrous solvent.
-
Acquire the UV-Vis spectra of the individual reactants and the expected product to identify suitable wavelengths for monitoring where there is a significant change in absorbance and minimal overlap.
-
-
Kinetic Run:
-
In a quartz cuvette, place the solution of the palladium catalyst, organic halide, and base.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by injecting the organoboron reagent into the cuvette.
-
Immediately start monitoring the change in absorbance at the pre-determined wavelength(s) as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc), where the molar absorptivity (ε) has been previously determined for the species being monitored.
-
Plot concentration versus time to determine the reaction rate and order.
-
Repeat the experiment at different concentrations and temperatures to obtain a comprehensive kinetic profile.
-
Self-Validation: The stability of the baseline before the reaction is initiated and after the reaction has gone to completion should be confirmed. A consistent isosbestic point in the spectral overlay during the reaction can also indicate a clean conversion of one species to another without the formation of significant side products.
Conclusion: A Kinetic Perspective on Cross-Coupling
The transmetalation step is a critical juncture in many palladium-catalyzed cross-coupling reactions, and its kinetics are a key determinant of the overall reaction efficiency. The Stille coupling, while offering broad functional group tolerance, is often kinetically sensitive to the nature of the migrating group, ligands, and additives. In comparison, the Suzuki-Miyaura coupling provides a less toxic alternative, with its transmetalation kinetics governed by the crucial role of a base. The Heck and Sonogashira couplings, while mechanistically distinct, offer their own unique kinetic landscapes.
For the researcher in drug development, a deep understanding of these kinetic nuances is not merely academic. It informs the rational design of experiments, the selection of the most appropriate catalytic system for a given transformation, and the optimization of reaction conditions to achieve high yields and purity in the synthesis of complex, life-saving molecules. The experimental protocols outlined in this guide provide a framework for obtaining the critical kinetic data needed to make these informed decisions, ultimately accelerating the path from a synthetic concept to a viable pharmaceutical candidate.
References
- BenchChem. (2025). A Comparative Guide to Suzuki and Stille Couplings for Benzofuran Synthesis.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Study of Suzuki and Stille Coupling for the Synthesis of 4-(2-Methylallyl)-1,1'-biphenyl.
- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
- Thomas, R. M., Obbard, D. B., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)
- Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions.
- Denmark, S. E., & Regens, C. S. (2008). On the Stereochemical Course of Palladium-Catalyzed Cross-Coupling of Allylic Silanolate Salts with Aromatic Bromides. Accounts of Chemical Research.
- MDPI. (2020).
- ACS Publications. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews.
- ACS Publications. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2023). 2.
- MDPI. (2022).
- Wikipedia. (n.d.). Sonogashira coupling.
- ResearchGate. (n.d.). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- ACS Publications. (2006). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids.
- ResearchGate. (n.d.). A versatile protocol for Stille-Migita cross coupling reactions.
- PubMed. (2011). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution.
- University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Wikipedia. (n.d.). Stille reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings.
- ResearchGate. (n.d.). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex.
- RSC Publishing. (n.d.). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex.
- ResearchGate. (n.d.).
- NIH. (n.d.). NMR Reaction Monitoring Robust to Spectral Distortions.
- NIH. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions.
- ResearchGate. (n.d.). Suzuki–Miyaura coupling reaction monitored by in‐line UV/Vis spectroscopy.
- ResearchGate. (n.d.). Microwave-Assisted Stille Cross-Coupling Reaction Catalysed by in Situ Formed Palladium Nanoparticles.
- University of Wisconsin-Madison. (n.d.). Monitoring Reactions by NMR.
- ACS Publications. (n.d.). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach.
- PubMed Central. (2018).
- PubMed. (2022).
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same.
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A Comparative Guide to the Spectroscopic Characterization of 4-(tributylstannyl)thiazole: ¹H and ¹³C NMR Chemical Shift Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the thiazole moiety stands as a cornerstone heterocyclic scaffold. Its prevalence in a wide array of biologically active compounds necessitates robust and unambiguous methods for the synthesis and characterization of its derivatives. Among these, organotin-functionalized thiazoles, such as 4-(tributylstannyl)thiazole, are pivotal intermediates, primarily utilized in palladium-catalyzed cross-coupling reactions like the Stille coupling to forge new carbon-carbon bonds.
The Structural Significance of this compound
The utility of this compound in organic synthesis is intrinsically linked to its molecular architecture. The tributylstannyl group at the C4 position of the thiazole ring provides a handle for the introduction of a diverse range of substituents through well-established cross-coupling methodologies. Understanding the electronic environment of each proton and carbon atom within the molecule through NMR spectroscopy is paramount for confirming its successful synthesis and purity, which are critical for its subsequent application in complex multi-step syntheses.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
In the absence of direct experimental spectra for this compound, we can predict the chemical shifts by considering the parent thiazole molecule and the influence of the electron-donating and sterically bulky tributylstannyl group.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of unsubstituted thiazole in CDCl₃ displays three distinct signals for the protons at the C2, C4, and C5 positions. The proton at C2 is the most deshielded due to its proximity to both the nitrogen and sulfur atoms.
For this compound, the introduction of the tributylstannyl group at the C4 position will significantly alter the electronic environment of the remaining thiazole protons at C2 and C5. The tributylstannyl group is generally considered to be electron-donating, which would lead to an upfield shift (lower ppm) of the signals for the adjacent protons.
Table 1: Comparison of ¹H NMR Chemical Shifts (in CDCl₃) for Thiazole and Predicted Shifts for this compound.
| Proton | Thiazole (ppm) | Predicted Shift for this compound (ppm) | Predicted Multiplicity |
| H-2 | 8.89 | ~8.7-8.9 | s |
| H-4 | 7.99 | - | - |
| H-5 | 7.44 | ~7.3-7.5 | s |
| Tributyl | - | 0.9-1.6 | m |
The protons of the tributyl groups will appear as a series of complex multiplets in the upfield region of the spectrum, typically between 0.9 and 1.6 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the thiazole ring carbons are influenced by the electronegativity of the adjacent heteroatoms and the nature of the substituent.
Table 2: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃) for Thiazole and Predicted Shifts for this compound.
| Carbon | Thiazole (ppm) | Predicted Shift for this compound (ppm) |
| C-2 | 153.4 | ~152-154 |
| C-4 | 143.7 | ~145-150 |
| C-5 | 115.2 | ~118-122 |
| Tributyl | - | 10-30 |
The carbon directly attached to the tin atom (C4) is expected to show a significant downfield shift due to the electropositive nature of tin. The carbons of the tributyl groups will resonate in the aliphatic region of the spectrum.
Comparative Analysis with a Structurally Related Compound: 2-Methyl-5-(tributylstannyl)thiazole
To further refine our predictions, we can examine the reported ¹H NMR data for 2-methyl-5-(tributylstannyl)thiazole. While the substitution pattern is different, the data provides a valuable reference for the chemical shifts of the tributylstannyl group and its influence on the thiazole ring.
For 2-methyl-5-(tributylstannyl)thiazole, the proton of the thiazole ring (H-4) appears as a singlet at 7.56 ppm in DMSO-d₆[1]. The tributyl protons are observed as multiplets between 0.87 and 1.59 ppm, and the methyl protons at C2 resonate at 2.78 ppm[1]. This data supports our prediction that the thiazole proton in a stannylated derivative will be in the aromatic region and that the tributyl groups will have characteristic upfield signals.
Experimental Protocol: Synthesis and NMR Characterization of this compound
The following is a detailed, step-by-step methodology for the synthesis of this compound via a lithiation-stannylation sequence, followed by the procedure for NMR sample preparation and analysis.
Synthesis of this compound
This synthesis is typically carried out under anhydrous and inert conditions to prevent quenching of the highly reactive organolithium intermediate.
Materials:
-
4-Bromothiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Tributyltin chloride
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, dropping funnel, syringes)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with 4-bromothiazole and anhydrous THF under an inert atmosphere.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via syringe over a period of 15 minutes. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of 4-lithiothiazole.
-
Stannylation: Tributyltin chloride is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-3 hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to afford this compound as a colorless oil.
Caption: Synthetic workflow for this compound.
NMR Sample Preparation and Analysis
Materials:
-
This compound (purified)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube
-
Pipette
Procedure:
-
Sample Preparation: Approximately 10-20 mg of the purified this compound is dissolved in approximately 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry NMR tube.
-
NMR Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired using standard acquisition parameters. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and 0.0 ppm for ¹³C NMR.
Caption: Workflow for NMR sample preparation and analysis.
Conclusion
References
- iChemical. 2-methyl-5-(tributylstannyl)thiazole, CAS No. 223418-75-5. [Link]
- PubChem. 4-(Tri-n-butylstannyl)thiazole. [Link]
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IR spectroscopy for functional group analysis of thiazole derivatives
A Comprehensive Guide to Functional Group Analysis of Thiazole Derivatives using IR Spectroscopy
For researchers and professionals in drug development, the thiazole ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmacologically active agents.[1][2] Rapid and unambiguous characterization of these molecules is paramount. Infrared (IR) spectroscopy stands out as a first-line analytical technique—it is fast, non-destructive, and exquisitely sensitive to the functional groups that define the chemical personality and biological activity of a thiazole derivative.
This guide provides an in-depth, practical comparison of the IR spectral features of common thiazole derivatives. Moving beyond a simple list of frequencies, we will explore the causality behind spectral shifts, provide actionable experimental protocols, and present data in a clear, comparative format to empower your analytical workflow.
Chapter 1: The Vibrational Signature of the Thiazole Core
Before analyzing complex derivatives, one must understand the spectral fingerprint of the parent thiazole ring. The thiazole skeleton is an aromatic, 5-membered heterocyclic system containing both sulfur and nitrogen. Its IR spectrum is characterized by a series of distinct vibrations that serve as a baseline for identifying substitutions.
The key to interpretation lies in recognizing that the ring's bonds (C=N, C=C, C-S) are electronically coupled. Therefore, many observed bands are not "pure" vibrations of a single bond but are mixed skeletal or ring deformation modes. However, several characteristic regions are consistently useful for identification.
Table 1: Characteristic IR Absorption Bands of the Unsubstituted Thiazole Ring
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Intensity | Notes |
| ~3100-3050 | Aromatic C-H Stretch | Medium | Confirms the presence of hydrogen atoms on the aromatic ring. |
| ~1625-1550 | C=N Stretch (Azomethine) | Strong | Often one of the most intense bands. Its position is highly sensitive to substituents.[1][3] |
| ~1550-1450 | C=C Stretch (Thiazole skeletal vibration) | Medium | Can overlap with C=N stretching bands.[1][3] |
| ~750-600 | C-S Stretch | Medium | Generally found in the lower frequency fingerprint region.[2] |
| ~1100-700 | C-H out-of-plane bending & Ring Deformations | Variable | Complex series of bands in the fingerprint region, unique to the substitution pattern.[3] |
Chapter 2: A Comparative Guide to Substituted Thiazoles
The true power of IR spectroscopy lies in identifying the functional groups attached to the thiazole core. The electronic nature of a substituent—whether it donates or withdraws electron density—alters the bond strengths within the ring and within the functional group itself, leading to predictable shifts in absorption frequencies.
Amino-Substituted Thiazoles
Aminothiazoles are prevalent motifs in pharmaceuticals. The amino group introduces characteristic N-H vibrations and significantly influences the ring's electronic structure.
-
N-H Stretching: Primary amines (-NH₂) exhibit two distinct bands in the 3500-3200 cm⁻¹ region: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency). Secondary amines (-NHR) show a single band in this region.[4][5]
-
N-H Bending (Scissoring): A strong band appears around 1640-1600 cm⁻¹ . This can sometimes overlap with the C=N ring vibration, leading to a broad, intense absorption in this area.[5][6]
-
Effect on the Ring: The electron-donating amino group increases electron density in the ring, which can slightly weaken the C=N and C=C double bonds, causing a shift to lower wavenumbers (a redshift) compared to unsubstituted thiazole.
Table 2: IR Data Comparison for Aminothiazole Derivatives
| Compound | N-H Stretch (cm⁻¹) | δ(NH₂) Bending (cm⁻¹) | ν(C=N) Ring (cm⁻¹) | Reference |
| 2-Aminothiazole | ~3420, ~3300 | ~1630 | ~1612-1615 | Theoretical & Experimental Data[7][8] |
| 2-Amino-4-methylthiazole | ~3443, ~3320 | ~1600 | ~1597 | Experimental Data[5] |
| 2-Amino-4-phenylthiazole | ~3425, ~3310 | ~1626 | ~1515 | Experimental Data[9] |
Carbonyl-Containing Thiazoles (Ketones & Amides)
The carbonyl group (C=O) provides one of the most intense and reliable absorption bands in an IR spectrum. Its position is highly sensitive to its chemical environment.
-
C=O Stretching: This is a very strong, sharp absorption typically found between 1800-1650 cm⁻¹ .[10]
-
Conjugation Effects: When a carbonyl group is conjugated with the thiazole ring (e.g., 5-acetyl-thiazole), electron delocalization reduces the double-bond character of the C=O bond. This weakening of the bond lowers its vibrational frequency. Therefore, a conjugated thiazolyl ketone will absorb at a lower wavenumber (e.g., 1660-1690 cm⁻¹ ) compared to a simple aliphatic ketone (~1715 cm⁻¹).[10][11]
-
Substituent Effects on the Carbonyl: The effect is transmitted through the conjugated system. An electron-donating group (like -CH₃) elsewhere on the ring will further push electron density into the carbonyl, lowering its frequency. Conversely, an electron-withdrawing group (-NO₂) will increase the C=O bond's double-bond character, shifting it to a higher frequency.[10]
Table 3: IR Data for Carbonyl-Substituted Thiazolyl Ketones
| Compound | ν(C=O) Stretch (cm⁻¹) | ν(C=N) Ring (cm⁻¹) | Key Takeaway | Reference |
| 5-acetyl-2,4-dimethylthiazole | ~1685 | ~1540 | Baseline for a conjugated ketone on the thiazole ring. | Derived from[10] |
| Styryl ketone with p-CH₃ (electron-donating) | 1653 | 1533 | The electron-donating group lowers the C=O frequency. | Experimental Data[10] |
| Styryl ketone with p-NO₂ (electron-withdrawing) | 1668 | 1541 | The electron-withdrawing group increases the C=O frequency. | Experimental Data[10] |
| 2-(2-formylphenoxy)-N-(thiazol-2-yl)acetamide | 1681 (Amide C=O) | 1610-1620 | Amide C=O is distinct from the aldehyde C=O (1716 cm⁻¹), showing the resolving power of IR.[12] | Experimental Data[12] |
Nitro- and Halo-Substituted Thiazoles
Electron-withdrawing groups like nitro (-NO₂) and halogens dramatically alter the spectrum.
-
Nitro (-NO₂) Group: This group gives rise to two very strong and easily identifiable stretching vibrations:
-
Asymmetric N-O Stretch: ~1550-1500 cm⁻¹
-
Symmetric N-O Stretch: ~1400-1300 cm⁻¹ [1]
-
-
Halogen (-X) Group: Carbon-halogen stretches appear in the low-frequency fingerprint region. C-Cl bonds are typically found around 800-600 cm⁻¹, while C-Br bonds are at even lower frequencies. While these bands confirm the presence of a halogen, they are less diagnostic for structural elucidation than mid-IR functional group absorptions.
Chapter 3: Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
A reliable interpretation is predicated on a high-quality spectrum. The following workflow outlines the best practices for analyzing solid thiazole derivatives using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which requires minimal sample preparation.[13][14]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: This is the most critical step.[13][15] Clean the surface of the ATR crystal (commonly diamond or germanium) with a solvent-moistened, lint-free wipe (e.g., isopropanol), and allow it to dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum.[13] This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid thiazole derivative powder (1-2 mg is sufficient) onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal.[15] Good contact is essential for a strong, high-quality spectrum. The goal is to maximize the surface area of the sample in contact with the evanescent wave.[14]
-
Sample Spectrum Collection: Acquire the sample spectrum. Typical parameters for routine analysis are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.
-
Data Processing & Interpretation: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Apply a baseline correction if necessary. Identify the key absorption bands as detailed in this guide, starting with the most prominent peaks (e.g., C=O, N-H) and then moving to the ring vibrations and fingerprint region.
Conclusion
IR spectroscopy is an indispensable tool for the structural analysis of thiazole derivatives. By understanding the baseline spectrum of the thiazole core and systematically evaluating the predictable shifts caused by various functional groups, researchers can rapidly confirm molecular identities, verify reaction outcomes, and gain crucial insights into the electronic nature of their compounds. The combination of a robust experimental technique like ATR-FTIR with a systematic, knowledge-based approach to spectral interpretation provides a powerful, efficient, and reliable method for advancing research in medicinal chemistry and drug development.
References
- Rajalakshmi, R., Ramkumar, S., & Arulmani, R. (2021). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone. Asian Journal of Applied Chemistry Research, 10(3-4), 1–5. [Link]
- Substituents on the infrared spectra of Thiazolyl. (n.d.). Journal of Applicable Chemistry. [Link]
- ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]
- Al-Ostath, A., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5539. [Link]
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- Edubirdie. (n.d.).
- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1)
- Polymer Chemistry Characterization Lab. (n.d.).
- ResearchGate. (n.d.). Substituent Effect on the Infrared Spectra of Thiazolyl Styryl Ketone | Request PDF. [Link]
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
- Pagacz-Kostrzewa, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3897. [Link]
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- Canadian Science Publishing. (n.d.). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. [Link]
- Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(8), 836–842. [Link]
- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)
- Mettler Toledo. (n.d.).
- Rehman, S. U., et al. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega, 6(48), 32833–32853. [Link]
- Journal of the Chemical Society B: Physical Organic. (1967). The absorption spectra of some thiazines and thiazoles. [Link]
- Chemical Review and Letters. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]
- He, Y., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 856. [Link]
- ResearchGate. (n.d.). (PDF) Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. [Link]
- El-Gamel, N. E. A., et al. (2021). Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. Journal of the Iranian Chemical Society, 18, 2697–2710. [Link]
- International Journal of Chemical Sciences. (n.d.).
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A Senior Application Scientist's Guide to HPLC and GC-MS: Choosing the Right Tool for Reaction Monitoring and Purity Assessment
For researchers and professionals in drug development, the ability to accurately monitor the progress of a chemical reaction and assess the purity of the resulting product is paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and ubiquitous analytical techniques employed for these tasks. However, they are not interchangeable. The selection of one over the other is a critical decision dictated by the fundamental physicochemical properties of the molecules under investigation.
This guide provides an in-depth comparison of HPLC and GC-MS, moving beyond a simple list of features to explain the causality behind experimental choices. As a self-validating system, the protocols and frameworks described herein are designed to ensure robust and reliable results, grounded in established scientific principles.
The Fundamental Divide: Principles of Separation and Detection
Understanding how each technique works is the first step in making an informed decision. The core difference lies in the mobile phase used to carry the sample through the separation column and the prerequisite state of the sample itself.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase.[1][2][3] In the most common mode, reversed-phase HPLC, a non-polar stationary phase is used with a polar liquid mobile phase. Molecules in the sample separate based on their relative polarity; less polar compounds interact more strongly with the stationary phase and thus move more slowly through the column, while more polar compounds are swept through more quickly by the mobile phase. The key takeaway is that the analyte must be soluble in the mobile phase but does not need to be volatile .[2][4] This makes HPLC exceptionally versatile for a wide range of compounds, including large biomolecules, salts, and thermally sensitive molecules.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2][6] Separation in GC is governed by a compound's volatility and its interaction with a stationary phase lining a long capillary column.[1][2] The sample is vaporized in a heated inlet and carried through the column by an inert gas (the mobile phase), such as helium or nitrogen.[5] Compounds with lower boiling points (higher volatility) travel through the column faster than those with higher boiling points.[1] After separation, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint that allows for highly confident identification.[7][8] The absolute requirement for GC-MS is that the analyte must be volatile and thermally stable enough to be vaporized without decomposition.[2][9]
Head-to-Head Comparison: HPLC vs. GC-MS
The choice between these two powerhouse techniques hinges on a series of practical and chemical considerations. The following table summarizes the critical points of comparison.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Causality and In-Depth Rationale |
| Analyte Compatibility | Non-volatile, semi-volatile, and thermally labile compounds. Wide range of polarities.[2][4][5] | Volatile and thermally stable compounds.[1][2][9] | This is the primary decision point. HPLC operates at or near ambient temperatures, protecting heat-sensitive molecules.[5][10] GC requires high temperatures (150-300°C) to vaporize the sample, which would degrade many complex pharmaceuticals and biomolecules.[5][10] |
| Sample Preparation | Typically simple: dissolution in a suitable solvent, filtration.[11] | Can be complex. Often requires chemical derivatization for polar or non-volatile analytes.[11][12] | Derivatization is a chemical reaction used to convert non-volatile compounds into volatile derivatives suitable for GC analysis (e.g., converting a polar -OH group to a non-polar -OSi(CH₃)₃ group via silylation).[13][14] This adds time, cost, and potential for side reactions.[15] |
| Separation Efficiency | Good resolution, producing sharp peaks.[10] | Excellent resolution, typically producing very narrow and sharp peaks for higher efficiency.[9][10] | The use of long capillary columns and the physics of gas-phase diffusion in GC often lead to higher theoretical plate counts and thus better separation efficiency compared to packed HPLC columns.[9] |
| Detection & Identification | Commonly uses UV-Vis, fluorescence, or refractive index detectors. Provides quantitative data but limited structural information.[1][10] Coupling to MS (LC-MS) is required for identification. | Mass Spectrometry (MS) is an inherent part of the technique, providing both quantitative data and rich structural information for definitive identification.[7][8][16] | The mass spectrometer fragments molecules in a reproducible way, yielding a spectrum that can be matched against extensive libraries for high-confidence identification. This is a significant advantage of GC-MS. |
| Sensitivity | Good, but detector-dependent. HPLC-UV is robust for quality control. | Generally higher, especially in Selected Ion Monitoring (SIM) mode, allowing for trace-level analysis.[1][2] | The combination of efficient separation, low background noise, and sensitive MS detectors allows GC-MS to detect very small quantities of compounds.[17] |
| Speed of Analysis | Run times are typically 10-60 minutes.[10] | Run times can be faster, often just a few minutes, especially for simple mixtures of volatile compounds.[10] | The gas mobile phase has a much lower viscosity than a liquid, allowing for higher flow rates and faster separations in GC. |
| Cost & Complexity | Higher initial and operational costs due to high-pressure pumps and the need for expensive, high-purity solvents.[1][5][10] | Lower operational cost as it primarily uses inert gases. The instrumentation itself can be less complex than high-pressure HPLC systems.[5][10] | The high pressures required for HPLC necessitate robust and precisely engineered pumps and injectors, contributing to higher costs.[10] |
A Decision-Making Framework for Technique Selection
To streamline the selection process, this flowchart guides the researcher based on the fundamental properties of the analytes of interest (reactants, products, and expected impurities).
Caption: Logical flow for selecting between HPLC and GC-MS.
Experimental Protocols: A Self-Validating Approach
The following protocols for a hypothetical reaction—the synthesis of a moderately polar, non-volatile drug molecule—illustrate the practical application of these techniques. The trustworthiness of any analytical method hinges on its validation.[18][19] Therefore, key validation parameters are integrated into the workflow.
Workflow Visualization
Caption: Standard workflow for HPLC reaction monitoring.
Caption: GC-MS workflow highlighting the critical derivatization step.
Protocol 1: Reaction Monitoring by HPLC-UV
This method is chosen because the target drug molecule is non-volatile and possesses a UV-active chromophore, making it ideal for HPLC with UV detection.
-
Sample Preparation:
-
At specified time points, withdraw 100 µL of the reaction mixture.
-
Immediately quench the reaction by diluting it into 1.9 mL of mobile phase in a 2 mL HPLC vial. This prevents further reaction.
-
Vortex the vial for 10 seconds to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.
-
-
HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: The C18 stationary phase provides good retention for a wide range of organic molecules typical in drug development.
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).[20][21] Rationale: The acid improves peak shape for acidic and basic compounds, and acetonitrile is a common organic modifier that provides good separation power.[22]
-
Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions. Rationale: A gradient is essential for separating compounds with a range of polarities, ensuring that both polar starting materials and non-polar products are eluted with sharp peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.
-
Detector: UV-Vis Detector at 254 nm. Rationale: This wavelength is commonly used for aromatic compounds found in many drug molecules.
-
Injection Volume: 10 µL.
-
-
Method Validation Steps:
-
Specificity: Analyze a blank (mobile phase), starting materials, and the product to ensure no interfering peaks are present at the retention times of interest.[23]
-
Linearity: Prepare a series of known concentrations of the product standard and inject them to create a calibration curve. The method is linear if the R² value is >0.999.[24]
-
Precision and Accuracy: Analyze replicate preparations of a known concentration to ensure the results are repeatable (intra-day precision) and reproducible (inter-day precision).[18][23][24] Accuracy is determined by how close the measured value is to the true value.
-
Protocol 2: Impurity Profiling by GC-MS (with Derivatization)
This method is chosen specifically to identify a potential low-level, volatile impurity (e.g., a side-product from a silylation protection step) that may not be easily detected by HPLC.
-
Sample Preparation:
-
Withdraw 200 µL of the final reaction mixture.
-
Evaporate the solvent under a stream of nitrogen.
-
Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 100 µL of a suitable solvent like pyridine.[25] Rationale: BSTFA is a powerful silylating agent that reacts with active hydrogens (like those on carboxylic acids or alcohols) to make the molecule volatile.[14]
-
Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.
-
Cool to room temperature before injection.
-
-
GC-MS Method Parameters:
-
Column: A low-bleed, non-polar column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness). Rationale: This is a general-purpose column suitable for a wide range of derivatized organic compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C. Rationale: Ensures rapid and complete vaporization of the derivatized analytes.
-
Oven Temperature Program: Hold at 80 °C for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. Rationale: The temperature program separates compounds based on their boiling points.
-
MS Detector Mode: Full Scan mode (e.g., m/z 40-550). Rationale: Full scan mode is used to collect mass spectra for all eluting compounds, allowing for the identification of unknown impurities by library matching.[6][8]
-
Ion Source Temperature: 230 °C.
-
-
Method Validation Steps:
-
Specificity: Analyze a derivatized blank to ensure no interfering peaks arise from the reagents.
-
Linearity, Precision, Accuracy: Similar to HPLC, these are assessed using standards of the target impurity, if available. For unknown impurities, relative purity is often reported.[26][27]
-
Limit of Detection (LOD) / Limit of Quantification (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.[26]
-
Field-Proven Insights: Where Each Technique Shines
-
HPLC is the Workhorse of Pharmaceutical Development: For the analysis of active pharmaceutical ingredients (APIs), their degradation products, and formulation stability, HPLC is the undisputed industry standard.[9][28][29][30] Its ability to handle non-volatile, thermally labile, and polar molecules makes it indispensable for the vast majority of drug compounds.[4]
-
GC-MS is Essential for Volatile Impurities and Residual Solvents: In pharmaceutical manufacturing, controlling residual solvents is a critical regulatory requirement. GC-MS is the gold standard for this application due to its high sensitivity and ability to analyze volatile organic compounds.[9][31] It is also invaluable for identifying unknown volatile byproducts or contaminants that could compromise product safety.[12][31]
Conclusion
The choice between HPLC and GC-MS is not a matter of which technique is "better," but which is appropriate for the question at hand. The decision must be driven by the chemical nature of the analytes. HPLC offers unparalleled versatility for the soluble, non-volatile world of complex organic molecules, making it the primary tool for reaction monitoring and purity analysis in drug development. GC-MS , on the other hand, provides exceptional sensitivity and definitive identification for the volatile domain, rendering it essential for tasks like residual solvent analysis and the profiling of volatile impurities. A comprehensive analytical laboratory leverages the strengths of both, using them as complementary tools to ensure the quality, safety, and efficacy of the final product.
References
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
- HPLC or GC-MS: Which Technique is Best for Your Needs? (2024, October 21).
- Celebration of Scholarship: GCMS VS HPLC. (n.d.).
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Chrom Tech, Inc. (2025, October 15). Why Use GC Derivatization Reagents.
- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (n.d.). ResearchGate.
- Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.).
- Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? YouTube.
- Benchchem. (n.d.). HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. (n.d.).
- Phenomenex. (2021, February 18). Derivatization in Gas Chromatography (GC) Explained.
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry.
- Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
- NIH. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
- Chemistry Notes. (2022, October 3). Gas Chromatography Mass Spectrometry: Principle, Instrumentation, Advantages, and 10 Reliable Applications.
- alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
- Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
- G-M-I, Inc. (2025, August 28). Case Study - KNAUER HPLC in Real-World Applications.
- The Science of Separation: Understanding High-Performance Liquid Chromatography. (n.d.).
- High-Performance Liquid Chromatography (HPLC): A review. Annals of Advances in Chemistry.
- Drawell. (n.d.). Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery.
- Lab Manager. (2025, September 22). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
- Gas chromatography–mass spectrometry. Wikipedia.
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- Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023, February 13). ResearchGate.
- Mtoz Biolabs. (n.d.). What Are the Advantages of Gas Chromatography-Mass Spectrometry.
- NIH. (2021, November 9). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
- Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(Tributylstannyl)thiazole
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 4-(Tributylstannyl)thiazole, a member of the organotin family, is a valuable reagent in organic synthesis. However, its handling and disposal require meticulous attention to detail due to the inherent risks associated with tributyltin (TBT) compounds. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The Critical Importance of Proper Organotin Disposal
Tributyltin compounds are recognized for their high toxicity, particularly to aquatic organisms where they can act as endocrine disruptors even at very low concentrations.[1][2][3] For laboratory personnel, exposure through inhalation, skin contact, or ingestion can lead to severe skin and eye irritation, and these compounds are toxic if swallowed.[4][5] Furthermore, there is concern that they may impair fertility or harm an unborn child.[4] The persistence of organotin compounds in the environment necessitates that all waste streams be managed as hazardous.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity, from initial use to final waste disposal, the proper selection and use of Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling & Disposal | Tightly fitting safety goggles with side-shields | Chemical-impermeable gloves (e.g., nitrile, neoprene) | Laboratory coat, long pants, and closed-toe shoes | Generally not required if handling closed containers in a well-ventilated area. Use a NIOSH-approved respirator if vapors or aerosols are generated.[4] |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron over a lab coat | A self-contained breathing apparatus (SCBA) may be necessary for large spills.[4] |
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound and associated contaminated materials.
Part 1: Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental mixing with incompatible waste streams and to ensure proper disposal.
-
Designate a Specific Hazardous Waste Container: All waste containing this compound must be collected in a designated, leak-proof, and sealable hazardous waste container.[4] This container should be clearly labeled with the words "Hazardous Waste - Organotin Compounds" and the specific chemical name, "this compound".[7]
-
Collect All Contaminated Materials: This includes not only the neat compound and reaction residues but also any contaminated consumables. Dispose of all contaminated items such as gloves, bench paper, pipette tips, and cleaning materials as hazardous waste.[4][8]
-
Avoid Mixing Waste Streams: Do not mix organotin waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Part 2: Decontamination of Glassware and Surfaces
Thorough decontamination of all work surfaces and reusable glassware is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent, such as acetone or dichloromethane, to remove the bulk of the organotin residue.[9] Collect this solvent rinse in the designated "Hazardous Waste - Organotin Compounds" container.
-
Oxidative Decontamination: Immerse the rinsed glassware in a bath of commercial bleach (sodium hypochlorite solution) or a 20% nitric acid solution.[9] Allow the glassware to soak for a minimum of 12 hours. This process helps to oxidize the residual organotin compounds into less toxic inorganic tin species.[9]
-
Final Cleaning: After the oxidative soak, carefully remove the glassware, rinse it thoroughly with deionized water, and then proceed with standard laboratory washing procedures.
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination must be disposed of as hazardous waste according to your institution's guidelines.[9]
Part 3: Spill Management
In the event of a spill, a prompt and safe response is critical.
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.
-
Don Appropriate PPE: Refer to the PPE table for spill cleanup.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[8]
-
Collect Waste: Using non-sparking tools, carefully collect the absorbent material and place it into a clearly labeled, sealed container for hazardous waste.[8]
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[8]
-
Report the Incident: Follow your institution's protocol for reporting chemical spills.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Arrangements
The ultimate disposal of hazardous waste is a regulated process that must be handled by professionals.
-
Licensed Disposal Company: Arrange for the disposal of all this compound waste through a licensed and reputable hazardous waste disposal company.[10]
-
Regulatory Compliance: Ensure that all disposal activities are in strict accordance with local, state, and federal regulations.[11] Your institution's EHS department is the primary resource for these guidelines.
-
Transportation: For transportation, this compound is classified under UN Number 2788 as an "ORGANOTIN COMPOUND, LIQUID, N.O.S." with a hazard class of 6.1 (Toxic).[10]
By adhering to these procedures, you contribute to a culture of safety and responsibility in the laboratory. The principles of careful planning, proper handling, and compliant disposal are paramount when working with potent compounds like this compound.
References
- Collaborative for Health & Environment. (n.d.). Tributyltin.
- Various Authors. (2021). Impact of Low Concentrations of Tributyltin (TBT) on Marine Organisms: A Review. Journal of Marine Science and Engineering, 9(10), 1123.
- Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. a review.
- Antizar-Ladislao, B. (2008). Environmental levels, toxicity and human exposure to tributyltin (TBT)-contaminated marine environment. A review. University of Edinburgh Research Explorer.
- LCGC International. (2022). Investigating the Environmental Impact of Organotins.
- ResearchGate. (2013). How do you get rid of organotin waste (excess reagents, side products, etc.) in reactions with tributyltin derivatives?
- NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989.
- Chemsrc. (2025). 4-(Tributylstannyl)-1,3-thiazole | CAS#:173979-01-6.
- SedNet. (n.d.). Remediation of tributyltin-contaminated sediments and water.
- CDC Stacks. (n.d.). ORGANOTIN COMPOUNDS.
- PubChem. (n.d.). 4-(Tri-n-butylstannyl)thiazole.
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Safeguarding Your Research: A Comprehensive Guide to Handling 4-(Tributylstannyl)thiazole
As a Senior Application Scientist, my priority is to empower you, our valued researchers, with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide provides an in-depth operational plan for the safe handling and disposal of 4-(Tributylstannyl)thiazole, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Understanding the Risks: this compound is an organotin compound, a class of chemicals known for their potential toxicity. Specific hazards associated with this compound underscore the necessity for stringent safety protocols. It is classified as toxic if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child and is known to cause organ damage through prolonged or repeated exposure.[1][2] The environmental hazards are also significant, as it is very toxic to aquatic life.[2][3]
I. Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling this compound. The following table summarizes the required equipment, with detailed explanations below.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | Prevents dermal absorption, which is a primary route of exposure.[4] Double gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and contact with the solid material, which can cause serious eye irritation.[1][3][5] |
| Body Protection | Chemical-resistant lab coat or apron | Shields the body from accidental spills and contamination.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering controls are the primary defense against inhalation of any potentially harmful dust or aerosols.[3] |
Expert Insight: The choice of glove material is critical. While nitrile gloves offer good general protection, for prolonged handling or in the case of a spill, heavier-duty gloves like neoprene or butyl rubber are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use.[5] When working, one pair of gloves should be tucked into the sleeves of the lab coat, and the outer pair should extend over the sleeves to prevent any skin exposure at the wrist.
II. Step-by-Step Handling Protocol
Meticulous planning and execution are paramount for the safe handling of this compound. The following workflow is designed to minimize exposure risk at every stage.
A. Preparation and Weighing
-
Work Area Setup: All handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3] Ensure the work area is clean and uncluttered.
-
Gathering Materials: Before introducing the chemical, have all necessary equipment and reagents within the fume hood. This includes your reaction vessel, solvents, and any quenching agents.
-
Weighing: As this compound is a solid, care must be taken to avoid generating dust.[2] If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the chemical.
B. Reaction Setup and Execution
-
Inert Atmosphere: While not explicitly stated as pyrophoric, many organometallic reagents are air and moisture-sensitive.[6] Depending on the nature of your reaction, employing inert atmosphere techniques, such as using a Schlenk line or a glovebox, may be necessary to ensure the integrity of the compound and the reaction.[7][8]
-
Reagent Addition: Add reagents slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
C. Post-Reaction Workup and Decontamination
-
Quenching: At the end of the reaction, any excess organotin reagent must be safely quenched. While specific procedures depend on the reaction scale and other reagents present, a common approach for organotin compounds involves careful addition of a proton source, such as isopropanol, followed by an aqueous workup.
-
Decontamination of Glassware: All glassware that has come into contact with this compound must be decontaminated. A common practice is to rinse the glassware with a solution that can break down the organotin compound, such as an oxidizing agent like bleach, followed by thorough washing with soap and water.[9]
III. Disposal Plan
Proper disposal is a critical final step to ensure the safety of both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including gloves, paper towels, and contaminated solvents, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11] The label should explicitly state "Organotin Waste".[11]
-
Aqueous Waste: Aqueous waste streams containing organotin compounds should be treated to minimize their environmental impact before disposal.
-
Solid Waste: Contaminated solid waste, such as filter paper or silica gel, should be placed in a sealed container and disposed of as hazardous chemical waste.[9]
-
Consult Institutional Guidelines: Always adhere to your institution's specific hazardous waste disposal procedures. These guidelines are in place to ensure compliance with local, state, and federal regulations.[10]
IV. Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]
-
Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[13] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the integrity of your work and the well-being of yourself and your colleagues.
Safe Handling Workflow for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
